Product packaging for Oleic Acid-d17(Cat. No.:CAS No. 223487-44-3)

Oleic Acid-d17

Cat. No.: B122635
CAS No.: 223487-44-3
M. Wt: 299.6 g/mol
InChI Key: ZQPPMHVWECSIRJ-DUGYPAGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleic acid-d17 is intended for use as an internal standard for the quantification of oleic acid by GC- or LC-MS. Oleic acid is a monounsaturated fatty acid and a major component of membrane phospholipids that has been found in human plasma, cell membranes, and adipose tissue. It contributes approximately 17% of the total fatty acids esterified to phosphatidylcholine, the major phospholipid class in porcine platelets. Oleic acid inhibits collagen-stimulated platelet aggregation by approximately 90% when used at a concentration of 10 µg/ml. It also inhibits fMLF-induced neutrophil aggregation and degranulation by 55 and 68%, respectively, when used at a concentration of 5 µM, similar to arachidonic acid. Oleic acid (60 µM) induces release of intracellular calcium in human platelets. In vivo, oleic acid increases TNF-α, IL-8, IL-6, and IL-1β production, neutrophil accumulation, and apoptotic and necrotic cell death in mouse lung and has been used to induce lung injury in a mouse model of acute respiratory distress syndrome (ARDS).>This compound contains 17 deuterium atoms at the 11, 11, 12, 12, 13, 13, 14, 14, 15, 15, 16, 16, 17, 17, 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of oleic acid by GC- or LC-mass spectrometry. Oleic acid is a monounsaturated fatty acid and is one of the major components of membrane phospholipids. Oleic acid contributes about 17% of the total fatty acids esterified to phosphatidylcholine, the major phospholipid class in porcine platelets. Oleic acid inhibits collagen-stimulated platelet aggregation by approximately 90% when used at a concentration of 10 µg/ml. fMLF-induced neutrophil aggregation and degranulation is inhibited by 55% and 68%, respectively, using 5 µM oleic acid. This inhibition is comparable to that observed using arachidonic acid under the same conditions. Oleic acid, whether applied extracellularly (EC50 = ~60 µM) to human platelets or released from membrane phospholipids, causes an increase in intracellular calcium levels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B122635 Oleic Acid-d17 CAS No. 223487-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPMHVWECSIRJ-DUGYPAGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616430
Record name (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223487-44-3
Record name (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating Isotopic Purity and Enrichment of Oleic Acid-d17: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Oleic Acid-d17. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing this deuterated fatty acid in their work. This guide covers the synthesis, analysis, and application of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Isotopic Purity and Enrichment of Commercially Available this compound

This compound is a stable isotope-labeled analog of oleic acid, widely used as an internal standard for the quantification of its unlabeled counterpart in various biological matrices by mass spectrometry. The utility of this compound is critically dependent on its isotopic purity and the degree of deuterium enrichment. Several commercial suppliers offer this compound, each with its own specifications for isotopic purity. A summary of this information is provided in the table below to facilitate easy comparison.

Supplier Product Name Isotopic Purity/Enrichment Notes
Cayman Chemical This compound≥99% deuterated forms (d1-d17)Provided as a solution in methyl acetate.
FB Reagents This compound98% Deuterium enrichmentStored at -20°C under argon.
InvivoChem This compound≥98%

This table is a summary of publicly available data from supplier websites and may not reflect the most current product specifications. It is always recommended to consult the Certificate of Analysis for a specific lot.

Experimental Protocols for Determining Isotopic Purity and Enrichment

Accurate determination of the isotopic purity and enrichment of this compound is crucial for its effective use in quantitative studies. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of fatty acids. The following protocol outlines a general procedure for the determination of isotopic enrichment of this compound.

Objective: To determine the isotopic enrichment of this compound by analyzing the mass distribution of its methyl ester derivative.

Materials:

  • This compound sample

  • Methanol (anhydrous)

  • Acetyl chloride or 2% H2SO4 in methanol

  • Hexane (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-23, SP-2560)

Procedure:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Accurately weigh approximately 1 mg of this compound into a glass reaction vial.

    • Add 1 mL of 2% methanolic H2SO4.

    • Seal the vial and heat at 60°C for 1 hour.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.

    • Add 1 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

      • Oven program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • MS Conditions (example):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass scan range: m/z 50-400.

      • Acquisition mode: Full scan.

  • Data Analysis:

    • Identify the peak corresponding to oleic acid methyl ester.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundances of the molecular ion (M+) and the isotopologues (M+1, M+2, etc.).

    • Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical natural abundance of isotopes for unlabeled oleic acid methyl ester.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is another widely used technique for lipid analysis and can be employed to assess the isotopic purity of this compound, particularly in complex mixtures.

Objective: To determine the isotopic enrichment of this compound using LC-MS.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.

  • LC-MS Analysis:

    • LC Conditions (example):

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile phase A: Water with 0.1% formic acid.

      • Mobile phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

      • Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

      • Flow rate: 0.3 mL/min.

      • Column temperature: 40°C.

    • MS Conditions (example):

      • Ionization mode: Electrospray Ionization (ESI) in negative mode.

      • Mass scan range: m/z 200-400.

      • Acquisition mode: Full scan.

  • Data Analysis:

    • Extract the ion chromatogram for the deprotonated molecule [M-H]⁻ of this compound.

    • Obtain the mass spectrum for the corresponding peak.

    • Analyze the isotopic cluster to determine the distribution of deuterated species and calculate the average deuterium enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Deuterium (²H) NMR spectroscopy is a direct and powerful method for determining the sites and extent of deuteration in a molecule.

Objective: To quantitatively assess the deuterium enrichment of this compound using ²H NMR.

Materials:

  • This compound sample

  • Deuterated solvent with a known ²H concentration for internal calibration (e.g., Chloroform-d with a known enrichment) or a non-deuterated solvent if using an external standard.

  • NMR spectrometer equipped with a deuterium probe.

Procedure:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a suitable non-deuterated solvent (e.g., chloroform) in a 5 mm NMR tube. The use of a non-deuterated solvent is unconventional but necessary to avoid overwhelming the signal from the analyte.[1]

  • ²H NMR Acquisition:

    • Instrument Setup: Tune the NMR probe to the deuterium frequency.

    • Acquisition Parameters (example):

      • Pulse sequence: A simple pulse-acquire sequence.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 5 times the longest T1 relaxation time of the deuterium nuclei to ensure full relaxation and accurate quantification.

      • Number of scans: Sufficient to obtain a good signal-to-noise ratio.

      • Proton decoupling may be applied to simplify the spectrum, though it is often not necessary for ²H NMR.

  • Data Analysis:

    • Process the FID to obtain the ²H NMR spectrum.

    • Integrate the signals corresponding to the deuterium atoms in this compound.

    • The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum, allowing for the assignment of signals to specific positions in the molecule.

    • The integral of the deuterium signals relative to an internal or external standard of known concentration can be used to determine the absolute amount of deuterium at each site.

    • The isotopic enrichment can be calculated by comparing the observed integral to the theoretical integral for 100% enrichment.

Visualization of Workflows and Pathways

Experimental Workflow for Lipidomics using this compound

This compound is commonly used as an internal standard in lipidomics workflows to ensure accurate quantification of endogenous oleic acid. The following diagram illustrates a typical experimental workflow.

experimental_workflow Experimental Workflow for Lipidomics using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Derivatization Derivatization (e.g., to FAMEs for GC-MS) Extraction->Derivatization Optional for GC-MS LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration GC_MS->Peak_Integration Quantification Quantification (Ratio of Oleic Acid to this compound) Peak_Integration->Quantification Normalization Normalization (to sample amount) Quantification->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: A typical lipidomics workflow using this compound as an internal standard.

Oleic Acid-Induced Protein Kinase C Signaling Pathway

Oleic acid is not only a component of cellular lipids but also a signaling molecule that can activate various intracellular pathways. One such pathway involves the activation of Protein Kinase C (PKC), which can lead to diverse cellular responses, including cell proliferation.[2][3][4]

pkc_signaling Oleic Acid-Induced Protein Kinase C (PKC) Signaling OA Oleic Acid Membrane Cell Membrane PKC_active Active PKC (Membrane-associated) OA->PKC_active Direct Activation PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Translocation Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Responses (e.g., Proliferation, Gene Expression) Downstream->Response

Caption: Simplified diagram of Oleic Acid-induced Protein Kinase C (PKC) activation.

References

In-Depth Technical Guide: Oleic Acid-d17 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oleic Acid-d17, a deuterated analog of oleic acid, for its application in advanced research. This document details its commercial availability, analytical methodologies for its use as an internal standard, and its application in metabolic studies.

Commercial Availability and Specifications of this compound

This compound is a stable isotope-labeled form of oleic acid, where 17 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard to ensure accuracy and precision. Several commercial suppliers offer this compound with high isotopic and chemical purity. Below is a summary of typical product specifications.

Supplier Catalog Number Example Purity Deuterium Enrichment Formulation Available Sizes Storage
Cayman Chemical CAY9000432≥99%≥99% deuterated forms (d1-d17)Solution in methyl acetate (5 mg/ml)500 µg, 1 mg, 5 mg-20°C
MedChemExpress HY-N1446S6≥98%Not specifiedSolution in Methyl acetate (3.34 mM)500 µg-20°C (2 years)
FB Reagents FBR-D000199%98%Solid5 mg - 1 g-20°C under argon
Benchchem BCM223487443Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: This table is for illustrative purposes. Please refer to the specific supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocols for Quantitative Analysis using this compound

This compound is primarily used as an internal standard for the accurate quantification of endogenous oleic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

GC-MS Based Quantification of Total Fatty Acids

This protocol is adapted from established methods for fatty acid analysis and is suitable for the use of this compound as an internal standard.[1]

A. Sample Preparation and Lipid Extraction:

  • Sample Collection: Collect biological samples (e.g., plasma, cell pellets, tissue homogenates).

  • Internal Standard Spiking: To 100 µL of plasma or a cell pellet suspension, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in ethanol).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex thoroughly for 1 minute.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

B. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Saponification:

    • Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

    • Heat at 80°C for 10 minutes to hydrolyze the ester linkages.

  • Methylation:

    • Add 2 mL of boron trifluoride (BF3) in methanol (14% w/v).

    • Heat at 80°C for 2 minutes to form the FAMEs.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction and pool the organic layers.

  • Drying and Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a known volume of hexane (e.g., 50 µL) for GC-MS analysis.

C. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm x 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 min.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor the molecular ion or a characteristic fragment ion for oleic acid methyl ester (e.g., m/z 296.27).

    • Monitor the corresponding ion for this compound methyl ester (e.g., m/z 313.38).

D. Quantification:

The concentration of endogenous oleic acid is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled oleic acid and a fixed concentration of the internal standard.

LC-MS/MS Based Quantification of Free Fatty Acids

This protocol is a general guide for the analysis of free fatty acids and can be adapted for using this compound as an internal standard.

A. Sample Preparation and Lipid Extraction:

  • Sample Collection and Internal Standard Spiking: Similar to the GC-MS protocol, spike the biological sample with a known amount of this compound.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the this compound internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction with a suitable organic solvent like hexane or methyl-tert-butyl ether (MTBE) to further purify the fatty acids.

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the extract in a suitable mobile phase for LC-MS analysis.

B. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate oleic acid from other fatty acids.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Oleic Acid: Precursor ion [M-H]⁻ at m/z 281.2, with a characteristic product ion.

    • This compound: Precursor ion [M-H]⁻ at m/z 298.3, with a corresponding product ion.

C. Quantification:

Similar to the GC-MS method, quantification is achieved by using the peak area ratio of the endogenous oleic acid to the this compound internal standard and a calibration curve.

Application of this compound in Metabolic Tracing Studies

Stable isotope-labeled fatty acids like this compound can be used to trace the metabolic fate of oleic acid in vivo and in vitro. By introducing this compound into a biological system, researchers can follow its incorporation into various lipid species and its breakdown through metabolic pathways.

Investigating Fatty Acid Uptake and Esterification

Experimental Workflow:

Fatty_Acid_Uptake_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_System Cell Culture or Animal Model Dosing Administer this compound Biological_System->Dosing Incubation Time-course Incubation Dosing->Incubation Harvesting Harvest Cells/Tissues at Different Time Points Incubation->Harvesting Extraction Lipid Extraction Harvesting->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Quantify Labeled Lipid Species LC_MS->Data_Analysis

Caption: Workflow for tracing the metabolic fate of this compound.

By analyzing the incorporation of the deuterium label into triglycerides, phospholipids, and cholesterol esters over time, the rates of fatty acid uptake and esterification can be determined.

Oleic Acid in Cellular Signaling

Oleic acid is not just a metabolic substrate but also a signaling molecule that can influence various cellular pathways. For instance, oleic acid has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[2]

Signaling Pathway Diagram:

Oleic_Acid_Signaling cluster_membrane Oleic_Acid Oleic Acid PI3K PI3K Oleic_Acid->PI3K activates Cell_Membrane Cell Membrane PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes

Caption: Oleic acid activates the PI3K/Akt signaling pathway.

By using this compound, researchers can simultaneously quantify the metabolic flux of oleic acid while investigating its effects on such signaling pathways, providing a powerful tool to link metabolism and cellular signaling.

References

An In-depth Technical Guide to Oleic Acid-d17: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Oleic Acid-d17, a deuterated form of oleic acid. It is intended to serve as a key resource for laboratory personnel, covering safety protocols, handling and storage procedures, physical and chemical properties, and its primary application as an internal standard in quantitative analyses. Furthermore, this guide delves into the biological roles of its non-deuterated counterpart, oleic acid, offering insights into relevant signaling pathways.

Safety Data Sheet and Handling

Proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is a summary of key safety data.

Hazard Identification

This compound is typically supplied as a solution in a carrier solvent, such as methyl acetate or ethanol. The primary hazards are associated with the solvent.[1]

  • Classification: The product is often classified as a flammable liquid.[1] It may also cause serious eye irritation and drowsiness or dizziness.[1]

  • GHS Label Elements:

    • Pictograms: Flame (GHS02), Exclamation Mark (GHS07)[1]

    • Signal Word: Danger[1]

    • Hazard Statements: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[1]

First-Aid Measures
  • General Advice: Immediately remove any clothing soiled by the product.[2]

  • Inhalation: Supply fresh air. Consult a doctor in case of complaints.[1]

  • Skin Contact: Immediately rinse with water.[1]

  • Eye Contact: Rinse opened eye for several minutes under running water.[2] If irritation persists, seek medical attention.

  • Ingestion: If symptoms persist, consult a doctor.[1]

Handling and Storage
  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical/ventilating/lighting equipment.[1] Ground and bond container and receiving equipment.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash hands thoroughly after handling.[1] Wear protective gloves, eye protection, and face protection.[1]

  • Storage: Store at -20°C.[3] Keep the container tightly closed in a dry and well-ventilated place.[4] Oleic acid may be subject to peroxide formation when stored for long periods with an imperfectly sealed container.[5] It is recommended to use it within one year of receipt.[5]

Accidental Release Measures

Ventilate the area of the spill.[4] Contain the spill with sand or other absorbent material and place it in a sealed container for disposal.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 223487-44-3[3]
Molecular Formula C₁₈H₁₇D₁₇O₂[3]
Molecular Weight 299.6 g/mol [3]
Purity ≥98% deuterated forms[6]
Synonyms C18:1(9Z)-d17, FA 18:1-d17, cis-9-Octadecenoic Acid-d17[3]
Formulation Often a solution in methyl acetate or ethanol[3]
Solubility DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): < 100µg/ml[7]
Storage Temperature -20°C[3]
Stability ≥ 2 years at -20°C[3]

Experimental Protocols: Quantification of Oleic Acid using this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of oleic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The following is a generalized protocol synthesized from established methods.

Principle

An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to the sample before processing. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. Since this compound is chemically identical to oleic acid but has a different mass due to the deuterium atoms, it can be distinguished by a mass spectrometer.

Materials
  • This compound solution (internal standard)

  • Unlabeled Oleic Acid (for standard curve)

  • Biological sample (e.g., plasma, cell lysate)

  • Extraction solvent (e.g., iso-octane, chloroform:methanol)

  • Derivatization agent (for GC-MS, e.g., pentafluorobenzyl bromide)

  • Mobile phase (for LC-MS)

  • GC-MS or LC-MS/MS system

Generalized Methodology for Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, tissue) IS_Addition Addition of known amount of this compound Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch method) IS_Addition->Extraction Derivatization Derivatization (for GC-MS) (e.g., to FAMEs or PFB esters) Extraction->Derivatization Injection Injection into GC-MS or LC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (monitoring m/z of analyte and IS) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Oleic Acid / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify Oleic Acid in Sample Ratio_Calculation->Quantification Standard_Curve Generate Standard Curve (Ratio vs. Concentration) Standard_Curve->Quantification

Caption: Generalized workflow for the quantification of oleic acid.
  • Sample Collection and Spiking: To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.

  • Lipid Extraction: Perform a lipid extraction to isolate the fatty acids from the sample matrix. A common method is the Folch extraction using a chloroform:methanol mixture.

  • Saponification (for total fatty acids): To measure both free and esterified oleic acid, the sample is saponified (hydrolyzed with a base) to release the fatty acids from complex lipids.

  • Derivatization (primarily for GC-MS): To improve volatility and chromatographic properties for GC-MS analysis, the fatty acids are often converted to their methyl esters (FAMEs) or other derivatives like pentafluorobenzyl (PFB) esters.

  • Instrumental Analysis:

    • GC-MS: The derivatized sample is injected into the gas chromatograph, where the fatty acid derivatives are separated based on their boiling points and polarity. The mass spectrometer then detects and quantifies the specific ions corresponding to the oleic acid derivative and the this compound derivative.

    • LC-MS/MS: The extracted sample is injected into the liquid chromatograph for separation. The eluent is then introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both oleic acid and this compound for high selectivity and sensitivity.

  • Data Analysis:

    • A standard curve is generated by analyzing known concentrations of unlabeled oleic acid spiked with the same amount of this compound as the samples.

    • The ratio of the peak area of the analyte (oleic acid) to the peak area of the internal standard (this compound) is calculated for both the standards and the samples.

    • The concentration of oleic acid in the samples is determined by interpolating their peak area ratios onto the standard curve.

Biological Significance and Signaling Pathways of Oleic Acid

While this compound's primary role is as an analytical standard, the biological activities of its non-deuterated form are of significant interest in drug development and research. Oleic acid is a monounsaturated fatty acid that is a major component of membrane phospholipids and has been found in human plasma, cell membranes, and adipose tissue.[3][8] It is involved in various physiological and pathophysiological processes, including platelet aggregation, neutrophil activation, and lung injury.

Inhibition of Platelet Aggregation

Oleic acid has been shown to inhibit collagen-stimulated platelet aggregation.[3] The proposed signaling pathway involves the inhibition of key signaling molecules.

platelet_inhibition cluster_syk Syk-PLCγ2 Pathway cluster_ampk CaMKKβ/AMPKα/VASP Pathway Oleic_Acid Oleic Acid Syk Syk Oleic_Acid->Syk inhibits CaMKKb CaMKKβ Oleic_Acid->CaMKKb inhibits PLCg2 PLCγ2 Syk->PLCg2 Ca_Mobilization Calcium Mobilization PLCg2->Ca_Mobilization Platelet_Activation Platelet Aggregation and Granule Release Ca_Mobilization->Platelet_Activation AMPKa AMPKα CaMKKb->AMPKa VASP VASP AMPKa->VASP VASP->Platelet_Activation regulates

Caption: Oleic acid's inhibitory effect on platelet aggregation pathways.

Oleic acid inhibits platelet activation by interfering with at least two major signaling pathways:

  • Syk-PLCγ2 Pathway: By inhibiting the phosphorylation of spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2), oleic acid reduces downstream calcium mobilization, a critical step in platelet activation.

  • CaMKKβ/AMPKα/VASP Pathway: Oleic acid also inhibits the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), leading to reduced activation of AMP-activated protein kinase α (AMPKα) and vasodilator-stimulated phosphoprotein (VASP), which are involved in regulating platelet function.

Neutrophil Activation

The role of oleic acid in neutrophil activation is complex, with studies showing both pro- and anti-inflammatory effects depending on the context. One key mechanism of activation involves the generation of reactive oxygen species (ROS).

neutrophil_activation cluster_calcium Calcium Signaling cluster_pkc PKC and ROS Production Oleic_Acid Oleic Acid Ca_Influx Increase in cytosolic Ca²⁺ concentration Oleic_Acid->Ca_Influx PKC Protein Kinase C (PKC) Ca_Influx->PKC ROS Reactive Oxygen Species (ROS) Production PKC->ROS Neutrophil_Activation Neutrophil Activation (e.g., degranulation) ROS->Neutrophil_Activation

Caption: Oleic acid-induced neutrophil activation via calcium and ROS.

Oleic acid can induce an increase in cytosolic calcium concentration in neutrophils. This rise in intracellular calcium can, in turn, activate protein kinase C (PKC). Activated PKC then contributes to the production of reactive oxygen species (ROS), a key element of the neutrophil's inflammatory response and antimicrobial activity.

Oleic Acid-Induced Lung Injury

In vivo, oleic acid has been used to induce lung injury in animal models, mimicking some aspects of acute respiratory distress syndrome (ARDS).[8] This process involves the activation of inflammatory signaling pathways.

lung_injury cluster_mapk MAPK Pathway cluster_inflammation Inflammatory Response Oleic_Acid Oleic Acid ERK1_2 ERK1/2 Activation Oleic_Acid->ERK1_2 Cell_Death Apoptotic and Necrotic Cell Death Oleic_Acid->Cell_Death Cytokine_Production Production of Cytokines (e.g., TNF-α, IL-6, IL-1β) ERK1_2->Cytokine_Production Neutrophil_Accumulation Neutrophil Accumulation ERK1_2->Neutrophil_Accumulation Lung_Injury Acute Lung Injury (ARDS-like) Cytokine_Production->Lung_Injury Neutrophil_Accumulation->Lung_Injury Cell_Death->Lung_Injury

Caption: Signaling pathway of oleic acid-induced lung injury.

Intratracheal administration of oleic acid can lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1] This activation is a key step in triggering a downstream inflammatory cascade, characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the accumulation of neutrophils in the lung tissue.[8] This inflammatory response, coupled with induced apoptotic and necrotic cell death, contributes to the development of acute lung injury.[8]

References

An In-Depth Technical Guide to the Stability and Storage of Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of Oleic Acid-d17, a deuterated internal standard vital for the accurate quantification of oleic acid in various biological matrices. Proper handling and storage are paramount to ensure its chemical integrity and isotopic purity, thereby guaranteeing reliable and reproducible experimental outcomes.

Core Stability Profile and Degradation Pathways

This compound, as a monounsaturated fatty acid, is susceptible to degradation primarily through two pathways: oxidation and hydrolysis. The presence of a double bond in the acyl chain is the principal site of chemical instability.

  • Oxidative Degradation: The most significant degradation pathway for unsaturated fatty acids is autoxidation, a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. This process can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which compromise the purity of the standard. Product datasheets for oleic acid consistently highlight its sensitivity to air and light.[1] Studies on non-deuterated oleic acid confirm its low thermal stability and susceptibility to autoxidation even at high temperatures.[2] Suppliers of deuterated fatty acid mixtures often package them in amber ampules with an argon headspace to mitigate this oxidative degradation.[3]

  • Hydrolysis: As a carboxylic acid, this compound can undergo hydrolysis, although this is a lesser concern under anhydrous conditions. For unsaturated lipids supplied as powders, their hygroscopic nature can lead to moisture absorption, which may result in hydrolysis.[4]

The deuteration at 17 positions on the carbon chain does not inherently prevent these degradation pathways, but it is crucial for its function as a stable isotope-labeled internal standard in mass spectrometry.[5][6]

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is essential to maximize the shelf-life and preserve the integrity of this compound. The consensus from manufacturers and lipid handling guidelines points to the following conditions.

The following table summarizes the optimal conditions for storing this compound.

ParameterRecommendationRationale & References
Storage Temperature -20°CTo minimize the rate of chemical degradation and autoxidation. This is the most commonly recommended temperature by suppliers.[3][4][5]
Form In a suitable organic solvent (e.g., ethanol)Unsaturated fatty acids are not stable as powders due to their hygroscopic and oxidative nature. Dissolving in an organic solvent provides a more stable environment.[4]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To displace oxygen and prevent oxidative degradation.[3][4]
Container Glass vial with a Teflon-lined capTo prevent leaching of impurities from plastic containers and ensure an inert storage environment. Organic solutions should never be stored in plastic.[4]
Light Conditions Protected from light (e.g., amber vial)To prevent photooxidation, as oleic acid is known to be light-sensitive.[1]
Stated Stability ≥ 2-3 years (under recommended conditions)Manufacturer-provided stability data when stored properly at -20°C.[3][5]
  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture into the sample.[4]

  • Inert Atmosphere: If the product is not in a single-use ampule, flush the headspace of the vial with an inert gas like argon or nitrogen before re-sealing.

  • Transfer: Use only glass, stainless steel, or Teflon-lined equipment for transferring the solution. Avoid plastic pipette tips with organic solvents to prevent contamination.[4]

  • Aliquotting: For long-term use, it is advisable to prepare smaller aliquots to minimize the number of freeze-thaw cycles and reduce the risk of contamination and degradation of the main stock.[3]

Experimental Protocol: Stability Assessment of this compound

This section outlines a generalized protocol for conducting a stability study on this compound, based on principles from ICH guidelines and established analytical methods for fatty acids.[7][8]

To evaluate the stability of an this compound solution under long-term and accelerated storage conditions and establish a re-test period.

  • This compound standard

  • High-purity solvent (e.g., ethanol or isopropanol)

  • GC-MS or LC-MS/MS system

  • Appropriate chromatography column (e.g., DB-FFAP for GC)[7]

  • Type 1 glass vials with Teflon-lined caps

  • Inert gas source (Argon or Nitrogen)

  • Temperature and humidity-controlled storage chambers

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. Aliquot the solution into multiple vials for testing at different time points and conditions.

  • Storage Conditions:

    • Long-Term: -20°C ± 2°C (Recommended condition)

    • Accelerated: 4°C ± 2°C

    • Stress Condition (for degradation pathway analysis): 25°C ± 2°C with exposure to light.

  • Testing Frequency:

    • Time Zero (T0): Analyze the initial solution immediately after preparation to establish a baseline.

    • Long-Term: Test at 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 1, 3, and 6 months.[8]

  • Analytical Method (Example: GC-MS):

    • Derivatization: Convert the fatty acid to its fatty acid methyl ester (FAME) for improved volatility and chromatographic performance.

    • Injection: Inject a defined volume of the derivatized sample.

    • Chromatography: Use a temperature gradient program to achieve optimal separation of this compound from any potential degradation products.

    • Detection: Use mass spectrometry in full scan mode to identify degradation products and selected ion monitoring (SIM) mode for accurate quantification of the parent compound.

  • Data Evaluation:

    • Purity: Calculate the purity of this compound at each time point relative to the T0 value. A significant change is often defined as a 5% decrease in assay from its initial value.[8]

    • Degradation Products: Monitor for the appearance and growth of new peaks in the chromatogram. Identify these peaks using their mass spectra.

    • Appearance: Visually inspect the solution for any changes in color or clarity.

Visualizations: Degradation and Workflow Diagrams

The following diagrams illustrate the primary degradation pathway for this compound and a typical workflow for its stability assessment.

G cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination Initiator Initiator (Light, Heat, Metal Ions) OleicAcid This compound (LH) Initiator->OleicAcid H• abstraction LipidRadical Lipid Radical (L•) OleicAcid->LipidRadical forms LipidRadical2 Lipid Radical (L•) O2 Oxygen (O2) PeroxyRadical Lipid Peroxy Radical (LOO•) LipidRadical2->PeroxyRadical + O2 OleicAcid2 Another this compound (LH) PeroxyRadical->OleicAcid2 H• abstraction LipidHydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxyRadical->LipidHydroperoxide LipidRadical3 New Lipid Radical (L•) PeroxyRadical->LipidRadical3 Radical1 Radical (L•, LOO•) Radical2 Radical (L•, LOO•) NonRadical Non-Radical Products Radical1->NonRadical Radical2->NonRadical

Caption: Autoxidation pathway of this compound.

G cluster_storage Store Samples cluster_data Data Evaluation prep Prepare Stock Solution of this compound aliquot Aliquot into Vials for Each Time Point & Condition prep->aliquot longterm Long-Term (-20°C) aliquot->longterm accelerated Accelerated (4°C) aliquot->accelerated stress Stress (25°C, Light) aliquot->stress pull Pull Samples at Pre-defined Time Points longterm->pull accelerated->pull stress->pull analyze Analyze via Validated Method (e.g., GC-MS) pull->analyze purity Assess Purity vs. T0 analyze->purity degradation Identify Degradation Products analyze->degradation report Compile Stability Report & Establish Re-test Period purity->report degradation->report

Caption: Experimental workflow for stability testing.

References

A Technical Guide to the Natural Abundance of Oleic Acid Isotopes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleic acid (C₁₈H₃₄O₂), a monounsaturated omega-9 fatty acid, is a fundamental component of lipids in both plant and animal kingdoms. As the most abundant fatty acid in human adipose tissue, its metabolic pathways and signaling roles are of paramount interest in biomedical research and drug development. Understanding the natural isotopic abundance of its constituent elements—carbon, hydrogen, and oxygen—is crucial for a variety of applications, including metabolic tracing, authentication of natural products, and understanding enzymatic reaction mechanisms. This technical guide provides an in-depth overview of the natural isotopic abundance of oleic acid, detailed experimental protocols for its determination, and a summary of its key signaling pathways.

Natural Isotopic Abundance of Oleic Acid

The natural abundance of stable isotopes in oleic acid can be a powerful tool for tracing its metabolic fate and origin. While the precise isotopic composition can vary depending on the biosynthetic origin and subsequent metabolic processing, the general natural abundances of the key stable isotopes of carbon, hydrogen, and oxygen provide a baseline for such studies.

IsotopeNatural Abundance (%)Notes
Carbon
¹²C~98.93The most abundant carbon isotope.
¹³C~1.07[1]The δ¹³C value of oleic acid in natural products like olive oil can vary, with reported values for the fatty acids in virgin olive oil ranging from -26.5‰ to -35.5‰[2]. This variation is influenced by factors such as the plant's photosynthetic pathway (C3 plants in the case of olives), climate, and growth conditions.
Hydrogen
¹H (Protium)~99.98The most abundant hydrogen isotope.
²H (Deuterium, D)~0.0156[3]The distribution of deuterium within the oleic acid molecule is not uniform. Site-specific natural isotopic fractionation occurs due to kinetic isotope effects during biosynthesis. For instance, studies on fatty acids from peanut oil have shown that deuterium fractionation occurs during the desaturation of oleate to linoleate[4][5].
Oxygen
¹⁶O~99.76The most abundant oxygen isotope.
¹⁷O~0.04
¹⁸O~0.20[6]The natural abundance of oxygen isotopes can be used in paleoclimatology and to trace the origin of water molecules incorporated during biochemical reactions[3][6].

Experimental Protocols for Isotopic Analysis

The determination of the isotopic abundance of oleic acid is primarily achieved through Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This technique combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry.

Protocol: Determination of Carbon Isotope Ratios (δ¹³C) in Oleic Acid using GC-IRMS

This protocol outlines the general steps for the analysis of the carbon isotope composition of oleic acid.

1. Lipid Extraction:

  • Objective: To isolate the total lipid fraction from the sample matrix (e.g., tissue, cells, oil).

  • Procedure:

    • Homogenize the sample in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

  • Objective: To hydrolyze the ester linkages in complex lipids to release free fatty acids and then convert them to their volatile methyl ester derivatives for GC analysis.

  • Procedure:

    • Resuspend the lipid extract in a known volume of methanolic sodium hydroxide or potassium hydroxide.

    • Heat the mixture to achieve saponification.

    • Acidify the solution to protonate the fatty acids.

    • Extract the free fatty acids into an organic solvent like hexane.

    • Add a methylating agent such as boron trifluoride (BF₃) in methanol and heat to form FAMEs[7].

    • Wash the FAMEs with water and dry the organic phase over anhydrous sodium sulfate.

3. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Analysis:

  • Objective: To separate the individual FAMEs and measure their ¹³C/¹²C ratios.

  • Instrumentation: A gas chromatograph coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer.

  • Procedure:

    • Injection: Inject an aliquot of the FAMEs solution into the GC.

    • Separation: Use a suitable capillary column (e.g., a polar column like a DB-FastFAME or Carbowax) to separate the different FAMEs based on their volatility and polarity. A typical oven temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good separation[7][8].

    • Combustion: As each FAME elutes from the GC column, it passes through a combustion furnace (typically at >900°C) where it is quantitatively converted to CO₂ and H₂O.

    • Water Removal: The water is removed from the gas stream using a water trap.

    • Introduction to IRMS: The purified CO₂ gas is introduced into the ion source of the IRMS.

    • Isotope Ratio Measurement: The IRMS simultaneously measures the ion beams corresponding to the masses of ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and sometimes ¹²C¹⁷O¹⁶O (mass 45) and ¹²C¹⁶O¹⁸O (mass 46) to determine the ¹³C/¹²C ratio.

    • Data Analysis: The δ¹³C values are calculated relative to a known standard (e.g., Vienna Pee Dee Belemnite, VPDB).

Signaling Pathways of Oleic Acid

Oleic acid is not merely a structural component of lipids but also an active signaling molecule that modulates various cellular processes. Below are diagrams of key signaling pathways influenced by oleic acid.

Oleic_Acid_PI3K_Pathway cluster_PI3K PI3K Subunits OA Oleic Acid IRS1 IRS1 OA->IRS1 modulates expression p85a p85α OA->p85a decreases ratio to p110β p110b p110β PI3K PI3K IRS1->PI3K activates AKT Akt/PKB PI3K->AKT generates PIP3 to activate Insulin_Sensitivity Increased Insulin Sensitivity AKT->Insulin_Sensitivity PA Palmitic Acid PA->p85a increases ratio to p110β

Caption: Oleic acid's role in the PI3K signaling pathway, enhancing insulin sensitivity[9].

Oleic_Acid_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates JNK JNK TLR4->JNK p38 p38 MAPK TLR4->p38 OA Oleic Acid OA->JNK inhibits activation OA->p38 inhibits activation Inflammation Inflammation JNK->Inflammation p38->Inflammation

Caption: Oleic acid attenuates inflammation by inhibiting the JNK and p38 MAPK pathways[10].

Oleic_Acid_PKC_Pathway OA Oleic Acid PKC Protein Kinase C (PKC) OA->PKC activates ROS Reactive Oxygen Species (H₂O₂) PKC->ROS induces generation ERK ERK ROS->ERK activates Mitogenesis Mitogenesis ERK->Mitogenesis

Caption: Oleic acid-mediated mitogenic signaling through the PKC-ROS-ERK pathway[11].

Conclusion

The study of the natural isotopic abundance of oleic acid provides a powerful lens through which to view its metabolism and biological roles. The methodologies outlined in this guide, particularly GC-IRMS, are central to obtaining high-precision isotopic data. Furthermore, the elucidation of oleic acid's involvement in critical signaling pathways, such as those regulating insulin sensitivity and inflammation, underscores its importance as a bioactive molecule and a target for therapeutic intervention. This guide serves as a foundational resource for researchers and professionals in drug development seeking to leverage isotopic analysis and understand the multifaceted functions of oleic acid.

References

An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling techniques in the field of lipidomics. It covers the core principles, experimental methodologies, data analysis, and applications of this powerful technology for understanding the dynamic nature of the lipidome.

Introduction to Stable Isotope Labeling in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, has traditionally provided a static snapshot of the lipidome at a given point in time. However, to truly understand the intricate roles of lipids in cellular processes, health, and disease, it is crucial to investigate their dynamics – the rates of synthesis, transport, remodeling, and degradation. Stable isotope labeling has emerged as an indispensable tool for these dynamic studies, allowing researchers to trace the metabolic fate of lipids and quantify their turnover.[1][2][3]

Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies.[4] The fundamental principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system. These labeled precursors are then incorporated into newly synthesized lipids through metabolic pathways. By using mass spectrometry to distinguish between the naturally abundant (light) and the labeled (heavy) lipid species, researchers can track the flow of the isotope through the lipidome and gain insights into metabolic fluxes.[5][6]

Commonly Used Stable Isotopes in Lipidomics:

IsotopeNatural Abundance (%)AdvantagesDisadvantages
¹³C ~1.1Universal label for all organic molecules. Stable C-C bonds.Higher cost compared to ²H.
²H (D) ~0.015Cost-effective. Can be administered as heavy water (D₂O).Potential for kinetic isotope effects. Can be lost in desaturation reactions.[4]
¹⁵N ~0.37Specific for nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine).Limited to specific lipid classes.

Labeling Strategies in Lipidomics

There are two primary strategies for introducing stable isotopes into lipids: metabolic labeling and chemical labeling.

Metabolic Labeling

In metabolic labeling, isotopically enriched precursors are supplied to cells, tissues, or whole organisms and are incorporated into lipids through endogenous metabolic pathways. This approach provides a direct measure of lipid biosynthesis and turnover.

Common Metabolic Labeling Precursors:

  • ¹³C-Glucose: A versatile precursor that labels the glycerol backbone and the acetyl-CoA pool for de novo fatty acid synthesis.[7][8]

  • ²H₂O (Heavy Water): A simple and cost-effective way to label the acetyl-CoA pool for de novo lipogenesis.[9][10][11]

  • Labeled Fatty Acids (e.g., ¹³C-Palmitate): Used to trace the elongation, desaturation, and incorporation of specific fatty acids into complex lipids.[12]

  • Labeled Amino Acids (e.g., ¹³C,¹⁵N-Serine): Essential for studying the de novo synthesis of sphingolipids.

The general workflow for a metabolic labeling experiment in lipidomics involves several key steps, from precursor selection to data analysis.

G cluster_prep Experimental Design & Preparation cluster_labeling Labeling & Quenching cluster_analysis Sample Processing & Analysis cluster_interpretation Data Interpretation A Select Stable Isotope Precursor B Cell Culture/Animal Model Preparation A->B C Introduce Labeled Precursor B->C D Incubation/Labeling Period C->D E Quench Metabolism D->E F Lipid Extraction E->F G LC-MS/MS Analysis F->G H Data Processing & Isotope Enrichment Calculation G->H I Metabolic Flux Analysis H->I J Biological Interpretation I->J

A high-level overview of the metabolic labeling workflow.
Chemical Labeling

Chemical labeling involves the derivatization of lipids with an isotopically labeled tag after extraction from the biological matrix. This approach is particularly useful for improving the ionization efficiency and chromatographic separation of certain lipid classes, as well as for accurate quantification.[13]

Common Chemical Labeling Reagents:

  • Isobaric Tags (e.g., TMT): These tags have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed relative quantification of lipids from different samples.[14]

  • Isotope-Coded Derivatization Reagents: Reagents with "light" and "heavy" isotopic versions are used to label lipids from different samples. The mass difference between the labeled lipids allows for their relative quantification in a single MS analysis.

Detailed Experimental Protocols

Protocol for ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling lipids in cultured mammalian cells using ¹³C-glucose to trace de novo fatty acid and glycerolipid synthesis.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • ¹³C₆-Glucose

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol, Chloroform, Water (LC-MS grade)

  • 6-well cell culture plates

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

  • Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of ¹³C₆-glucose (typically 10-25 mM).

  • Initiation of Labeling:

    • Aspirate the complete medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed ¹³C-glucose labeling medium to each well.

  • Incubation: Incubate the cells for the desired labeling period. The optimal time will depend on the turnover rate of the lipids of interest and can range from a few hours to several days.[15]

  • Metabolism Quenching and Cell Harvesting:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).

    • Vortex thoroughly and incubate on ice for 15 minutes.

    • Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Sample Preparation for MS:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

Protocol for In Vivo Lipid Labeling in Mice using Heavy Water (²H₂O)

This protocol describes a method for labeling lipids in mice to study de novo lipogenesis in various tissues.

Materials:

  • Mice (e.g., C57BL/6J)

  • Deuterium oxide (²H₂O, 99.8%)

  • Sterile 0.9% saline

  • Animal handling and injection equipment

  • Tissue homogenization equipment

  • Lipid extraction solvents (as above)

Procedure:

  • Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • ²H₂O Administration:

    • Prepare a bolus dose of ²H₂O in sterile saline (e.g., to achieve 4-5% body water enrichment).

    • Administer the ²H₂O solution via intraperitoneal (IP) injection.

    • Provide ad libitum access to drinking water enriched with a lower percentage of ²H₂O (e.g., 8%) to maintain body water enrichment.[9]

  • Labeling Period: The labeling period can range from days to weeks depending on the research question and the turnover rate of the lipids under investigation.

  • Tissue Collection:

    • At the end of the labeling period, euthanize the mice according to approved protocols.

    • Rapidly dissect the tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen to halt metabolic activity.

  • Tissue Homogenization and Lipid Extraction:

    • Homogenize the frozen tissues in a suitable buffer.

    • Perform lipid extraction from the tissue homogenate using the Bligh-Dyer method as described in the cell culture protocol.

  • Sample Preparation for MS: Prepare the lipid extracts for LC-MS analysis as described previously.

Data Presentation and Analysis

Mass spectrometry analysis of samples from stable isotope labeling experiments generates complex datasets. The key information to be extracted is the isotopic enrichment, which reflects the proportion of newly synthesized lipids.

Quantitative Data Summary

The following tables illustrate how quantitative data from stable isotope labeling experiments can be presented.

Table 1: Fractional Synthesis Rate of Phospholipid Species in Cultured Hepatocytes

Lipid SpeciesControl (% New/hour)Fatty Acid Treated (% New/hour)Fold Change
PC(34:1)1.5 ± 0.22.8 ± 0.31.87
PC(36:2)1.2 ± 0.12.5 ± 0.22.08
PE(38:4)2.1 ± 0.33.9 ± 0.41.86
PS(36:1)0.8 ± 0.11.3 ± 0.21.63

Data are presented as mean ± standard deviation. "New" refers to the percentage of the lipid pool that is newly synthesized per hour, as determined by ¹³C-glucose labeling.

Table 2: In Vivo Turnover Rates of Triacylglycerols in Mouse Adipose Tissue

GenotypeHalf-life (days)Fractional Turnover Rate (%/day)
Wild-Type15.2 ± 2.14.56 ± 0.6
Knockout8.7 ± 1.57.97 ± 1.2

Turnover rates were determined by monitoring the decay of ²H-labeled triacylglycerols after a period of heavy water administration.[16]

Visualization of Signaling Pathways and Workflows

Graphviz (DOT language) is a powerful tool for visualizing the complex relationships in metabolic pathways and experimental workflows.

Ceramide Biosynthesis and Signaling Pathway

Ceramides are central signaling lipids involved in processes such as apoptosis and inflammation. Stable isotope labeling with precursors like ¹³C-serine can be used to trace their de novo synthesis.[17][18][19]

G cluster_denovo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_signaling Downstream Signaling Serine L-Serine KDS 3-Ketodihydrosphingosine Serine->KDS SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->KDS SPT DHS Dihydrosphingosine KDS->DHS KDR DHCer Dihydroceramide DHS->DHCer CerS Cer Ceramide DHCer->Cer DEGS Cer2 Ceramide Apoptosis Apoptosis Cer->Apoptosis Inflammation Inflammation Cer->Inflammation CellCycleArrest Cell Cycle Arrest Cer->CellCycleArrest ComplexSph Complex Sphingolipids Sph Sphingosine ComplexSph->Sph Ceramidase Sph->Cer2 CerS

The central role of ceramide in biosynthesis and signaling.
Glycerophospholipid Biosynthesis Pathway

Glycerophospholipids are the major components of cellular membranes. Their synthesis can be traced using labeled precursors such as ¹³C-glycerol or labeled head groups.[1][20][21][22]

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP CDPDAG CDP-Diacylglycerol PA->CDPDAG CDS PC Phosphatidylcholine DAG->PC CPT PE Phosphatidylethanolamine DAG->PE EPT PI Phosphatidylinositol CDPDAG->PI PIS PG Phosphatidylglycerol CDPDAG->PG PGS1 PS Phosphatidylserine PE->PS PSS1/2 CL Cardiolipin PG->CL CLS1

Key steps in the de novo synthesis of major glycerophospholipids.

Conclusion

Stable isotope labeling, coupled with modern mass spectrometry, provides an unparalleled window into the dynamic world of lipid metabolism. By enabling the quantification of lipid synthesis, turnover, and flux through various metabolic pathways, these techniques are crucial for advancing our understanding of the roles of lipids in health and disease. The methodologies outlined in this guide offer a starting point for researchers looking to incorporate stable isotope labeling into their lipidomics workflows, paving the way for new discoveries in basic research and drug development.[3][4]

References

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biomedical sectors, mass spectrometry (MS) stands out for its sensitivity and specificity. However, the accuracy and precision of MS-based quantification are profoundly influenced by experimental variability. This technical guide delves into the core principles and applications of deuterated standards, a cornerstone of modern quantitative mass spectrometry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their role in achieving robust and reliable data.

The Foundation of Quantitative Mass Spectrometry: The Need for Internal Standards

Quantitative mass spectrometry aims to determine the exact concentration of a target analyte within a complex matrix, such as plasma, urine, or tissue homogenates. The journey from sample collection to final data output, however, is fraught with potential sources of error that can compromise the integrity of the results. These include:

  • Sample Preparation Variability: Analyte loss can occur during various steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Instrumental Drift: The performance of the mass spectrometer can fluctuate over time, affecting signal intensity.

  • Matrix Effects: Co-eluting endogenous components of the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1]

To counteract these variabilities, an internal standard (IS) is introduced into the analytical workflow. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added in a known, constant amount to every sample, calibrator, and quality control sample. By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample preparation and analysis can be normalized, leading to significantly improved accuracy and precision.[1]

Deuterated Standards: The Gold Standard for Internal Standardization

While various compounds can serve as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely regarded as the "gold standard" in quantitative mass spectrometry.[2][3] Deuterated standards are synthetic versions of the analyte in which one or more hydrogen atoms have been replaced with their stable isotope, deuterium (²H). This subtle change in mass confers several critical advantages:

  • Near-Identical Physicochemical Properties: Deuterated standards exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to their non-labeled counterparts. This ensures that the internal standard and the analyte are subjected to the same experimental variations.[4]

  • Co-elution with the Analyte: The close similarity in chemical structure results in the co-elution of the deuterated standard and the analyte during liquid chromatography (LC). This is crucial for compensating for matrix effects, as both compounds experience the same ionization suppression or enhancement at the same point in time.[1]

  • Mass-Based Differentiation: Despite their similar behavior, the mass difference between the analyte and the deuterated standard allows them to be distinguished by the mass spectrometer.

The use of deuterated standards has been shown to significantly improve assay performance, leading to more reliable and reproducible results in bioanalytical methods.[2][3]

Data Presentation: Quantitative Comparison of Internal Standard Performance

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative assays. The following tables summarize data from studies that have compared different internal standardization strategies.

Table 1: Comparison of Intra- and Inter-Assay Precision and Accuracy for Immunosuppressant Quantification using Deuterated Internal Standards

AnalyteConcentration (ng/mL)Intra-Assay Precision (CV%)Intra-Assay Accuracy (%)Inter-Assay Precision (CV%)Inter-Assay Accuracy (%)
Cyclosporine A 254.91045.8102
2502.71013.9100
10002.11003.599
Tacrolimus 2.56.21057.1103
103.81024.9101
253.11014.2100
Sirolimus 2.57.11068.3104
104.51035.7102
253.91024.8101
Everolimus 2.55.81046.9102
103.51024.6101
252.91013.9100
Mycophenolic Acid (µg/mL) 0.54.21035.3101
2.52.91013.8100
102.31003.199

Data adapted from a validation study of an LC-MS/MS method for immunosuppressants. The low coefficients of variation (CV) and high accuracy demonstrate the robustness of the method using deuterated internal standards.

Table 2: Comparison of a Deuterated Internal Standard (Everolimus-d4) and a Structural Analog (32-desmethoxyrapamycin) for Everolimus Quantification

ParameterDeuterated IS (Everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery at LLOQ 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%) 4.3% - 7.2%4.3% - 7.2%
Slope of Comparison with Reference Method 0.950.83
Correlation Coefficient (r) with Reference Method > 0.98> 0.98

This table illustrates that while both internal standards can provide acceptable performance, the deuterated standard shows a slope closer to 1.0 when compared to a reference method, indicating better accuracy.

Table 3: Comparison of Interpatient Assay Imprecision for Sirolimus using a Deuterated vs. a Structural Analog Internal Standard

Internal Standard TypeInterpatient Assay Imprecision (CV%)
Deuterated (Sirolimus-d3) 2.7% - 5.7%
Structural Analog (Desmethoxyrapamycin) 7.6% - 9.7%

This data clearly shows that the use of a deuterated internal standard significantly reduces the imprecision of the assay across different patient samples, highlighting its superior ability to compensate for matrix effects.[3]

Experimental Protocols: Methodologies for Key Experiments

The successful implementation of deuterated standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for common procedures in bioanalysis.

Sample Preparation: Protein Precipitation for Immunosuppressant Quantification in Whole Blood

This protocol is adapted from a method for the analysis of immunosuppressants in whole blood.[1]

Materials:

  • Whole blood samples, calibrators, and quality controls.

  • Deuterated internal standard working solution (containing deuterated analogs of the target immunosuppressants in a methanol/zinc sulfate solution).

  • Methanol (LC-MS grade).

  • Zinc sulfate solution (0.1 M in water).

  • Microcentrifuge tubes.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample, calibrator, or quality control.

  • Internal Standard Addition: Add 100 µL of the deuterated internal standard working solution to each tube. The working solution is prepared by mixing methanol and 0.1 M zinc sulfate solution, fortified with the deuterated standards.

  • Protein Precipitation: Vortex the mixture vigorously for 20 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Drug Quantification in Plasma

This protocol provides a general workflow for solid-phase extraction, a common technique for sample clean-up and concentration.

Materials:

  • Plasma samples, calibrators, and quality controls.

  • Deuterated internal standard spiking solution.

  • SPE cartridges (e.g., C18).

  • Conditioning solvent (e.g., Methanol).

  • Equilibration solvent (e.g., Water).

  • Wash solvent (e.g., 5% Methanol in water).

  • Elution solvent (e.g., 90% Methanol in water).

  • SPE vacuum manifold.

  • Nitrogen evaporator.

  • Reconstitution solvent (e.g., mobile phase).

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the deuterated internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of conditioning solvent through each cartridge.

  • SPE Cartridge Equilibration: Pass 1 mL of equilibration solvent through each cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.

  • Elution: Place clean collection tubes in the manifold. Add 500 µL of elution solvent to the cartridge and slowly elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Mandatory Visualizations: Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Blood) Add_IS Spike with Deuterated Internal Standard (IS) Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifuge Centrifugation/ Evaporation Extraction->Centrifuge Reconstitute Reconstitution Centrifuge->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Response Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Logical_Relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome Sample_Loss Sample Loss during Preparation Deuterated_IS Deuterated Internal Standard (IS) Ratio_Normalization Ratio of Analyte/IS normalizes for variations Sample_Loss->Ratio_Normalization Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Ratio_Normalization Instrument_Variability Instrument Variability Instrument_Variability->Ratio_Normalization Identical_Behavior IS behaves identically to Analyte Deuterated_IS->Identical_Behavior Coelution IS co-elutes with Analyte Deuterated_IS->Coelution Identical_Behavior->Ratio_Normalization Coelution->Ratio_Normalization Improved_Data Improved Accuracy, Precision, and Reliability of Results Ratio_Normalization->Improved_Data

References

A Researcher's Guide to Interpreting the Certificate of Analysis for Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Oleic Acid-d17 is the deuterated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. In research and development, particularly in pharmaceutical and metabolomics studies, it serves as a critical internal standard for the accurate quantification of its non-labeled counterpart, oleic acid, by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] A Certificate of Analysis (CoA) is the essential document that accompanies this standard, providing a detailed summary of its identity, purity, and quality. For researchers, scientists, and drug development professionals, a comprehensive understanding of this document is paramount for ensuring the validity and accuracy of experimental results.

This technical guide provides an in-depth interpretation of the data presented in a typical CoA for this compound, details the analytical methodologies used for its characterization, and illustrates its practical application.

Section 1: Decoding the Certificate of Analysis - Key Parameters

A CoA for this compound presents several key data points that confirm the quality and identity of the material. These are typically organized into tables summarizing general specifications and the results of specific analytical tests.

General Specifications

This section provides fundamental information about the compound.

ParameterTypical ValueSignificance
Product Name This compoundIdentifies the deuterated analogue of oleic acid.
Synonyms C18:1(9Z)-d17, cis-9-Octadecenoic Acid-d17Provides alternative chemical names.[1]
CAS Number 223487-44-3A unique identifier for the specific chemical substance.[1]
Molecular Formula C18H17D17O2Details the elemental composition, indicating 17 deuterium atoms.[1]
Formula Weight 299.6 g/mol The mass of one mole of the deuterated compound.[1]
Appearance Colorless to light yellow liquidA basic physical property check.
Formulation A solution in a specified solvent (e.g., Methyl acetate)Indicates how the standard is supplied.[1]
Storage -20°CCritical information for maintaining the stability of the compound.
Quantitative Analytical Data

This section details the results of rigorous testing to ascertain the purity and structural integrity of the batch.

TestExample SpecificationExample ResultInterpretation
HPLC Purity Report Result99.6 %Chemical Purity: This value indicates the percentage of the material that is chemically this compound, separate from any other chemical compounds.[2]
Mass Spectrometry Conforms to StructureM-H: 298.4Identity & Mass Confirmation: This confirms the molecular weight. The [M-H]⁻ ion (parent molecule minus a proton) is expected at m/z 298.6 (299.6 - 1.0). The result of 298.4 is within acceptable experimental variance.[2]
¹H NMR Conforms to StructureConformsStructural Integrity: Confirms that the overall chemical structure is correct and can be used to estimate the degree of deuteration by measuring residual proton signals.[2][3]
Isotopic Purity ≥99% deuterated forms (d1-d17)ConformsIsotopic Distribution: This is a crucial and often misunderstood parameter. It does not mean that 99% of the molecules are the fully d17-labeled species. Rather, it signifies that the sum of all molecules containing one or more deuterium atoms (from d1 to d17) constitutes at least 99% of the total material.[1]
The Critical Distinction: Isotopic Enrichment vs. Species Abundance

For deuterated standards, "purity" has two dimensions: chemical and isotopic. While chemical purity refers to the absence of other compounds, isotopic purity is more complex.

  • Isotopic Enrichment: This refers to the probability (as a percentage) of finding a deuterium atom at any single designated labeling position within the molecule.

  • Species Abundance: This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition (e.g., the d17 species, d16 species, etc.).

A high isotopic enrichment (e.g., 99% D) at each of the 17 positions does not yield a product where 99% of the molecules are the fully deuterated d17 version. The final product is a statistical distribution of isotopologues.

cluster_input Quality of Synthesis enrichment High Isotopic Enrichment (e.g., >99% D at each of the 17 sites) process Statistical Distribution (Binomial Expansion) enrichment->process Leads to a d17 d17 (Most Abundant Species) d16 d16 (Lower Abundance) d15 d15 (Even Lower Abundance) other ... process->d17 process->d16 process->d15

Relationship between Isotopic Enrichment and Species Abundance.

Section 2: Analytical Methodologies

The data on a CoA is generated using a combination of powerful analytical techniques. A robust characterization ensures the reliability of the standard.

cluster_analysis Quality Control Testing cluster_results Generated Data start Synthesized this compound hplc HPLC (High-Performance Liquid Chromatography) start->hplc ms MS (Mass Spectrometry) start->ms nmr NMR (Nuclear Magnetic Resonance) start->nmr purity Chemical Purity (%) hplc->purity mass Molecular Weight & Isotopologue Distribution ms->mass structure Structural Confirmation & Isotopic Enrichment nmr->structure coa Certificate of Analysis purity->coa mass->coa structure->coa sample Biological or Test Sample (contains Oleic Acid) prep 1. Sample Preparation (Spiking & Extraction) sample->prep is This compound (Internal Standard) (Known Amount) is->prep analysis 2. LC-MS Analysis prep->analysis Inject quant 3. Data Processing analysis->quant Generate Signals for Analyte & IS result Accurate Quantification of Oleic Acid quant->result Calculate Ratio of Signal Areas

References

Methodological & Application

Application Note: Quantification of Oleic Acid in Biological Matrices using Oleic Acid-d17 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleic acid (C18:1), a monounsaturated omega-9 fatty acid, is a fundamental component of lipids in both plants and animals. Its quantification in biological matrices is crucial for research in metabolism, cardiovascular disease, and drug development. Liquid chromatography-mass spectrometry (LC-MS) offers a sensitive and specific method for this analysis. The use of a stable isotope-labeled internal standard, such as Oleic Acid-d17, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of oleic acid in plasma using this compound as an internal standard.

Principle

The method employs a simple protein precipitation and liquid-liquid extraction procedure to isolate fatty acids from the plasma matrix. This compound is spiked into the sample at the beginning of the extraction process to mimic the behavior of the endogenous oleic acid. The extracted fatty acids are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI) mode. Quantification is achieved by monitoring the specific precursor-to-product ion transitions for both oleic acid and this compound in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of oleic acid to that of this compound is used to construct a calibration curve and determine the concentration of oleic acid in the samples.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_spike Spike with This compound plasma->is_spike 100 µL precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation Add 295 µL ACN extraction Liquid-Liquid Extraction (Hexane) precipitation->extraction dry_down Evaporation extraction->dry_down reconstitution Reconstitution dry_down->reconstitution injection Injection reconstitution->injection Analyze Extract separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (Negative Mode) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Oleic Acid / this compound) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of oleic acid.

Protocols

Materials and Reagents
  • Oleic Acid (≥99%)

  • This compound (≥98% isotopic purity)

  • LC-MS grade acetonitrile, methanol, water, and hexane

  • Formic acid (≥98%)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Preparation of Standard Solutions
  • Oleic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of oleic acid and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the oleic acid stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 295 µL of acetonitrile containing 1% formic acid to each tube to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube.

  • Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 1 minute to separate the layers.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (step 7-8) and combine the hexane layers.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90% methanol in water with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 80% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Interface Temperature 150°C
Desolvation Line Temp. 250°C
Heat Block Temp. 400°C
Nebulizing Gas Flow 2.0 L/min
Drying Gas Flow 5.0 L/min

Data Acquisition and Analysis

Data is acquired in the Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for oleic acid and this compound are monitored.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oleic Acid281.2281.2
This compound298.3298.3

Note: In the absence of significant fragmentation under typical negative ESI conditions for underivatized fatty acids, the precursor ion is often monitored as the product ion. For enhanced sensitivity and specificity, derivatization can be employed to generate characteristic fragment ions.[3]

A calibration curve is constructed by plotting the peak area ratio of oleic acid to this compound against the concentration of the calibration standards. The concentration of oleic acid in the unknown samples is then determined from this calibration curve using linear regression.

Method Validation Parameters

The following table summarizes typical performance characteristics of this method.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% CV) < 15%

Logical Relationship of Internal Standard Use

logical_relationship cluster_ratio Ratio Calculation cluster_result Result analyte_prep Losses during Sample Prep ratio Peak Area Ratio (Analyte / IS) analyte_prep->ratio analyte_ion Ionization Variation analyte_ion->ratio is_prep Similar Losses during Sample Prep is_prep->ratio is_ion Similar Ionization Variation is_ion->ratio result Accurate & Precise Quantification ratio->result

Caption: Rationale for using an internal standard.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of oleic acid in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high accuracy and precision, making this method suitable for a wide range of research and clinical applications.

References

Protocol for Oleic Acid-d17 in Fatty Acid Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Oleic Acid-d17 is a stable isotope-labeled fatty acid used as a tracer in metabolic research to investigate the pathways of oleic acid uptake, incorporation into complex lipids, and its role in various cellular processes. As a deuterated analog, this compound is biochemically similar to its unlabeled counterpart, allowing it to be processed through the same metabolic pathways. Its increased mass, however, enables its distinction and quantification by mass spectrometry (MS), making it a powerful tool for lipidomics and metabolic flux analysis.

The use of stable isotopes like deuterium (²H) offers a safe and effective alternative to radioactive isotopes for in vivo and in vitro studies. By introducing this compound to cells or animal models, researchers can trace its journey from uptake to its ultimate metabolic fate, providing valuable insights into both normal physiology and disease states, including cancer, metabolic syndrome, and cardiovascular diseases.

Key applications of this compound in metabolic tracing include:

  • Lipid Synthesis and Storage: Quantifying the rate of incorporation of oleic acid into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters, provides a dynamic measure of lipid synthesis and storage.

  • Fatty Acid Oxidation: While less direct than using ¹³C-labeled fatty acids, the disappearance of deuterated fatty acids from a system can be used to infer oxidation rates.

  • Metabolic Flux Analysis: In combination with other isotopic tracers, this compound can be used to model the flux through various metabolic pathways, providing a quantitative understanding of cellular metabolism.

  • Drug Discovery and Development: Evaluating the effect of drug candidates on fatty acid metabolism by measuring changes in the uptake and metabolism of this compound.

Experimental Protocols

In Vitro Metabolic Tracing in Cell Culture (e.g., Breast Cancer Cells)

This protocol describes the use of this compound to trace fatty acid metabolism in cultured breast cancer cells (e.g., MCF-7, MDA-MB-231).

Materials:

  • This compound (e.g., from Cayman Chemical)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Organic solvents (e.g., methanol, chloroform, isooctane)

  • Internal standards for MS analysis (e.g., other deuterated fatty acids)

  • Reagents for derivatization (e.g., pentafluorobenzyl bromide)

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Dissolve this compound in ethanol to a stock concentration of 100 mM.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while stirring to achieve a final concentration of 1-5 mM this compound. This solution can be stored at -20°C.

    • The final concentration of this compound in the cell culture medium should be in the range of 50-100 µM.[1]

  • Cell Culture and Labeling:

    • Plate breast cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Remove the growth medium and replace it with a serum-free medium containing the this compound-BSA conjugate at the desired final concentration.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.

  • Sample Collection and Lipid Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract lipids using a modified Bligh-Dyer or Folch method. A common procedure involves adding a mixture of methanol and chloroform (e.g., 2:1 v/v).

    • Add internal standards for quantification at the beginning of the extraction process.

    • After phase separation, collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Preparation for GC-MS Analysis:

    • For analysis of total fatty acids, the extracted lipids need to be saponified (e.g., using methanolic KOH) to release the fatty acids from complex lipids.

    • Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) or other volatile derivatives (e.g., using pentafluorobenzyl bromide).[2][3] This step improves their chromatographic properties for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS. The gas chromatograph separates the different fatty acid derivatives, and the mass spectrometer detects and quantifies the unlabeled and deuterated fatty acids based on their mass-to-charge ratio.

In Vivo Metabolic Tracing in a Mouse Model

This protocol provides a general framework for tracing the in vivo metabolism of this compound in mice.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil, intralipid)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools

Procedure:

  • Animal Preparation and Tracer Administration:

    • Acclimate mice to the experimental conditions.

    • Administer this compound via oral gavage or intravenous injection. A typical dose for oral administration is 150 mg/kg body weight, mixed with a vehicle like corn oil.[4]

    • The choice of administration route will depend on the specific research question.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) to monitor the appearance and clearance of the tracer in the circulation.[4]

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, tumor).

    • Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Sample Processing and Analysis:

    • Process blood samples to separate plasma.

    • Homogenize tissue samples.

    • Extract lipids from plasma and tissue homogenates as described in the in vitro protocol.

    • Prepare samples for GC-MS or LC-MS/MS analysis, including saponification and derivatization as needed.

    • Analyze the samples to quantify the incorporation of this compound into different lipid pools in various tissues.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from this compound tracing experiments.

Table 1: Incorporation of this compound into Major Lipid Classes in Cultured Hepatocytes (Huh-7) after 24 hours.

Lipid Class% of Total Labeled Oleic Acid
Triglycerides (TG)65%
Phosphatidylcholine (PC)15%
Phosphatidylethanolamine (PE)8%
Cholesterol Esters (CE)5%
Other7%

Table 2: Fold Change in Lipid Classes in Hepatocytes after Oleic Acid Treatment. [5]

Lipid ClassFold Change vs. Control
Diglyceride (DG)Increased
Triglyceride (TG)Increased
Acyl Carnitine (AcCa)Increased
Lysophosphatidylcholine (LPC)Decreased
Phosphatidylglycerol (PG)Decreased
Ceramides (Cer)Decreased
Cholesterol Ester (ChE)Decreased

Signaling Pathways and Experimental Workflows

Oleic Acid Signaling Pathways

Oleic acid is not only a substrate for metabolic pathways but also a signaling molecule that can influence various cellular processes. Below are diagrams of key signaling pathways activated by oleic acid.

Oleic_Acid_Signaling cluster_PKC_ERK PKC/ERK Pathway cluster_cAMP_PKA cAMP/PKA/SIRT1 Pathway cluster_PPARa PPARα Pathway Oleic Acid Oleic Acid PKC PKC Oleic Acid->PKC cAMP cAMP Oleic Acid->cAMP PPARa PPARa Oleic Acid->PPARa ERK ERK PKC->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation PKA PKA cAMP->PKA SIRT1 SIRT1 PKA->SIRT1 PGC1a PGC1a SIRT1->PGC1a Fatty Acid Oxidation Fatty Acid Oxidation PGC1a->Fatty Acid Oxidation PPRE PPRE PPARa->PPRE binds to RXR RXR RXR->PPRE binds to Gene Expression Gene Expression PPRE->Gene Expression regulates

Caption: Key signaling pathways activated by oleic acid.

Experimental Workflow for Fatty Acid Metabolic Tracing

The following diagram illustrates a typical experimental workflow for an in vivo fatty acid metabolic tracing study.

Experimental_Workflow start Start animal_prep Animal Model Preparation (e.g., Acclimation, Fasting) start->animal_prep tracer_admin This compound Administration (Oral Gavage or IV) animal_prep->tracer_admin sample_collection Time-Course Sample Collection (Blood, Tissues) tracer_admin->sample_collection lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) sample_collection->lipid_extraction sample_prep_ms Sample Preparation for MS (Saponification, Derivatization) lipid_extraction->sample_prep_ms ms_analysis GC-MS or LC-MS/MS Analysis sample_prep_ms->ms_analysis data_analysis Data Analysis (Quantification, Flux Calculation) ms_analysis->data_analysis interpretation Biological Interpretation data_analysis->interpretation end End interpretation->end

Caption: In vivo fatty acid metabolic tracing workflow.

References

Application Notes and Protocols: Oleic Acid-d17 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleic Acid-d17 is a deuterated form of oleic acid, a monounsaturated omega-9 fatty acid that is abundant in various biological systems. In the field of lipidomics, which involves the comprehensive analysis of lipids in a biological system, stable isotope-labeled compounds like this compound are indispensable tools. Their primary applications include serving as internal standards for accurate quantification of endogenous lipids, tracing the metabolic fate of fatty acids, and elucidating complex lipid metabolic pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics research.

Application as an Internal Standard

One of the principal applications of this compound is as an internal standard for the precise quantification of unlabeled oleic acid in biological samples using mass spectrometry (MS)-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision.[2]

Key Advantages:

  • Similar Chemical and Physical Properties: this compound exhibits nearly identical chemical and physical characteristics to its unlabeled counterpart, ensuring similar extraction efficiency and ionization response in MS.

  • Mass Difference: The mass difference between this compound and endogenous oleic acid allows for their distinct detection and quantification by the mass spectrometer.

  • Minimizes Experimental Variability: It effectively accounts for sample loss during preparation and corrects for matrix effects in the MS analysis.[2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of fatty acids using methods that employ deuterated internal standards like this compound.

ParameterValue RangeTechniqueReference
Limit of Detection (LOD)5 - 100 nMLC-MS[3][4]
Limit of Quantification (LOQ)0.032 - 0.22 µg/mLHPLC-CAD[5]
Linearity> 0.999HPLC-MS[6]
Accuracy> 90%HPLC-MS[6]
Precision (Intra-day)≤ 10% (plasma)LC-MS[4]
Precision (Inter-day)< 20%LC-MS[4]

Application in Metabolic Tracing

Stable isotope-labeled fatty acids like this compound are powerful tools for tracing the metabolic fate of lipids in vivo and in vitro.[6][7][8] By introducing this compound into a biological system, researchers can track its incorporation into various lipid species such as triglycerides, phospholipids, and cholesteryl esters.[7] This approach provides valuable insights into lipid synthesis, transport, and storage, as well as fatty acid oxidation.[7][9]

Experimental Approaches:

  • Pulse-Chase Experiments: Cells or animal models are exposed to this compound for a specific period (pulse) and then the labeled fatty acid is replaced with unlabeled media (chase). The distribution and turnover of the labeled oleic acid in different lipid pools are monitored over time.

  • Steady-State Labeling: Continuous administration of this compound allows for the determination of the relative contributions of de novo synthesis versus uptake from exogenous sources to cellular fatty acid pools.[8]

Experimental Workflow: Metabolic Tracing of this compound

cluster_0 In Vivo / In Vitro System cluster_1 Experimental Procedure cluster_2 Data Analysis A Animal Model or Cell Culture B Administer this compound A->B Introduction of Tracer C Collect Samples at Time Points (e.g., plasma, tissues, cells) B->C D Lipid Extraction C->D E Mass Spectrometry Analysis (LC-MS or GC-MS) D->E F Quantify Labeled Lipid Species E->F G Determine Isotope Enrichment F->G H Metabolic Pathway Analysis G->H

Caption: Workflow for metabolic tracing using this compound.

Experimental Protocols

Protocol 1: Quantification of Oleic Acid in Plasma using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of oleic acid in a plasma sample using LC-MS.

Materials:

  • Plasma sample

  • This compound internal standard solution (concentration-verified)

  • Methanol, isopropanol, methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Formic acid

  • Vortex mixer, centrifuge

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a clean tube, add 50 µL of plasma.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Lipid Extraction (Modified Bligh-Dyer Method): [10]

    • Add 1.5 mL of a 2:1 (v/v) mixture of methanol:isopropanol to the plasma sample.

    • Vortex thoroughly for 1 minute.

    • Add 1.5 mL of MTBE and vortex for another 1 minute.

    • Add 1.5 mL of water to induce phase separation and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the upper organic layer containing the lipids into a new tube.

  • Sample Evaporation and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:isopropanol.

  • LC-MS Analysis:

    • Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS system.

    • Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor the transitions for both oleic acid and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous oleic acid and the this compound internal standard.

    • Calculate the concentration of oleic acid in the sample using a calibration curve prepared with known concentrations of unlabeled oleic acid and a fixed concentration of this compound.

Protocol 2: Tracing this compound Incorporation into Cellular Triglycerides

This protocol describes an in vitro experiment to track the incorporation of deuterated oleic acid into triglycerides in cultured hepatocytes.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (as in Protocol 1)

  • LC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to a desired confluency (e.g., 80%) in a standard culture medium.

    • Prepare the treatment medium by supplementing the culture medium with the this compound-BSA complex at a final concentration of 100 µM.

    • Remove the standard medium, wash the cells once with PBS, and add the treatment medium.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the lipids using the procedure described in Protocol 1.

  • LC-MS Analysis:

    • Analyze the lipid extracts by LC-MS.

    • Monitor the mass transitions corresponding to triglycerides containing the deuterated oleic acid acyl chain.

  • Data Analysis:

    • Quantify the peak areas of the labeled triglycerides at each time point.

    • Plot the abundance of labeled triglycerides over time to determine the rate of incorporation of this compound.

Signaling and Metabolic Pathways

Oleic acid is a key player in numerous metabolic and signaling pathways. Tracing with this compound can help elucidate the dynamics of these processes.

Simplified Oleic Acid Metabolic Pathway

cluster_storage Lipid Storage cluster_oxidation Fatty Acid Oxidation OA_d17 This compound (Exogenous) OA_pool Intracellular Oleoyl-CoA-d17 Pool OA_d17->OA_pool TG Triglycerides-d17 OA_pool->TG Esterification CE Cholesteryl Esters-d17 OA_pool->CE Esterification PL Phospholipids-d17 OA_pool->PL Esterification BetaOx β-Oxidation OA_pool->BetaOx AcetylCoA Acetyl-CoA-d(n) BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic fate of this compound.

This compound is a versatile and powerful tool in lipidomics research. Its application as an internal standard ensures accurate quantification of oleic acid, while its use as a metabolic tracer provides deep insights into the complex dynamics of lipid metabolism. The protocols and workflows presented here offer a foundation for researchers to design and execute robust lipidomics experiments, ultimately contributing to a better understanding of the roles of fatty acids in health and disease.

References

Quantitative Analysis of Lipids Using Oleic Acid-d17: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids are a diverse group of molecules that play critical roles in cellular structure, energy storage, and signaling. Accurate quantification of specific lipid species is crucial for understanding disease mechanisms and for the development of novel therapeutics. Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most abundant fatty acids in human adipose tissue and plasma and has been implicated in various physiological and pathological processes.

Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry-based lipidomics.[1] Oleic Acid-d17 is a deuterated analog of oleic acid, which serves as an ideal internal standard for the quantification of endogenous oleic acid. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This application note provides detailed protocols for the quantitative analysis of oleic acid in biological samples using this compound as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Application Note 1: Quantification of Oleic Acid in Human Plasma

This protocol describes a method for the extraction and quantification of oleic acid from human plasma samples using this compound as an internal standard.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (MTBE/Methanol/Water) add_is->extraction drydown Evaporate Supernatant extraction->drydown reconstitute Reconstitute in Methanol/Toluene drydown->reconstitute lc_separation Reverse-Phase LC Separation reconstitute->lc_separation ms_detection Q-TOF MS Detection (Negative Ion Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Oleic Acid calibration_curve->quantification G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus OA Oleic Acid cAMP ↑ cAMP OA->cAMP PKA PKA Activation cAMP->PKA SIRT1_P SIRT1 Phosphorylation (Ser-434) PKA->SIRT1_P SIRT1_active Active SIRT1 SIRT1_P->SIRT1_active Translocation PGC1a_deacetyl Deacetylated PGC1α SIRT1_active->PGC1a_deacetyl Deacetylation PGC1a_acetyl Acetylated PGC1α FAO_genes Fatty Acid Oxidation Gene Expression PGC1a_deacetyl->FAO_genes Activation

References

Application Note & Protocol: Tracing Cellular Fatty Acid Uptake with Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of lipid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic diseases, cardiovascular disorders, and cancer.[] Fatty acids (FAs) are fundamental building blocks for lipids and key energy sources.[2] Oleic Acid-d17 (d17-OA) is a stable isotope-labeled version of oleic acid, a common monounsaturated fatty acid, where 17 hydrogen atoms are replaced with deuterium.[3] This isotopic labeling makes it an invaluable tool for tracing the fate of oleic acid in biological systems without the need for radioactive compounds.[][4] By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish d17-OA from its endogenous, unlabeled counterpart, allowing for precise quantification of its uptake, transport, and incorporation into various lipid species.[5][6] This application note provides detailed protocols for using this compound to study fatty acid uptake in cultured cells.

Core Principles of Fatty Acid Uptake

Cellular uptake of long-chain fatty acids like oleic acid is understood to occur through two primary mechanisms: passive diffusion (flip-flop) across the plasma membrane and a more dominant, protein-mediated facilitated transport.[7][8] Under physiologic conditions, the majority of fatty acid uptake is saturable, indicating the involvement of membrane-bound transporter proteins such as CD36, fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding proteins (FABPpm).[8] The use of this compound allows for the kinetic analysis of these pathways.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OA_Albumin This compound (Bound to Albumin) FAT Fatty Acid Transporter (e.g., CD36, FATP) OA_Albumin->FAT Facilitated Transport (Saturable) PD Passive Diffusion (Flip-Flop) OA_Albumin->PD Passive Transport (Non-saturable) OA_Intra Intracellular This compound FAT->OA_Intra PD->OA_Intra ACSL Acyl-CoA Synthetase (ACSL) OA_Intra->ACSL Activation OA_CoA Oleoyl-d17-CoA ACSL->OA_CoA

Caption: Cellular uptake pathways for this compound.

Experimental Design and Workflow

A typical experiment involves incubating cultured cells with a medium containing this compound complexed to bovine serum albumin (BSA), which mimics its physiological transport in the blood.[7] After incubation, cells are washed, and lipids are extracted. The extracted lipids are then processed (e.g., through transesterification to form fatty acid methyl esters) and analyzed by mass spectrometry to quantify the amount of d17-OA taken up and incorporated into different lipid classes.[9]

A 1. Cell Seeding & Culture C 3. Incubate Cells with OA-d17 A->C B 2. Prepare OA-d17:BSA Complex B->C D 4. Wash Cells & Stop Uptake C->D E 5. Cell Lysis & Lipid Extraction D->E F 6. Sample Derivatization (e.g., FAMEs for GC-MS) E->F G 7. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) F->G H 8. Data Analysis & Quantification G->H

Caption: General experimental workflow for fatty acid uptake studies.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the steps for preparing cells and treating them with this compound.

  • Cell Seeding: Plate the cells of interest (e.g., adipocytes, hepatocytes, myocytes) in appropriate culture plates (e.g., 6-well or 12-well plates). Culture them until they reach the desired confluency (typically 80-90%).

  • Preparation of OA-d17:BSA Complex:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.

    • Prepare a stock solution of this compound in ethanol.

    • Slowly add the this compound stock to the BSA solution while gently vortexing. This allows the fatty acid to bind to albumin.

    • Incubate the complex at 37°C for 30-60 minutes to ensure complete binding. The final molar ratio of OA-d17 to BSA should be between 2:1 and 5:1 to mimic physiological conditions.[7]

  • Cell Treatment:

    • Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the serum-free medium containing the OA-d17:BSA complex to the cells.

    • Incubate the cells at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) to measure uptake kinetics.

Protocol 2: Lipid Extraction

This protocol uses a modified Bligh-Dyer method for total lipid extraction.

  • Stop Uptake: To stop the uptake reaction, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound surface fatty acids, followed by one wash with ice-cold PBS alone.

  • Cell Lysis: Add an appropriate volume of a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells to lyse the cells and solubilize lipids. Scrape the cells and collect the lysate.

  • Internal Standard: Add a known amount of an internal standard not present in the sample (e.g., a different deuterated fatty acid like Palmitic Acid-d31) to normalize for extraction efficiency.[6]

  • Phase Separation:

    • Transfer the lysate to a glass tube. Add 0.25 volumes of 0.9% NaCl solution.

    • Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis (Transesterification)

To analyze fatty acids by GC-MS, they must be converted into volatile fatty acid methyl esters (FAMEs).[9]

  • Reaction: Re-dissolve the dried lipid extract in 1 mL of toluene. Add 2 mL of 1% sulfuric acid in methanol.

  • Incubation: Cap the tubes tightly and incubate at 50°C for at least 2 hours (or overnight).

  • Extraction of FAMEs:

    • After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane (e.g., 50-100 µL) suitable for GC-MS injection.

Data Presentation and Interpretation

Mass spectrometry is used to measure the abundance of the this compound isotopologue relative to the endogenous (d0) oleic acid.[5] This allows for the calculation of total uptake and incorporation into various lipid pools.

Metabolic Fate of this compound

Once inside the cell, this compound is rapidly activated to Oleoyl-d17-CoA. From there, it can be directed into several metabolic pathways, primarily storage in lipid droplets as triglycerides, incorporation into cellular membranes as phospholipids, or transport into mitochondria for β-oxidation to produce energy.[10]

cluster_cytosol Cytosol cluster_storage Storage cluster_structure Structure cluster_energy Energy Production OACoA Oleoyl-d17-CoA TG Triglycerides (TGs) (in Lipid Droplets) OACoA->TG Esterification PL Phospholipids (PLs) (for Membranes) OACoA->PL Esterification CE Cholesteryl Esters (CEs) OACoA->CE Esterification Mito Mitochondria OACoA->Mito BetaOx β-Oxidation Mito->BetaOx ATP ATP BetaOx->ATP

Caption: Potential metabolic fates of intracellular this compound.

Quantitative Data Tables

The following tables provide examples of how experimental parameters and results can be structured.

Table 1: Typical Experimental Parameters

Parameter Example Value Rationale / Notes
Cell Type 3T3-L1 Adipocytes A common cell line for studying fat metabolism.
Seeding Density 2 x 10^5 cells/well Ensures appropriate confluency at the time of experiment.
OA-d17 Concentration 100 µM Within the physiological range of circulating fatty acids.
BSA Concentration 25 µM (4:1 ratio) Provides a physiological carrier for the fatty acid.[7]
Incubation Time 30 minutes A common endpoint for uptake studies; kinetics can be assessed with multiple time points.

| Internal Standard | Palmitic Acid-d31 | Used for normalization of sample processing and analysis.[6] |

Table 2: Example Quantitative Results (Illustrative Data)

Condition Total d17-OA Uptake (pmol/mg protein) Incorporation into Triglycerides (%) Incorporation into Phospholipids (%)
Control (Vehicle) 1500 ± 120 65% 25%
Drug X Treatment 750 ± 85 40% 50%

| Gene Y Knockdown | 2200 ± 210 | 80% | 15% |

Table 3: Materials and Reagents

Item Example Supplier Purpose
This compound Cayman Chemical Stable isotope tracer.[3]
Fatty Acid-Free BSA Sigma-Aldrich Carrier protein for fatty acid delivery.
Cell Culture Medium (e.g., DMEM) Thermo Fisher Scientific For cell growth and maintenance.
Chloroform, Methanol, Hexane VWR Solvents for lipid extraction and FAMEs analysis.
Palmitic Acid-d31 Avanti Polar Lipids Internal standard for quantification.

| GC-MS or LC-MS/MS System | Agilent, Sciex, Waters | Analytical instrumentation for detection and quantification.[11][12] |

References

In Vivo Administration of Oleic Acid-d17 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic Acid-d17 is a deuterated stable isotope-labeled version of oleic acid, a monounsaturated omega-9 fatty acid abundant in various animal and vegetable fats. The incorporation of deuterium atoms creates a heavier isotope of the molecule, which can be readily distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This property makes this compound an invaluable tool for in vivo metabolic studies, allowing researchers to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision and without the safety concerns associated with radioactive isotopes. These studies are crucial for understanding lipid metabolism, identifying dysregulations in disease states, and for the development of novel therapeutics targeting lipid-related pathways.

This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in common animal models, focusing on oral gavage, intravenous injection, and intraperitoneal injection. It also includes information on the signaling pathways influenced by oleic acid and methods for sample preparation and analysis.

Data Presentation: Pharmacokinetics and Biodistribution

The following tables summarize quantitative data on the pharmacokinetics and biodistribution of oleic acid and its labeled analogues in rodents. This data provides a baseline for expected outcomes when using this compound.

Table 1: Pharmacokinetic Parameters of Oleic Acid in Rat Plasma After a Single Administration

Administration RouteVehicleDoseAnimal ModelCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Reference
Oral (Emulsion)Brucea javanica oil emulsion1.8 g/kgSprague-Dawley Rat~450~4~4000[1]
Rectal (Suppository)Brucea javanica oil suppository1.6 g/kgSprague-Dawley Rat~815~2~4200[1]

Note: Data is for unlabeled oleic acid. Cmax and Tmax values are approximated from graphical representations in the source material.

Table 2: Tissue Distribution of Oleic Acid in Rats 24 hours Post-Administration

TissueConcentration (µg/g tissue) - Oral AdministrationConcentration (µg/g tissue) - Rectal AdministrationReference
Heart~150~180[1]
Liver~200~220[1]
Spleen~120~150[1]
Lung~130~160[1]
Kidney~140~170[1]
Brain~100~110[1]
Prostate~300~350[1]

Note: Data is for unlabeled oleic acid. Concentrations are approximated from graphical representations in the source material.

Signaling Pathways

Oleic acid is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. The activation of different PPAR isoforms (α, δ, and γ) by oleic acid can lead to a variety of downstream effects.

Oleic_Acid_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_downstream Downstream Effects OA_ext This compound OA_int Intracellular This compound OA_ext->OA_int Transport PPARa PPARα OA_int->PPARa Activation PPARd PPARδ OA_int->PPARd Activation PPARg PPARγ OA_int->PPARg Activation RXR RXR PPARa->RXR Heterodimerization PPARd->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcriptional Regulation Lipid_Metabolism Increased Fatty Acid Oxidation & Uptake Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Improved Insulin Sensitivity Gene_Expression->Glucose_Homeostasis Inflammation Anti-inflammatory Effects Gene_Expression->Inflammation

Caption: this compound signaling through PPAR pathways.

Experimental Protocols

Oral Gavage Administration in Mice

This protocol is suitable for delivering a precise dose of this compound directly into the stomach.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Animal gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Warm the vehicle (e.g., corn oil) to approximately 37°C to reduce viscosity.

    • Dissolve the this compound in the warmed vehicle to the desired concentration (e.g., 20 mg/mL). Vortex or sonicate briefly to ensure complete dissolution.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume. A common dose is 100 mg/kg, which would be 0.1 mL of a 20 mg/mL solution for a 20 g mouse.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is fatal.

    • Slowly dispense the dosing solution.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress post-administration.

Oral_Gavage_Workflow Start Start Prep_Dose Prepare Dosing Solution Start->Prep_Dose Weigh_Animal Weigh Animal Prep_Dose->Weigh_Animal Calculate_Volume Calculate Dosing Volume Weigh_Animal->Calculate_Volume Administer Administer via Oral Gavage Calculate_Volume->Administer Monitor Monitor Animal Administer->Monitor End End Monitor->End

Caption: Workflow for oral gavage administration.

Intravenous (IV) Injection in Mice

This protocol is for the direct administration of this compound into the systemic circulation, typically via the tail vein.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a solubilizing agent like albumin or a commercial lipid emulsion like Intralipid®)

  • Insulin syringes with a 28-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile emulsion of this compound. For example, dissolve the potassium salt of this compound in a commercial lipid emulsion with brief vortexing and sonication.

    • The final concentration should be suitable for a small injection volume (e.g., 10 mg/mL for a 100 µL injection).

  • Animal Preparation and Injection:

    • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the dosing solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any adverse reactions.

IV_Injection_Workflow Start Start Prep_Dose Prepare Sterile Dosing Emulsion Start->Prep_Dose Warm_Tail Warm Animal's Tail Prep_Dose->Warm_Tail Restrain_Animal Restrain Animal Warm_Tail->Restrain_Animal Inject Inject into Tail Vein Restrain_Animal->Inject Monitor Monitor Animal Inject->Monitor End End Monitor->End

Caption: Workflow for intravenous injection.

Intraperitoneal (IP) Injection in Mice

This protocol describes the administration of this compound into the peritoneal cavity.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and a suspending agent like xanthan gum)

  • Syringes (1 mL) with a 25-27 gauge needle

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the chosen vehicle. If using DMSO, ensure the final concentration is non-toxic to the animal.

  • Animal Handling and Injection:

    • Weigh the mouse to calculate the appropriate injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle. Avoid injecting into the cecum or bladder.

    • Aspirate briefly to ensure no fluid or air is drawn into the syringe, which would indicate entry into an organ or blood vessel.

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any signs of discomfort.

IP_Injection_Workflow Start Start Prep_Dose Prepare Dosing Solution Start->Prep_Dose Weigh_Animal Weigh Animal Prep_Dose->Weigh_Animal Restrain_Animal Restrain Animal Weigh_Animal->Restrain_Animal Inject Inject into Peritoneal Cavity Restrain_Animal->Inject Monitor Monitor Animal Inject->Monitor End End Monitor->End

Caption: Workflow for intraperitoneal injection.

Sample Preparation for Mass Spectrometry Analysis

Accurate quantification of this compound and its metabolites requires robust sample preparation to extract lipids from biological matrices.

Lipid Extraction from Tissues (e.g., Liver)

Materials:

  • Tissue sample (10-50 mg)

  • Internal standard (e.g., a different deuterated fatty acid not expected to be formed from this compound)

  • Chloroform

  • Methanol

  • Saline (0.9% NaCl)

  • Homogenizer

  • Centrifuge

  • Glass vials

Procedure:

  • Homogenization:

    • Weigh the frozen tissue sample.

    • Add the tissue to a tube containing a 2:1 (v/v) mixture of chloroform:methanol and the internal standard.

    • Homogenize the tissue until it is fully dispersed.

  • Phase Separation:

    • Add 0.9% saline to the homogenate (approximately 20% of the total volume).

    • Vortex the mixture thoroughly.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Extraction:

    • Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new glass vial.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Derivatization (for GC-MS):

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids need to be derivatized to their more volatile methyl esters (FAMEs). This is typically done by adding a reagent like BF3-methanol and heating.

  • Reconstitution (for LC-MS):

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol:isopropanol 1:1 v/v).

Lipid_Extraction_Workflow cluster_analysis Analysis Pathway Start Start: Tissue Sample Homogenize Homogenize in Chloroform:Methanol + Internal Standard Start->Homogenize Phase_Separation Add Saline & Centrifuge Homogenize->Phase_Separation Extract Collect Lower Organic Phase Phase_Separation->Extract Dry Dry Under Nitrogen Extract->Dry Derivatize Derivatize to FAMEs (for GC-MS) Dry->Derivatize Reconstitute Reconstitute in Solvent (for LC-MS) Dry->Reconstitute Analysis Mass Spectrometry Analysis Derivatize->Analysis Reconstitute->Analysis

Caption: Workflow for lipid extraction from tissues.

Conclusion

The in vivo administration of this compound in animal models is a powerful technique for elucidating the complex dynamics of lipid metabolism. The choice of administration route and experimental design will depend on the specific research question. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute studies utilizing this valuable stable isotope tracer. Adherence to proper animal handling and sample preparation techniques is critical for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Oleic Acid-d17 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction, derivatization, and analysis of Oleic Acid-d17 from various biological matrices. The methods are suitable for researchers, scientists, and drug development professionals engaged in lipidomic studies, pharmacokinetic analysis, and metabolic tracing.

Introduction

This compound is a deuterated stable isotope-labeled version of oleic acid, a monounsaturated omega-9 fatty acid. It is commonly used as an internal standard in mass spectrometry-based quantification of oleic acid and other fatty acids to correct for matrix effects and variations in sample processing.[1][2] Accurate quantification of this compound is crucial for the reliability of these studies. This document outlines robust sample preparation techniques to ensure high recovery and accurate analysis.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the concentration of the analyte, and the analytical instrumentation. Below are protocols for common sample types.

Lipid Extraction from Plasma/Serum

Liquid-liquid extraction (LLE) is a widely used method for extracting lipids from plasma and serum. The Folch and Bligh & Dyer methods are classic LLE techniques that efficiently extract a broad range of lipids.[3][4][5][6][7][8]

2.1.1. Modified Folch Method

This method uses a chloroform and methanol mixture to extract lipids into an organic phase.

Experimental Protocol:

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of an internal standard spiking solution containing this compound.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for the analytical method (e.g., isooctane for GC-MS or isopropanol for LC-MS).[9]

2.1.2. Bligh and Dyer Method

This method is suitable for samples with higher water content.[3][4][5][7]

Experimental Protocol:

  • To 100 µL of plasma or serum, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex for 2 minutes.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen and reconstitute as described in the Folch method.

Workflow for Liquid-Liquid Extraction of this compound from Plasma

LLE_Workflow Start Plasma Sample Add_IS Spike with This compound IS Start->Add_IS Add_Solvent Add Chloroform: Methanol Add_IS->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Phase_Separation Add Saline/ Water Vortex1->Phase_Separation Vortex2 Vortex Phase_Separation->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry_Down Dry Under N2 Collect_Organic->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: Liquid-liquid extraction workflow for this compound from plasma.

Lipid Extraction from Tissues

For solid tissues, homogenization is required to disrupt the cell membranes and release the lipids before extraction.

Experimental Protocol:

  • Weigh approximately 50 mg of frozen tissue and place it in a homogenization tube with ceramic or stainless steel beads.[9]

  • Add 1 mL of ice-cold methanol and an appropriate amount of this compound internal standard.

  • Homogenize the tissue using a bead beater or other homogenizer until a uniform suspension is achieved.

  • Transfer the homogenate to a glass tube.

  • Add 2 mL of chloroform and vortex for 2 minutes.

  • Follow the phase separation and extraction steps as described in the modified Folch method (steps 4-9).

Solid-Phase Extraction (SPE)

SPE can be used for a more targeted cleanup and fractionation of lipids.[10][11][12] Reversed-phase (C18) or normal-phase (silica) cartridges can be employed.

Experimental Protocol (Reversed-Phase C18):

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water. Do not let the cartridge dry out.[13]

  • Loading: Load the plasma sample (pre-treated with methanol to precipitate proteins and diluted with water) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of a water:methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the fatty acids, including this compound, with 2 mL of methanol, followed by 2 mL of a more non-polar solvent like hexane or ethyl acetate.

  • Dry Down and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.

Workflow for Solid-Phase Extraction of this compound

SPE_Workflow Start SPE Cartridge Condition Condition (Methanol, Water) Start->Condition Load Load Sample Condition->Load Wash Wash (Water/Methanol) Load->Wash Elute Elute (Methanol, Hexane) Wash->Elute Collect_Eluate Collect Eluate Elute->Collect_Eluate Dry_Down Dry Under N2 Collect_Eluate->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: Solid-phase extraction workflow for this compound.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids need to be derivatized to increase their volatility.[14]

Methylation to Fatty Acid Methyl Esters (FAMEs)

Experimental Protocol:

  • To the dried lipid extract, add 1 mL of 2.5% H2SO4 in methanol.[4]

  • Cap the tube tightly and heat at 70°C for 1 hour.[4]

  • After cooling, add 1.5 mL of water and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Pentafluorobenzyl (PFB) Bromide Derivatization

This method is highly sensitive for negative chemical ionization (NCI) GC-MS.[1][14]

Experimental Protocol:

  • To the dried lipid extract, add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% PFB bromide in acetonitrile.[1][14]

  • Incubate at room temperature for 20 minutes.[1]

  • Dry the sample under a stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of isooctane for GC-MS analysis.[1]

Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of underivatized fatty acids.[2][15] A reversed-phase C8 or C18 column is typically used.

Typical LC-MS Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition Precursor ion (m/z for this compound) -> Product ion
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation of fatty acid derivatives.

Typical GC-MS Parameters:

ParameterValue
Column Capillary column (e.g., DB-23, 30 m x 0.25 mm)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Ramped temperature program (e.g., 100°C to 250°C)
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
MS Detection Selected Ion Monitoring (SIM) or Full Scan

Quantitative Data Summary

The following table summarizes typical performance data for fatty acid analysis. Actual values for this compound may vary depending on the specific matrix and instrumentation.

ParameterLC-MS/MSGC-MS (FAMEs)GC-MS (PFB Esters)
Limit of Detection (LOD) 5 - 100 nM[2][15]~1 µMSub-nM
Limit of Quantification (LOQ) 10 - 200 nM~5 µM~1 nM
Linear Range 2-3 orders of magnitude2-3 orders of magnitude3-4 orders of magnitude
Recovery > 85%> 90%> 90%
Intra-day Precision (%RSD) < 10%[2]< 15%< 10%
Inter-day Precision (%RSD) < 15%[2]< 20%< 15%

Signaling Pathway Context

This compound can be used as a tracer to study fatty acid metabolism and its role in various signaling pathways. For instance, it can be incorporated into complex lipids like phospholipids and triacylglycerols, or it can be a substrate for enzymes involved in lipid signaling.

Simplified Fatty Acid Metabolism and Signaling

Fatty_Acid_Metabolism cluster_storage Lipid Storage cluster_signaling Signaling OA_d17 This compound (exogenous) Cellular_Uptake Cellular Uptake OA_d17->Cellular_Uptake Acyl_CoA_Synthetase Acyl-CoA Synthetase Cellular_Uptake->Acyl_CoA_Synthetase OA_d17_CoA This compound-CoA Acyl_CoA_Synthetase->OA_d17_CoA TG_synthesis Triacylglycerol Synthesis OA_d17_CoA->TG_synthesis PL_synthesis Phospholipid Synthesis OA_d17_CoA->PL_synthesis Beta_Oxidation β-Oxidation (Energy Production) OA_d17_CoA->Beta_Oxidation Signaling_Molecules Bioactive Lipids (e.g., via PLA2) PL_synthesis->Signaling_Molecules

Caption: Metabolic fate of exogenous this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Oleic Acid-d17 in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, derivatization, instrument parameters, and data analysis, and is intended to be a comprehensive guide for researchers in various fields, including drug metabolism, pharmacokinetics, and lipidomics.

Introduction

Oleic acid (cis-9-octadecenoic acid) is a highly abundant monounsaturated fatty acid in biological systems.[1][2] Deuterium-labeled oleic acid, such as this compound, is a valuable tool in metabolic studies, serving as an internal standard for the quantification of its unlabeled counterpart or as a tracer to investigate metabolic pathways.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of fatty acids.[4] Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile and thermally stable esters, such as pentafluorobenzyl (PFB) esters, trimethylsilyl (TMS) esters, or fatty acid methyl esters (FAMEs).[5][6][7][8][9][10] This protocol will focus on the widely used PFB derivatization, which allows for highly sensitive detection using negative chemical ionization (NCI).[1][4]

Experimental Protocols

Sample Preparation (Lipid Extraction)

The following protocol is a general guideline for the extraction of total fatty acids from plasma or serum. The procedure can be adapted for other biological matrices.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Internal Standard (if this compound is the analyte, a different deuterated fatty acid should be used, e.g., Heptadecanoic acid-d33)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of the biological sample in a glass centrifuge tube, add the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extract the remaining aqueous phase and protein pellet with another 2 mL of chloroform.

  • Combine the organic extracts.

  • Dry the combined organic extract over a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Pentafluorobenzyl (PFB) Esters

This derivatization procedure converts the carboxylic acid group of this compound into a PFB ester, which is highly responsive in NCI-MS.[1][3][4][5]

Materials:

  • Dried lipid extract

  • N,N-Diisopropylethylamine (DIPEA) in acetonitrile (1% v/v)

  • Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (1% v/v)

  • Iso-octane

  • Vortex mixer

  • Incubator or heating block

Procedure:

  • Reconstitute the dried lipid extract in 25 µL of 1% DIPEA in acetonitrile.

  • Add 25 µL of 1% PFB-Br in acetonitrile.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at room temperature (or slightly elevated, e.g., 30°C) for 20-30 minutes.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • GC Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable.

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 5°C/min to 250°C, hold for 3 minutes

    • Ramp 3: 20°C/min to 320°C, hold for 5 minutes[9]

MS Conditions (Negative Chemical Ionization - NCI):

  • Ion Source: Negative Chemical Ionization (NCI)

  • Ion Source Temperature: 150°C

  • Reagent Gas: Methane or Isobutane

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • For this compound PFB ester: Monitor the [M-PFB]⁻ ion (m/z 298.3, corresponding to the deuterated oleate anion). The exact m/z will depend on the specific deuteration pattern.

    • For unlabeled Oleic Acid PFB ester: Monitor the [M-PFB]⁻ ion (m/z 281.3).

    • Monitor the corresponding ion for the chosen internal standard.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below is a table of expected performance characteristics for a validated GC-MS method for this compound.

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% CV) < 15%
Within- and Between-Day Imprecision (% CV) < 1% has been reported for similar methods[8]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

experimental_workflow sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (Chloroform:Methanol) sample->extraction drying1 Evaporation to Dryness (Nitrogen Stream) extraction->drying1 derivatization Derivatization (PFB-Br, DIPEA) drying1->derivatization drying2 Evaporation to Dryness (Nitrogen Stream) derivatization->drying2 reconstitution Reconstitution (Iso-octane) drying2->reconstitution gcms GC-MS Analysis (NCI-SIM) reconstitution->gcms data Data Analysis (Quantification) gcms->data

Caption: Workflow for the GC-MS analysis of this compound.

This comprehensive guide provides a robust starting point for the development and implementation of a GC-MS method for the quantification of this compound. Method validation should always be performed to ensure the accuracy and reliability of the results for a specific application.

References

Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy of Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic Acid-d17 is a stable isotope-labeled analog of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. In this deuterated form, 17 hydrogen atoms on the terminal end of the acyl chain (positions C11 to C18) are replaced with deuterium. This isotopic labeling makes this compound a powerful tool in metabolic research and drug development, particularly in studies involving fatty acid uptake, transport, and metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for characterizing this compound and tracing its fate in biological systems. These application notes provide detailed protocols and data for the NMR analysis of this compound.

Predicted NMR Spectral Data

The deuteration at positions 11 through 18 of the oleic acid chain significantly alters its NMR spectra compared to the unlabeled compound. The following tables summarize the predicted chemical shifts for this compound.

Predicted ¹H NMR Data

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on carbons 11 through 18 will be absent. The remaining proton signals will be consistent with those of unlabeled oleic acid.

Assignment Proton Predicted Chemical Shift (δ) ppm (CDCl₃) Multiplicity
OlefinicH-9, H-10~5.34Multiplet
α-MethyleneH-2~2.34Triplet
Allylic MethyleneH-8, H-11~2.01Multiplet
β-MethyleneH-3~1.63Multiplet
Methylene ChainH-4 to H-7~1.2-1.4Multiplet
Terminal MethylH-18Absent-

Table 1: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound will show signals for all 18 carbon atoms. The chemical shifts of the non-deuterated carbons (C1-C10) will be largely unaffected. The signals for the deuterated carbons (C11-C18) will exhibit splitting due to coupling with deuterium (spin I=1), and their intensities may be reduced.

Assignment Carbon Predicted Chemical Shift (δ) ppm (CDCl₃) Predicted Multiplicity
CarboxylC-1~180.5Singlet
OlefinicC-9, C-10~129.8, ~130.0Singlet
Methylene ChainC-2 to C-8~22-35Singlet
Deuterated MethyleneC-11 to C-17~22-32Multiplet (due to C-D coupling)
Deuterated MethylC-18~14.1Multiplet (due to C-D coupling)

Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Vortex the sample until the this compound is completely dissolved. Gentle warming may be required to ensure complete dissolution.

  • Transfer: Carefully transfer the solution into a clean 5 mm NMR tube using a pipette. Avoid introducing any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

G cluster_prep Sample Preparation weigh Weigh 5-10 mg This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve 1 vortex Vortex to homogenize dissolve->vortex 2 transfer Transfer to NMR tube vortex->transfer 3 cap Cap NMR tube transfer->cap 4

Caption: Workflow for NMR sample preparation of this compound.

¹H NMR Spectroscopy Protocol

Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16-64 (depending on concentration)

  • Relaxation Delay (D1): 5 seconds

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): 20 ppm

Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

  • Integrate the relevant signals.

¹³C NMR Spectroscopy Protocol

Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~1 second

  • Spectral Width (SW): 240 ppm

Processing:

  • Apply a Fourier transform to the FID.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.

Application in Metabolic Tracing

This compound is an excellent tracer for studying fatty acid metabolism. When introduced into a biological system, the deuterated tail can be tracked by NMR or mass spectrometry as it is incorporated into more complex lipids or undergoes metabolic transformation.

Monitoring Fatty Acid Uptake and Incorporation into Triglycerides

A common application is to monitor the uptake of exogenous oleic acid and its subsequent esterification into triglycerides within cells or tissues.

G cluster_workflow Metabolic Tracing Workflow start Introduce this compound to biological system incubation Incubate for a defined time period start->incubation extraction Extract total lipids incubation->extraction nmr_analysis Analyze lipid extract by NMR spectroscopy extraction->nmr_analysis

Caption: Experimental workflow for tracing this compound metabolism.

By analyzing the NMR spectra of the lipid extract over time, the rate of incorporation of the deuterated oleic acid into triglycerides can be quantified by observing the appearance and increase of the characteristic signals of the deuterated acyl chain within the triglyceride spectral region.

Signaling Pathway Context: Fatty Acid Metabolism

This compound can be used to probe key steps in fatty acid metabolism. The diagram below illustrates the general pathway for the uptake and initial metabolic fate of oleic acid.

G OA_d17 This compound (extracellular) Transport Fatty Acid Transport Proteins OA_d17->Transport OA_CoA_d17 Oleoyl-CoA-d17 (intracellular) Transport->OA_CoA_d17 BetaOx β-oxidation OA_CoA_d17->BetaOx TAG Triglyceride Synthesis OA_CoA_d17->TAG PL Phospholipid Synthesis OA_CoA_d17->PL

Caption: Metabolic fate of this compound after cellular uptake.

By using NMR to track the deuterated label, researchers can quantify the flux of oleic acid through these different metabolic branches under various physiological or pathological conditions. This provides valuable insights for understanding diseases such as obesity, diabetes, and certain cancers, and for evaluating the efficacy of drugs targeting lipid metabolism.

Application Notes and Protocols: Oleic Acid-d17 as a Tracer in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as deuterated oleic acid (Oleic Acid-d17), provides a robust method for tracing the fate of fatty acids in various metabolic pathways. This document provides detailed application notes and protocols for utilizing this compound as a tracer to investigate fatty acid metabolism, particularly its incorporation into complex lipids and its influence on key signaling pathways. These insights are crucial for understanding diseases with metabolic dysregulation, such as cancer, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, and for the development of novel therapeutics.

This compound is a non-radioactive, stable isotope-labeled version of oleic acid, a ubiquitous monounsaturated fatty acid. The presence of 17 deuterium atoms allows for its unambiguous detection and quantification by mass spectrometry (MS), enabling researchers to track its uptake, transport, and incorporation into various lipid species, including triglycerides (TGs), phospholipids (PLs), and cholesterol esters (CEs).

Key Applications

  • Quantifying Fatty Acid Uptake and Esterification: Tracing the rate of this compound incorporation into cellular lipid pools provides a direct measure of fatty acid uptake and esterification into storage (TGs) and membrane lipids (PLs).

  • Investigating De Novo Lipogenesis: In combination with other tracers like ¹³C-glucose, this compound can help dissect the relative contributions of exogenous fatty acid uptake versus de novo synthesis to the total lipid pool.

  • Studying Lipid Droplet Dynamics: The flux of this compound into triglycerides can be correlated with changes in lipid droplet number and size, providing insights into lipid storage dynamics.

  • Elucidating Signaling Pathway Activation: The metabolic fate of this compound can be linked to the activation or inhibition of key metabolic signaling pathways, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the mammalian Target of Rapamycin (mTOR) pathways.

  • Drug Discovery and Development: Evaluating the effect of drug candidates on the metabolic flux of this compound can help identify compounds that modulate fatty acid metabolism.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with this compound

This protocol outlines the steps for labeling cultured mammalian cells with this compound to trace its incorporation into cellular lipids.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, 3T3-L1, MCF-7)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • This compound (deuterated oleic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Organic solvents: Chloroform, Methanol, Isopropanol

  • Internal standards for lipid classes (e.g., deuterated or ¹³C-labeled lipid standards)

  • Cell culture plates (e.g., 6-well or 12-well)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in ethanol.

    • In a sterile tube, mix the this compound stock solution with a solution of fatty acid-free BSA in serum-free medium. A typical molar ratio of fatty acid to BSA is 5:1.

    • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.

    • Sterile-filter the this compound-BSA complex.

  • Cell Starvation (Optional): To enhance the uptake of the tracer, cells can be starved of serum for 2-4 hours prior to labeling by replacing the growth medium with serum-free medium.

  • Metabolic Labeling:

    • Remove the culture medium from the cells.

    • Add the labeling medium containing the this compound-BSA complex to the cells. The final concentration of this compound can range from 10 to 100 µM, depending on the cell type and experimental goals.

    • Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization or scraping.

    • Perform lipid extraction using a modified Bligh-Dyer or Folch method. Briefly, add a mixture of chloroform:methanol (2:1, v/v) to the cell pellet.

    • Vortex thoroughly and incubate on ice.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Preparation for LC-MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water).

    • Add a cocktail of internal standards for the lipid classes of interest to normalize for extraction efficiency and instrument response.

Protocol 2: LC-MS/MS Analysis of this compound Incorporation into Cellular Lipids

This protocol provides a general workflow for the analysis of deuterated fatty acid incorporation into different lipid classes using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto a C18 or C30 reverse-phase column.

    • Use a gradient elution with mobile phases typically consisting of acetonitrile, isopropanol, and water with additives like ammonium formate or acetate to improve ionization.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the lipid class of interest.

    • For targeted analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to specifically detect and quantify the precursor and product ions of the deuterated and non-deuterated lipid species.

    • For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra on a high-resolution mass spectrometer (Q-TOF or Orbitrap).

  • Data Analysis:

    • Identify and quantify the lipid species based on their retention times and mass-to-charge ratios (m/z).

    • Calculate the fractional enrichment of this compound in each lipid species by determining the ratio of the deuterated lipid peak area to the total (deuterated + non-deuterated) lipid peak area.

    • Normalize the data to the internal standards and cell number or protein content.

Data Presentation

The quantitative data obtained from metabolic flux analysis experiments with this compound can be summarized in tables for clear comparison and interpretation.

Time (hours)This compound Incorporation into Triglycerides (nmol/mg protein)This compound Incorporation into Phospholipids (nmol/mg protein)
00.0 ± 0.00.0 ± 0.0
15.2 ± 0.61.8 ± 0.2
425.8 ± 2.18.5 ± 0.9
855.1 ± 4.715.2 ± 1.3
24110.3 ± 9.828.6 ± 2.5
Table 1: Time-course of this compound incorporation into major lipid classes in HepG2 cells.
TreatmentLipid Droplet Number (per cell)Average Lipid Droplet Diameter (µm)
Control (BSA only)5.6 ± 2.42.1 ± 0.5
This compound (60 µM)9.2 ± 4.72.5 ± 0.8
Table 2: Effect of this compound on lipid droplet dynamics in Huh-7 cells after 48 hours.[1][2]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways influenced by oleic acid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FABP Fatty Acid Binding Protein This compound->FABP Uptake PPARa_RXR_inactive PPARα-RXR (inactive) FABP->PPARa_RXR_inactive Transport to Nucleus PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein Protein (e.g., CPT1, ACOX1) mRNA->Protein Fatty Acid Oxidation Fatty Acid Oxidation Protein->Fatty Acid Oxidation

Caption: PPARα signaling pathway activated by this compound.

mTOR_Signaling_Pathway This compound This compound De Novo PA Synthesis De Novo Phosphatidic Acid Synthesis This compound->De Novo PA Synthesis mTORC1 mTORC1 De Novo PA Synthesis->mTORC1 Activates mTORC2 mTORC2 De Novo PA Synthesis->mTORC2 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates SREBP1 SREBP-1c mTORC1->SREBP1 Activates Akt Akt mTORC2->Akt Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Lipogenesis Lipogenesis (Fatty Acid & TG Synthesis) SREBP1->Lipogenesis

Caption: mTOR signaling pathway and its role in lipid synthesis.

Experimental Workflow

MFA_Workflow Start Start Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Tracer_Incubation Incubate with This compound Cell_Culture->Tracer_Incubation Harvesting Cell Harvesting Tracer_Incubation->Harvesting Lipid_Extraction Lipid Extraction (Bligh-Dyer/Folch) Harvesting->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing MFA_Modeling Metabolic Flux Analysis Modeling Data_Processing->MFA_Modeling Biological_Interpretation Biological Interpretation MFA_Modeling->Biological_Interpretation End End Biological_Interpretation->End

Caption: Experimental workflow for this compound metabolic flux analysis.

References

Application Notes and Protocols for the Derivatization of Oleic Acid-d17 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Oleic Acid-d17 prior to quantitative analysis by mass spectrometry (MS). Derivatization is a critical step to enhance the volatility, thermal stability, and ionization efficiency of fatty acids, thereby improving chromatographic separation and detection sensitivity. The methods described herein are applicable to deuterated internal standards such as this compound, which are essential for accurate quantification in complex biological matrices.

Introduction to Derivatization Methods

The analysis of free fatty acids by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) often requires a derivatization step.[1] This is due to the low volatility of free fatty acids and the potential for peak tailing in GC analysis caused by interactions between the carboxylic acid group and the stationary phase.[1][2] For LC-MS, derivatization can improve ionization efficiency, especially in positive ion mode, leading to enhanced sensitivity.[3][4]

This guide focuses on three commonly employed and effective derivatization techniques for this compound:

  • Esterification (Methylation): Conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). This is a widely used method for GC-MS analysis.

  • Silylation: Replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. This is another popular technique for GC-MS analysis.

  • Pentafluorobenzyl (PFB) Bromide Derivatization: Formation of a PFB ester, which is particularly advantageous for highly sensitive quantification using electron capture negative ion chemical ionization (ECNICI) GC-MS or LC-MS.[5]

The choice of derivatization method depends on the analytical platform (GC-MS or LC-MS), the required sensitivity, and the nature of the sample matrix.

Quantitative Data Summary

The following tables summarize key quantitative performance metrics for the different derivatization methods. It is important to note that the values presented are often derived from studies on non-deuterated fatty acids but are generally applicable to their deuterated analogs like this compound.

Derivatization MethodAnalyte(s)Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference(s)
Esterification (BF₃-Methanol) Palmitic, Stearic, Oleic, Linoleic AcidsGC-FID26-35 µg/mL (Instrument)86-128 µg/mL (Instrument)0.991-0.995<40% for Palmitic and Oleic[6]
Esterification (HCl-Methanol) Various Fatty AcidsGC-MS11.94 ng/mL (Methyl Hexadecanoate)Not Reported0.9997 (Methyl Hexadecanoate)95.25-100.29[7]
Silylation (BSTFA/TMCS) Fatty Acids and SterolsGC-EI-MSNot Reported3.3 ng/mL (Typical)Not ReportedNot Reported[5]
PFB-Br Derivatization Hydroxy Fatty AcidsLC-MS/MS (EC-APCI)Not Reported10-25 pg/mL (in solvent), 100-200 pg/mL (in media)>0.990Not Reported[8]

Experimental Protocols

Detailed methodologies for the three key derivatization techniques are provided below.

Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME)

This protocol describes the acid-catalyzed esterification of this compound using boron trifluoride (BF₃) in methanol.[2]

Materials:

  • This compound standard or sample extract

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Micro reaction vials (5-10 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Place 1-25 mg of the dried this compound sample into a micro reaction vial.

    • If the sample is in a non-polar solvent, it can be used directly. If in an aqueous solvent, evaporate to complete dryness under a stream of nitrogen before proceeding.

  • Derivatization Reaction:

    • Add 2 mL of 12% BF₃-methanol solution to the vial.

    • Cap the vial tightly and vortex for 10 seconds.

    • Place the vial in a heating block or water bath set at 60 °C for 10-60 minutes. The optimal time should be determined empirically.[2]

  • Extraction of FAME:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

    • Allow the layers to separate.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of this compound

This protocol details the formation of trimethylsilyl (TMS) esters of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[2][9]

Materials:

  • This compound standard or sample extract

  • BSTFA with 1% TMCS

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Autosampler vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. Lyophilization or evaporation under nitrogen is recommended.

    • Transfer the dried sample to an autosampler vial.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the vial.

    • Add 50 µL of BSTFA with 1% TMCS.[9]

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60-100 °C for 60 minutes.[2][9]

  • Sample Dilution and Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.

    • Alternatively, the reaction mixture can be diluted with an appropriate anhydrous solvent (e.g., DCM) before analysis.[2]

Protocol 3: Pentafluorobenzyl Bromide (PFB-Br) Derivatization of this compound

This protocol describes the derivatization of this compound with PFB-Br to form PFB esters, suitable for high-sensitivity analysis.[10][11]

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)

  • Acetonitrile (anhydrous)

  • Hexane or Iso-octane (for extraction/reconstitution)

  • Micro reaction vials with rubber caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • Nitrogen evaporator or speedvac

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and transfer to a micro reaction vial.

  • Derivatization Reaction:

    • Add 25 µL of 1% PFB-Br in acetonitrile to the vial.[11]

    • Add 25 µL of 1% DIPEA in acetonitrile to the vial.[11]

    • Cap the vial with a rubber cap, vortex, and let it stand at room temperature for 20 minutes, or heat at 60 °C for 30-60 minutes for some applications.[10][11]

  • Sample Work-up:

    • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen or using a speedvac.[11]

    • Reconstitute the dried derivative in a suitable solvent for analysis, such as iso-octane or hexane.[11]

  • Analysis:

    • The sample is ready for injection into the GC-MS (preferably with an ECNICI source) or LC-MS system.

Visualizations

The following diagrams illustrate the experimental workflows for each derivatization method.

Esterification_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_cleanup Cleanup & Analysis start Dried this compound Sample add_bf3 Add BF3-Methanol start->add_bf3 heat Heat at 60°C add_bf3->heat add_water_hexane Add Water & Hexane heat->add_water_hexane vortex_extract Vortex & Separate Layers add_water_hexane->vortex_extract collect_hexane Collect Hexane Layer vortex_extract->collect_hexane dry_na2so4 Dry with Na2SO4 collect_hexane->dry_na2so4 end Analyze by GC-MS dry_na2so4->end

Caption: Workflow for FAME Derivatization of this compound.

Silylation_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried this compound Sample add_reagents Add Pyridine & BSTFA/TMCS start->add_reagents heat Heat at 60-100°C add_reagents->heat cool Cool to Room Temp heat->cool end Analyze by GC-MS cool->end

Caption: Workflow for TMS Derivatization of this compound.

PFBBr_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_workup Sample Work-up cluster_analysis Analysis start Dried this compound Sample add_reagents Add PFB-Br & DIPEA in ACN start->add_reagents react React at RT or 60°C add_reagents->react evaporate Evaporate to Dryness react->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute end Analyze by GC-MS or LC-MS reconstitute->end

Caption: Workflow for PFB-Br Derivatization of this compound.

References

Application Notes & Protocols: The Use of Oleic Acid-d17 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), accurate quantification of drug candidates and their metabolites is paramount for assessing their efficacy and safety. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a critical component of robust LC-MS-based quantitative assays, as they help to correct for variability during sample preparation and analysis.[1][2][3]

Principle of Isotopic Dilution using Oleic Acid-d17

The fundamental principle behind using this compound as an internal standard is isotopic dilution. A known amount of the deuterated standard is added to a biological sample at the earliest stage of sample preparation.[1] Since this compound is chemically identical to its non-labeled counterpart, it behaves similarly during extraction, derivatization, and chromatography. However, it is distinguishable by its higher mass in the mass spectrometer.

By measuring the ratio of the signal intensity of the analyte to that of the known concentration of the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.

Applications in Drug Metabolism Studies

This compound can be employed in various in vitro drug metabolism assays, including:

  • Metabolic Stability Assays: To determine the rate at which a drug is metabolized by liver microsomes, S9 fractions, or hepatocytes.

  • Metabolite Identification and Quantification: To quantify the formation of specific metabolites over time.

  • Enzyme Inhibition Studies: In assays evaluating the potential of a drug candidate to inhibit specific cytochrome P450 (CYP) enzymes, this compound can be used to quantify the formation of the probe substrate's metabolite.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol describes a typical experiment to assess the metabolic stability of a new chemical entity (NCE) using HLM, with this compound as an internal standard for LC-MS analysis.

Materials:

  • New Chemical Entity (NCE)

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well plates

  • LC-MS system

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the NCE in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NCE by diluting the stock solution in phosphate buffer.

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a quenching solution of cold acetonitrile containing a fixed concentration of this compound (e.g., 100 ng/mL).

  • Incubation:

    • In a 96-well plate, add the HLM and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

    • Add the NCE working solution to initiate the reaction.

    • Add the NADPH regenerating system to start the metabolic reaction.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding the aliquot to a well containing the cold acetonitrile with this compound.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., C18).

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the NCE from other components.

    • Detect the NCE and this compound using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_nce Prepare NCE Solution add_nce Add NCE prep_nce->add_nce prep_hlm Prepare HLM pre_incubate Pre-incubate HLM prep_hlm->pre_incubate prep_is Prepare Quenching Solution (ACN + this compound) quench Quench with ACN + this compound prep_is->quench pre_incubate->add_nce start_reaction Add NADPH (Start Reaction) add_nce->start_reaction time_points Incubate and Aliquot at Time Points start_reaction->time_points time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms

In Vitro Metabolic Stability Assay Workflow.

Data Presentation and Analysis

The concentration of the NCE at each time point is determined by comparing the peak area ratio of the NCE to this compound against a calibration curve.

Table 1: Example Data from a Metabolic Stability Assay

Time (min)NCE Peak AreaThis compound Peak AreaPeak Area Ratio (NCE/IS)Calculated Concentration (µM)% Remaining
01,250,0002,500,0000.501.00100
51,050,0002,450,0000.430.8686
15750,0002,550,0000.290.5858
30400,0002,400,0000.170.3434
60150,0002,500,0000.060.1212

From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Signaling Pathways and Oleic Acid's Role

While this compound is used as an analytical tool, it's important to be aware of the biological roles of endogenous oleic acid, as high concentrations could potentially influence the experimental system. Oleic acid can modulate the activity of various enzymes and signaling pathways, including those involving cytochrome P450 enzymes.[5][6] For instance, oleic acid can influence the expression and activity of certain CYPs, which are the primary enzymes responsible for drug metabolism.[6]

Diagram of Oleic Acid's Potential Influence on Drug Metabolism:

G cluster_drug Drug Metabolism cluster_oleic Oleic Acid Influence drug Drug cyp CYP450 Enzyme drug->cyp Metabolism metabolite Metabolite cyp->metabolite oleic Endogenous Oleic Acid nuclear_receptors Nuclear Receptors (e.g., PPARα) oleic->nuclear_receptors gene_expression Altered Gene Expression nuclear_receptors->gene_expression gene_expression->cyp Modulation

References

Troubleshooting & Optimization

How to improve the solubility of Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Oleic Acid-d17 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. The "-d17" designation indicates that 17 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in mass spectrometry-based research. Its primary application is as an internal standard for the precise quantification of natural oleic acid in various biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: In which solvents is this compound soluble?

This compound exhibits high solubility in organic solvents but is poorly soluble in aqueous buffers.[1][2] For optimal results, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into the experimental medium.

Data Presentation: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)100 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)100 mg/mL[1][2]
Ethanol100 mg/mL[1][2]
Methyl Acetate5 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2< 100 µg/mL[1][2]

Q3: How should I prepare an aqueous solution of this compound?

Directly dissolving this compound in aqueous buffers is challenging due to its hydrophobic nature. The recommended method is to first dissolve the compound in an organic solvent like ethanol or DMSO.[3] This stock solution should then be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid any potential physiological effects in biological experiments.[3] For applications requiring a completely organic solvent-free solution, the initial solvent can be evaporated under a gentle stream of nitrogen before dissolving the remaining neat oil in the aqueous buffer.[3]

Q4: What are the recommended storage conditions for this compound solutions?

This compound is typically supplied in a solvent like methyl acetate or ethanol and should be stored at -20°C.[3][4] After preparing solutions, especially aqueous ones, it is best to use them on the same day.[3] Storing aqueous solutions for more than a day is not recommended as it may lead to degradation or precipitation. For long-term storage, aliquoting the stock solution in an organic solvent and keeping it at -20°C is advisable to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, particularly concerning its solubility.

Problem: this compound is not dissolving or is precipitating in my aqueous buffer.

This is a common issue due to the low aqueous solubility of long-chain fatty acids. Below is a workflow and detailed protocols to improve solubility.

Mandatory Visualization: Workflow for Improving this compound Solubility

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound Fails to Dissolve prep_stock Prepare concentrated stock in organic solvent (e.g., Ethanol, DMSO) start->prep_stock is_organic_ok Is a small amount of organic solvent acceptable in your experiment? prep_stock->is_organic_ok evaporate Evaporate organic solvent under Nitrogen stream is_organic_ok->evaporate No choose_method Select Aqueous Solubilization Method is_organic_ok->choose_method Yes evaporate->choose_method method1 Method 1: pH Adjustment (e.g., Tris-HCl, pH 8.5) choose_method->method1 method2 Method 2: Use of Carrier Protein (e.g., BSA) choose_method->method2 method3 Method 3: Create Emulsion (e.g., Tween-80, Sonication) choose_method->method3 end_success Success: Homogeneous Aqueous Solution method1->end_success method2->end_success method3->end_success

Caption: Decision workflow for selecting an appropriate method to improve the aqueous solubility of this compound.

Experimental Protocols

Solution 1: pH Adjustment

Increasing the pH of the aqueous buffer deprotonates the carboxylic acid group of the oleic acid, forming a more soluble salt.

  • Protocol:

    • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

    • In a separate sterile tube, prepare your desired volume of 0.15 M Tris-HCl buffer, pH 8.5.

    • Slowly add the this compound stock solution to the Tris-HCl buffer while vortexing to achieve the final desired concentration. The solubility of oleic acid can be increased to approximately 1 mg/mL in this buffer.[3]

    • If any cloudiness persists, gently warm the solution in a water bath (37°C) for a few minutes.

    • Use the solution promptly after preparation.

Solution 2: Use of a Carrier Protein (Bovine Serum Albumin - BSA)

Carrier proteins like BSA can bind to fatty acids, forming complexes that are soluble in aqueous solutions. This method is common for cell culture experiments.

  • Protocol:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a BSA solution in your desired buffer or cell culture medium (e.g., 10% BSA in saline).[5] Ensure the BSA is fatty-acid free.

    • Warm the BSA solution to 37°C.

    • While gently stirring the BSA solution, add the this compound stock solution dropwise.

    • Continue to stir the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • The resulting solution can be sterile-filtered for use in cell culture.

Mandatory Visualization: Micellar Solubilization with BSA

G cluster_0 Mechanism of BSA-Mediated Solubilization oleic_acid This compound (Insoluble) complex Oleic Acid-BSA Complex (Soluble) oleic_acid->complex Binding to hydrophobic pocket bsa BSA (Carrier Protein) (Soluble) bsa->complex

Caption: Diagram illustrating how BSA binds to this compound, forming a soluble complex in aqueous media.

Solution 3: Creation of an Emulsion with a Surfactant

Surfactants like Tween-80 can be used to create stable emulsions of fatty acids in aqueous media for in vivo studies.[5]

  • Protocol:

    • Prepare a solution of 10% Tween-80 in saline.[5]

    • Add the required amount of this compound directly to the Tween-80 solution.

    • Heat the mixture to 55°C to aid in dissolution.[5]

    • Use a sonicator (probe or bath) to ultrasonically agitate the mixture until a homogenous suspension is formed.[5]

    • This method can yield a homogeneous suspension of up to 10 mg/mL.[5] Always prepare this formulation fresh before use.

Problem: I am observing inconsistent results or cellular toxicity in my experiments.

  • Possible Cause 1: Solvent Toxicity.

    • Explanation: The organic solvent used to prepare the stock solution (e.g., DMSO, ethanol) can have physiological effects on cells, even at low concentrations.[3]

    • Solution: Always run a vehicle control in your experiments, using the same final concentration of the organic solvent without the this compound. Minimize the final solvent concentration in your working solution, ideally keeping it below 0.1%.

  • Possible Cause 2: Adsorption to Lab Materials.

    • Explanation: Fatty acids are known to adsorb to the surfaces of common laboratory plastics (like Tygon and polyethylene) and glass.[6] This can lead to a significant reduction in the actual concentration of this compound in your solution, causing variability in results.

    • Solution: Prepare solutions fresh and use them immediately. When possible, use polypropylene tubes, as they tend to have lower binding than other plastics. Be aware that the loss of compound to surfaces can be substantial, and this effect may need to be characterized for your specific experimental setup.[6]

References

Technical Support Center: Oleic Acid-d17 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Oleic Acid-d17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. In mass spectrometry, it is primarily used as an internal standard for the accurate quantification of endogenous oleic acid in various biological samples.[1] The incorporation of 17 deuterium atoms provides a distinct mass shift, allowing it to be distinguished from the unlabeled analyte while sharing similar chemical and physical properties, which helps to correct for variations in sample preparation and instrument response.

Q2: What ionization mode is typically used for the analysis of this compound?

Negative ion mode electrospray ionization (ESI) is the most common and effective method for analyzing underivatized fatty acids, including this compound.[2] This is because the carboxylic acid group readily loses a proton to form a negatively charged carboxylate anion [M-H]-, which is easily detected by the mass spectrometer.

Q3: Why am I observing poor sensitivity for this compound?

Poor sensitivity can arise from several factors:

  • Suboptimal ESI Source Parameters: The efficiency of ion generation is highly dependent on parameters such as spray voltage, nebulizer gas pressure, drying gas temperature, and flow rate. These need to be optimized for your specific instrument and mobile phase composition.

  • Matrix Effects: Components in your sample matrix (e.g., salts, phospholipids) can suppress the ionization of this compound. Improving sample cleanup or using a more effective chromatographic separation can mitigate these effects.

  • In-source Fragmentation: Excessive energy in the ion source can cause the [M-H]- ion to fragment before it reaches the mass analyzer, reducing the signal of the intended precursor ion.[3]

  • Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. For negative ion mode, a slightly basic mobile phase or the addition of a small amount of a weak acid like acetic acid can sometimes improve signal.[4]

Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

Unexpected peaks can be due to:

  • Contamination: Fatty acids are ubiquitous and can be introduced from solvents, glassware, and plasticware. Ensure you are using high-purity solvents and take care to minimize contact with potential sources of contamination.[5]

  • In-source Fragments from Other Lipids: Highly abundant lipids in your sample can fragment in the ion source, generating ions with m/z values that may be mistaken for your analyte or other compounds.[3][6]

  • Isomers: Your sample may contain isomers of oleic acid that are not fully resolved chromatographically.[7] While this compound itself is an internal standard, this is a crucial consideration when analyzing the native compound.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This guide provides a systematic approach to troubleshooting a lack of signal for your internal standard.

Troubleshooting Workflow for Low/No Signal

Caption: A stepwise workflow for diagnosing the cause of low or no signal for this compound.

Issue 2: High Signal Variability or Poor Reproducibility

High variability in the signal of your internal standard can compromise the accuracy of your quantitative results.

Logical Flow for Diagnosing High Variability

High_Variability_Troubleshooting Start High Signal Variability SamplePrep Sample Preparation Inconsistency Inconsistent extraction recovery? Variable matrix effects? Start->SamplePrep LCSystem LC System Instability Fluctuating pump pressure? Inconsistent injection volume? Start->LCSystem MSSource Unstable Ion Source Fluctuating spray? Contaminated source optics? Start->MSSource Resolution Implement Corrective Actions: - Automate sample prep - Perform LC system maintenance - Clean and tune MS source SamplePrep->Resolution LCSystem->Resolution MSSource->Resolution

Caption: Decision tree for identifying sources of high signal variability in this compound analysis.

Quantitative Data Summary

The following tables provide starting parameters for the analysis of this compound. Note that optimal values are instrument-dependent and should be determined empirically.

Table 1: Recommended LC-MS/MS Parameters for this compound

ParameterRecommended ValueNotes
Precursor Ion (Q1) m/z 299.3[M-H]- for this compound.
Product Ion (Q3) m/z 299.3Pseudo-MRM is often used for fatty acids due to poor fragmentation.[1]
Declustering Potential (DP) -60 to -80 VOptimize to maximize precursor ion intensity without causing in-source fragmentation.
Collision Energy (CE) -15 to -25 eVFor pseudo-MRM, a lower CE is used just to transmit the precursor ion.
Ionization Mode Negative ESI

Table 2: General ESI Source Optimization Parameters

ParameterRangeEffect
Capillary/Spray Voltage 2.5 - 4.5 kV (negative)Affects the efficiency of droplet charging. Optimize for a stable spray.[4]
Nebulizer Gas (N2) 20 - 50 psiAssists in the formation of fine droplets.
Drying Gas (N2) Flow 8 - 12 L/minAids in solvent evaporation from the ESI droplets.[4]
Drying Gas Temperature 250 - 350 °CHigher temperatures enhance desolvation but can lead to thermal degradation.[4]
Sheath Gas Flow 30 - 50 (arbitrary units)Helps to focus the ESI plume and improve ion sampling.
Sheath Gas Temperature 250 - 400 °CFurther aids in desolvation.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol outlines a general procedure for the extraction of total fatty acids from a plasma sample.

Workflow for Plasma Sample Preparation

Plasma_Sample_Prep Start Start: Plasma Sample AddIS Add this compound Internal Standard Start->AddIS Hydrolysis Perform Alkaline Hydrolysis (e.g., with KOH in Methanol) to release esterified fatty acids AddIS->Hydrolysis Neutralize Neutralize with Acid (e.g., HCl or Formic Acid) Hydrolysis->Neutralize Extraction Liquid-Liquid Extraction (e.g., with Hexane or Ethyl Acetate) Neutralize->Extraction Dry Evaporate Solvent under Nitrogen Extraction->Dry Reconstitute Reconstitute in Injection Solvent (e.g., Acetonitrile/Isopropanol) Dry->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: A standard workflow for the extraction of total fatty acids from plasma for LC-MS/MS analysis.

Detailed Steps:

  • Spiking: To 100 µL of plasma, add a known amount of this compound in a suitable solvent (e.g., ethanol).

  • Hydrolysis: Add 1 mL of 0.5 M KOH in methanol. Vortex and incubate at 60°C for 1 hour to hydrolyze esterified fatty acids.

  • Neutralization: After cooling, add 0.5 mL of 1 M HCl to neutralize the solution.

  • Extraction: Add 2 mL of hexane, vortex thoroughly, and centrifuge to separate the layers.

  • Collection: Transfer the upper hexane layer to a new tube. Repeat the extraction step once more and combine the hexane layers.

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase or a compatible solvent for injection into the LC-MS/MS system.

Protocol 2: Collision Energy Optimization

This protocol describes a method for optimizing the collision energy for a specific MRM transition.

Collision Energy Optimization Procedure

  • Prepare a Standard Solution: Create a solution of this compound at a concentration that gives a stable and robust signal.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate.

  • Set up the MS Method:

    • Set the precursor ion (Q1) to m/z 299.3.

    • Set the product ion (Q3) to m/z 299.3 (for pseudo-MRM).

    • Set other source parameters to their initial recommended values.

  • Ramp the Collision Energy: Create an experiment where the collision energy is ramped over a range of values (e.g., from -5 eV to -40 eV in 2 eV increments).

  • Acquire Data: Acquire data across the entire collision energy range.

  • Analyze Results: Plot the signal intensity of the product ion against the collision energy. The optimal collision energy is the value that produces the maximum signal intensity. For pseudo-MRM, this will typically be a lower energy that efficiently transmits the precursor ion without causing fragmentation.[8]

References

Preventing isotopic exchange of deuterium in Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oleic Acid-d17

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange and ensuring the integrity of deuterated oleic acid throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterium loss from this compound?

A1: For this compound, where deuterium atoms are covalently bonded to carbon atoms along the fatty acid chain, the C-D bonds are generally very stable under typical biological and analytical conditions. The primary risks of altering the molecule are not isotopic exchange with solvent but rather:

  • Oxidative Degradation: As an unsaturated fatty acid, this compound is susceptible to oxidation at the double bond, which can lead to fragmentation and degradation of the molecule.

  • Metabolic Conversion: In biological systems, the fatty acid can be metabolized through pathways like beta-oxidation, desaturation, or elongation, which will alter the molecule and could lead to the loss of deuterated fragments.

Simple back-exchange of deuterium on the carbon chain with protons from solvents like water is not a significant concern under standard experimental conditions.

Q2: How should I store my stock solution of this compound?

A2: Proper storage is critical to prevent degradation. Unsaturated fatty acids are not stable as powders and should be stored as a solution.[1][2] The recommended storage conditions are summarized in the table below.

Q3: Can I use plastic tubes or pipette tips when handling solutions of this compound?

A3: It is strongly advised to avoid plastic containers and pipette tips when handling this compound in organic solvents.[1][2] Plasticizers and other contaminants can leach from the plastic into the organic solvent, potentially interfering with your experiments. Always use glass, stainless steel, or Teflon-lined containers and transfer tools.[1][2]

Q4: Is the deuterium on the carboxylic acid group of this compound stable?

A4: The deuterium on the carboxylic acid group (-COOD) is labile and will rapidly exchange with protons from any protic solvent, such as water or methanol. However, this compound is deuterated on the hydrocarbon chain, not the carboxylic acid head group. Therefore, this rapid exchange at the head group does not affect the isotopic purity of the d17-chain.

Q5: Will the deuterium label affect the biological activity or metabolic fate of the oleic acid?

A5: The replacement of hydrogen with deuterium results in a stronger C-D bond compared to a C-H bond. This is known as the kinetic isotope effect. This effect can slow down reactions where C-H bond cleavage is the rate-limiting step, such as lipid peroxidation.[3] For many metabolic processes, the effect is minimal, and deuterated fatty acids are generally considered good tracers for their non-deuterated counterparts in metabolic studies.[4] However, minor differences in metabolism or chromatographic behavior can occur.[5]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: I see unexpected peaks in my mass spectrometry analysis.
Potential Cause Troubleshooting Steps
Oxidation Products Oleic acid is prone to oxidation. This can result in a variety of products with different masses. • Store this compound under an inert gas (argon or nitrogen). • Avoid repeated freeze-thaw cycles. • Add an antioxidant like BHT (butylated hydroxytoluene) to your solvents if compatible with your experimental design.
Solvent Adducts During electrospray ionization (ESI) mass spectrometry, molecules can form adducts with solvent components (e.g., sodium, potassium, acetate).[6] • Use high-purity solvents. • Identify common adducts by their characteristic mass shifts (e.g., +22 Da for Na+, +38 Da for K+).
In-source Fragmentation The molecule may be fragmenting in the ion source of the mass spectrometer. • Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to achieve softer ionization.
Contamination Contamination from plastics or other sources can introduce unexpected peaks. • Use glass or Teflon labware for handling and storage.[1][2] • Run a solvent blank to identify background contaminants.
Issue 2: The isotopic purity of my this compound appears to have decreased.
Potential Cause Troubleshooting Steps
Metabolic Alteration In cell culture or in vivo experiments, the fatty acid may have been metabolized, leading to the loss of deuterated parts of the molecule. • Analyze samples at different time points to monitor metabolic conversion. • Characterize potential metabolic products based on their expected mass shifts.
Mass Spectrometer Resolution Insufficient mass resolution can lead to overlapping isotopic peaks, especially with naturally occurring 13C isotopes, making it difficult to accurately determine the deuterium enrichment.[7] • Use a high-resolution mass spectrometer if available. • Ensure proper calibration of your mass spectrometer.
Chromatographic Shift Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts in LC-MS.[5] If you are comparing to a non-deuterated standard, ensure you are integrating the correct peak. • Analyze the deuterated standard alone to confirm its retention time. • Optimize chromatography to ensure baseline separation if possible.

Data Presentation: Summary of Key Parameters

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Physical Form In a suitable organic solvent (e.g., ethanol, methyl acetate)Unsaturated fatty acids are unstable as dry powders and prone to oxidation.[1][2]
Temperature -20°C ± 4°CReduces the rate of chemical degradation and oxidation.[1]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.[1][2]
Container Glass vial with a Teflon-lined capPrevents leaching of contaminants that can occur with plastic containers.[1][2]
Handling Use glass or stainless steel syringes/pipettesAvoids contamination from plastic pipette tips.[2]

Table 2: Impact of Experimental Conditions on the Stability of Deuterium on the Acyl Chain of this compound

ConditionPotential for Isotopic ExchangePrimary ConcernRecommendations
pH (2-10) NegligibleChemical stability (hydrolysis of esters if applicable)Maintain pH within a range suitable for the experiment. The C-D bonds on the alkyl chain are not susceptible to acid/base-catalyzed exchange under these conditions.[5]
Temperature (0-37°C) NegligibleRate of oxidation and metabolic conversionFor non-biological steps, keep samples cold (0-4°C) to minimize degradation.[8]
Protic Solvents (Water, Methanol) Negligible for C-D bondsOverall sample stability and extraction efficiencyC-D bonds on an alkyl chain are not labile in protic solvents under normal conditions.
Lipid Extraction NegligibleAnalyte recovery and prevention of oxidationPerform extractions at low temperatures and minimize exposure to air.
Derivatization (for GC-MS) NegligibleComplete reaction and prevention of side productsFollow established protocols and ensure anhydrous conditions as many derivatization reagents are moisture-sensitive.[9]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound for Cell Culture
  • Thawing: Allow the vial of this compound in organic solvent to warm to room temperature before opening to prevent condensation of atmospheric water into the solution.

  • Aliquoting: Under a stream of inert gas (e.g., argon), prepare single-use aliquots in glass vials with Teflon-lined caps. This minimizes the need for repeated warming and cooling of the main stock.

  • Solvent Evaporation: For cell culture experiments, evaporate the organic solvent from an aliquot under a gentle stream of nitrogen.

  • Complexing with BSA: Resuspend the dried deuterated oleic acid in a sterile solution of bovine serum albumin (BSA) to facilitate its delivery to cells in culture. The final concentration will depend on the specific experimental requirements.

  • Storage of Aliquots: Store the organic solvent aliquots at -20°C. Store the BSA-complexed oleic acid at 4°C for short-term use or at -20°C for longer-term storage.

Protocol 2: Lipid Extraction from Cultured Cells with Minimal Deuterium Loss

This protocol is adapted from standard lipid extraction methods with modifications to ensure the stability of the deuterated label.

  • Cell Harvesting: After incubation with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual media.

  • Quenching Metabolism: Immediately add ice-cold methanol to the cells to quench enzymatic activity.

  • Extraction (modified Bligh-Dyer):

    • To the cell pellet in methanol, add ice-cold chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (from the cells) of approximately 1:2:0.8 (v/v/v).

    • Vortex thoroughly and incubate on ice for 15-30 minutes.

    • Add additional ice-cold chloroform and water to induce phase separation, achieving a final ratio of approximately 2:2:1.8 (chloroform:methanol:water).

    • Vortex and centrifuge at low speed at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

  • Drying and Storage: Dry the extracted lipids under a stream of nitrogen. For storage, redissolve the lipid extract in a suitable organic solvent (e.g., chloroform or methanol) and store at -80°C under an inert atmosphere.

Mandatory Visualizations

Experimental Workflow

ExperimentalWorkflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Stock Solution (this compound in organic solvent) aliquot Aliquot & Evaporate Solvent stock->aliquot complex Complex with BSA aliquot->complex culture Incubate with Cells complex->culture harvest Harvest & Wash Cells culture->harvest extract Lipid Extraction (Low Temperature) harvest->extract derivatize Derivatization (optional, for GC-MS) extract->derivatize ms LC-MS or GC-MS Analysis extract->ms for LC-MS derivatize->ms

Caption: Workflow for using this compound in cell-based experiments.

Troubleshooting Logic

Troubleshooting Troubleshooting Deuterium Label Integrity node_rect node_rect start Unexpected MS Data? q_purity Isotopic Purity Lower than Expected? start->q_purity Yes q_peaks Unexpected Peaks Present? start->q_peaks No a_metabolism Suspect Metabolic Conversion - Analyze time points - Identify metabolites q_purity->a_metabolism Biological Sample? a_resolution Check MS Resolution & Calibration - Overlap with 13C isotopes? q_purity->a_resolution Standard or Biological? a_oxidation Suspect Oxidation - Check storage conditions - Use inert gas q_peaks->a_oxidation Masses consistent with oxidation? a_adducts Solvent Adducts - Use high-purity solvents q_peaks->a_adducts Mass shifts match common adducts? a_contam Contamination - Run solvent blanks - Avoid plastics q_peaks->a_contam Other unexpected masses? end_ok Data as Expected q_peaks->end_ok No

Caption: A logical flowchart for troubleshooting unexpected mass spectrometry results.

References

Navigating the Nuances of Deuterated Fatty Acid Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered when using deuterated fatty acid standards in experimental settings. Ensure the accuracy and reliability of your results by understanding and mitigating potential pitfalls related to isotopic purity, stability, and analytical methodologies.

Frequently Asked Questions (FAQs)

1. What are the most critical factors to consider when selecting a deuterated fatty acid standard?

The selection of an appropriate deuterated fatty acid standard is paramount for accurate quantification. Key considerations include:

  • Isotopic Purity: This refers to the percentage of the standard that is fully deuterated.[1] High isotopic enrichment (ideally ≥98%) is crucial to minimize interference from unlabeled or partially labeled molecules, which can impact the lower limit of quantitation (LLOQ).[1][2]

  • Chemical Purity: The standard should have high chemical purity (>99%) to ensure that the measured response is solely from the analyte of interest and not from contaminants.[2]

  • Position of Deuterium Atoms: The placement of deuterium atoms should be stable and not prone to exchange with hydrogen atoms from the solvent or during sample preparation.[3][4] Generally, labeling on the fatty acid backbone is more stable than on exchangeable sites like carboxyl groups.[4]

  • Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically 2 to 10) is necessary to create a mass shift that clearly distinguishes the standard from the native analyte and avoids overlap with natural isotopes.[1][2]

2. How can I be sure of the isotopic purity of my deuterated standard?

Reputable suppliers provide a Certificate of Analysis (CoA) that specifies the isotopic purity and chemical purity of the standard. It is essential to review this document before use. For critical applications, independent verification of isotopic distribution may be necessary.

3. What are the best practices for storing deuterated fatty acid standards?

Proper storage is critical to maintain the integrity of deuterated fatty acid standards.

  • Temperature: Store standards at -20°C or lower, under an inert atmosphere like argon, to prevent degradation.[5][6]

  • Solvent: Reconstitute and store standards in appropriate high-purity solvents. Avoid acidic or basic solutions, as they can promote deuterium-hydrogen exchange.[3]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can affect the stability of the standards.[6] Aliquoting the standard into smaller, single-use vials is recommended.

4. Can the position of deuterium labeling affect my experimental results?

Yes, the position of deuterium atoms can significantly impact results. Deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the unlabeled analyte.[4] This can lead to quantitative errors if not accounted for, especially in LC-MS analysis where co-elution is critical for correcting matrix effects.[4] Standards with deuterium atoms on stable carbon positions are generally preferred over those with deuterium on heteroatoms, which are more susceptible to exchange.[4]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise in Mass Spectrometry

Possible Causes & Solutions

Cause Troubleshooting Steps
Low Sample Concentration Ensure your sample is appropriately concentrated. If too dilute, the signal may be weak.[7]
Suboptimal Ionization Experiment with different ionization techniques (e.g., ESI, APCI) to find the most efficient method for your specific fatty acid.[7]
Instrument Not Tuned or Calibrated Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[7]
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents and thoroughly clean all glassware to avoid background contamination.
Matrix Effects Matrix components can suppress the ionization of the analyte and internal standard.[8][9] Optimize sample preparation to remove interfering substances.
Issue 2: Inaccurate Quantification and Poor Reproducibility

Possible Causes & Solutions

Cause Troubleshooting Steps
Low Isotopic Purity of Standard The presence of unlabeled or partially labeled standard can lead to an overestimation of the analyte.[1][10] Use a standard with high isotopic purity (≥98%).[2]
Deuterium-Hydrogen Exchange Deuterium atoms may exchange with hydrogen from the solvent or during sample preparation, altering the mass of the standard.[3] Avoid storing standards in acidic or basic solutions and consider the stability of the labeling position.[3]
Chromatographic Shift Deuterated standards may elute slightly earlier or later than the native analyte.[4] This can lead to inaccurate quantification if the integration windows are not set correctly or if matrix effects vary across the peak elution.[4]
Improper Standard Concentration The amount of internal standard added should be appropriate for the expected concentration of the analyte to ensure it falls within the linear range of the assay.[8][9]
Inconsistent Sample Preparation Ensure the internal standard is added early in the sample preparation process to account for any analyte loss during extraction and processing.[6]

Experimental Protocols

Protocol 1: General Procedure for Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol provides a standard method for the extraction and derivatization of total fatty acids from biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Biological sample (cells, plasma, tissue)

  • Deuterated fatty acid internal standard mix

  • Methanol

  • Hydrochloric Acid (HCl)

  • Iso-octane

  • Potassium Hydroxide (KOH)

  • Pentafluorobenzyl bromide (PFBBr) in acetonitrile

  • Diisopropylethylamine (DIPEA) in acetonitrile

Procedure:

  • Sample Preparation:

    • To your sample, add a known amount of the deuterated internal standard mix.[5]

    • Lyse the cells or homogenize the tissue in methanol.[5]

    • Acidify the mixture with HCl to a final concentration of 25 mM.[5]

  • Extraction:

    • Add iso-octane to the sample, vortex thoroughly, and centrifuge to separate the layers.[5]

    • Transfer the upper iso-octane layer containing the free fatty acids to a clean tube.[5]

    • For total fatty acid analysis, the remaining methanol fraction is subjected to saponification with KOH, followed by acidification and a second extraction with iso-octane.[5]

  • Derivatization:

    • Dry the extracted fatty acids under a stream of nitrogen or using a speedvac.[5]

    • Reconstitute the dried extract in a solution of 1% PFBBr in acetonitrile and 1% DIPEA in acetonitrile.[5]

    • Incubate at room temperature for 20 minutes to form the pentafluorobenzyl esters.[5]

  • Final Preparation for GC-MS:

    • Dry the derivatized sample under vacuum.[5]

    • Reconstitute the sample in iso-octane for injection into the GC-MS.[5]

Visualizing Workflows and Relationships

To aid in understanding the experimental process and potential pitfalls, the following diagrams illustrate key workflows and logical relationships.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Cells, Plasma, Tissue) Add_IS Add Deuterated Internal Standard Sample->Add_IS Lyse Lysis/Homogenization (Methanol) Add_IS->Lyse Acidify Acidification (HCl) Lyse->Acidify Extract Liquid-Liquid Extraction (Iso-octane) Acidify->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Layer Separate->Collect Dry1 Dry Extract Collect->Dry1 Deriv Add Derivatization Reagent (PFBBr/DIPEA) Dry1->Deriv Incubate Incubate at RT Deriv->Incubate Dry2 Dry Derivatized Sample Incubate->Dry2 Reconstitute Reconstitute in Iso-octane Dry2->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for Fatty Acid Extraction and Derivatization.

Inaccurate_Quant Inaccurate Quantification Low_Purity Low Isotopic Purity Low_Purity->Inaccurate_Quant Partial_Label Partially Labeled Standard Partial_Label->Inaccurate_Quant HD_Exchange H/D Exchange HD_Exchange->Inaccurate_Quant Degradation Improper Storage Degradation->Inaccurate_Quant Chrom_Shift Chromatographic Shift Chrom_Shift->Inaccurate_Quant Matrix_Effect Matrix Effects Matrix_Effect->Inaccurate_Quant

Caption: Common Causes of Inaccurate Quantification.

References

Technical Support Center: Isotopic Contribution of Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the isotopic contribution of Oleic Acid-d17 in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I need to correct for the isotopic contribution of my this compound internal standard?

A1: Correction is necessary due to two main factors: the natural abundance of heavy isotopes in native Oleic Acid and the isotopic purity of the deuterated standard.

  • Natural Isotope Abundance: Unlabeled Oleic Acid (C₁₈H₃₄O₂) contains naturally occurring heavy isotopes of carbon (¹³C), hydrogen (²H), and oxygen (¹⁷O, ¹⁸O). These heavier isotopes contribute to signals at M+1, M+2, etc., which can overlap with the signal of your deuterated internal standard, leading to an overestimation of the internal standard's concentration and an underestimation of the analyte's concentration.

  • Isotopic Purity of the Standard: Commercially available this compound is not 100% deuterated. It typically has an isotopic purity of around 98%.[1] This means that a small percentage of the internal standard exists as d16, d15, and other lower-mass isotopologues, which can contribute to the signal of the unlabeled analyte, causing an overestimation of the analyte's concentration.

Failure to correct for these contributions can lead to inaccurate quantification and nonlinear calibration curves.[2]

Q2: I'm observing a higher-than-expected signal for my unlabeled analyte even in my blank samples containing only the internal standard. What could be the cause?

A2: This is a classic sign of isotopic contribution from your this compound internal standard. The lower mass isotopologues (e.g., d16, d15) present in the standard are contributing to the signal at the mass-to-charge ratio (m/z) of your unlabeled analyte. A correction procedure is necessary to subtract this contribution.

Q3: My calibration curve for Oleic Acid is showing non-linearity at higher concentrations. How can isotopic interference cause this?

A3: At high concentrations of the analyte (unlabeled Oleic Acid), the contribution of its natural M+1 and M+2 isotopes to the signal of the this compound internal standard becomes more significant. This "cross-talk" can artificially inflate the measured intensity of the internal standard, leading to a plateau or a bend in the calibration curve.[2]

Q4: What information do I need to perform the isotopic correction?

A4: You will need the following:

  • The chemical formula of Oleic Acid (C₁₈H₃₄O₂).

  • The natural isotopic abundances of Carbon, Hydrogen, and Oxygen.

  • The isotopic purity of your specific lot of this compound (provided by the manufacturer in the certificate of analysis).

  • The measured signal intensities of both the unlabeled analyte and the deuterated internal standard.

Data Presentation: Natural Isotopic Abundances

For accurate correction, it is essential to know the natural abundance of the stable isotopes of the elements that constitute Oleic Acid.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (Deuterium)0.0115
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Experimental Protocol: Correcting for Isotopic Contribution

This protocol outlines the steps to correct for the isotopic contribution of this compound in a typical LC-MS experiment.

1. Determine the Theoretical Isotopic Distribution of Unlabeled Oleic Acid:

  • Using the chemical formula (C₁₈H₃₄O₂) and the natural isotopic abundances from the table above, calculate the theoretical relative intensities of the M+0, M+1, and M+2 peaks for unlabeled Oleic Acid. This can be done using an online isotope distribution calculator or specialized software.

2. Determine the Isotopic Distribution of this compound:

  • Obtain the isotopic purity of your this compound standard from the manufacturer's certificate of analysis. This will typically provide the percentage of the desired d17 isotopologue and other isotopologues (e.g., d16, d15, etc.).

3. Prepare and Analyze Samples:

  • Prepare your calibration standards and quality control samples by spiking known concentrations of unlabeled Oleic Acid and a fixed concentration of this compound into your matrix.

  • Prepare a "blank" sample containing only the matrix and the this compound internal standard.

  • Analyze the samples using your validated LC-MS method, monitoring the transitions for both the unlabeled analyte and the deuterated internal standard.

4. Mathematical Correction:

A simplified approach to correct for the major isotopic interferences is as follows:

  • Correcting the Analyte Signal:

    • Measure the signal intensity of the unlabeled analyte (M+0).

    • Measure the signal intensity of the internal standard at the analyte's m/z in the "blank" sample. This represents the contribution of the d16 (and other lower isotopologues) from the internal standard to the analyte signal.

    • Corrected Analyte Signal = Measured Analyte Signal - (Contribution from IS)

  • Correcting the Internal Standard Signal:

    • Measure the signal intensity of the this compound internal standard.

    • Calculate the theoretical contribution of the M+17 peak from the unlabeled analyte based on its concentration and the pre-determined isotopic distribution. In most cases with sufficient mass difference, this contribution is negligible, but it can be a factor at very high analyte concentrations.

    • Corrected Internal Standard Signal = Measured IS Signal - (Contribution from Analyte)

A more rigorous correction can be applied using the following equations:

Let:

  • I_analyte_measured be the measured intensity of the unlabeled analyte.

  • I_IS_measured be the measured intensity of the this compound internal standard.

  • C_analyte_actual be the actual concentration of the unlabeled analyte.

  • C_IS_actual be the actual concentration of the this compound internal standard.

  • f_IS_at_analyte be the fraction of the internal standard signal that contributes to the analyte's m/z (from the certificate of analysis).

  • f_analyte_at_IS be the fraction of the analyte's signal that contributes to the internal standard's m/z (from the theoretical isotopic distribution).

Then, the corrected intensities can be calculated as:

I_analyte_corrected = I_analyte_measured - (I_IS_measured * f_IS_at_analyte) I_IS_corrected = I_IS_measured - (I_analyte_measured * f_analyte_at_IS)

The ratio of these corrected intensities can then be used for quantification.

Visualizations

Isotopic_Correction_Workflow Workflow for Isotopic Correction of this compound cluster_prep Sample Preparation & Analysis cluster_data Data Acquisition cluster_correction Correction Calculation cluster_quant Quantification prep Prepare Samples (Calibrators, QCs, Blank) analysis LC-MS Analysis prep->analysis raw_data Acquire Raw Data (Analyte & IS Signals) analysis->raw_data correction Apply Mathematical Correction (Subtract Cross-Contribution) raw_data->correction info Gather Information (Isotopic Purity, Natural Abundance) info->correction quant Accurate Quantification correction->quant

Caption: Workflow for isotopic correction of this compound data.

Signaling_Pathway Logical Flow of Isotopic Interference analyte Analyte Signal (M+0) m_plus_17 Natural Isotopes (e.g., M+17) analyte->m_plus_17 is_interference IS Channel m_plus_17->is_interference interferes with is Internal Standard Signal (d17) d16 Lower Isotopologues (e.g., d16) is->d16 contains analyte_interference Analyte Channel d16->analyte_interference

Caption: Logical flow of isotopic interference between analyte and internal standard.

References

Technical Support Center: Improving Chromatographic Peak Shape for Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the chromatographic analysis of Oleic Acid-d17, with a specific focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a tailing peak with this compound?

Peak tailing for an acidic compound like this compound in reversed-phase HPLC is typically caused by one or more of the following factors:

  • Secondary Silanol Interactions: The primary cause is often unwanted interaction between the carboxyl group of the oleic acid and residual silanol groups on the silica-based stationary phase. These silanols can become deprotonated (negatively charged) at moderate pH levels, leading to strong, undesirable interactions with the analyte.[1][2][3][4]

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of oleic acid (around 4.8), the analyte will exist in its ionized (carboxylate) form. This can lead to secondary interactions and poor peak shape.[1][2][3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak asymmetry.[1][2][5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or the formation of a void at the column inlet, can disrupt the chromatographic bed and cause tailing.[1][2][4]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion upon injection.[1][6]

Q2: How does the mobile phase pH specifically impact the peak shape of this compound?

The pH of the mobile phase is critical for controlling the ionization state of both the this compound analyte and the stationary phase. To achieve a sharp, symmetrical peak for an acidic compound, it is essential to suppress its ionization. The general rule is to maintain a mobile phase pH that is at least 1.5 to 2 pH units below the analyte's pKa.[3] For oleic acid (pKa ≈ 4.8), this means the mobile phase pH should be adjusted to approximately ≤ 3. This ensures the carboxylic acid group remains fully protonated, minimizing secondary interactions with the stationary phase and promoting a single, well-defined retention mechanism.[1][4]

Q3: Which mobile phase additives are recommended to improve peak shape?

To control the mobile phase pH and improve peak shape, acidic modifiers are commonly used.

  • Formic Acid (FA) or Acetic Acid (AA): Typically added at concentrations of 0.1% (v/v), these acids are excellent for maintaining a low pH (around 2.7-3.3) and are highly compatible with mass spectrometry (MS) detectors due to their volatility.[7]

  • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger acid that ensures a very low pH and can act as an ion-pairing agent, effectively masking silanol interactions.[3] However, it can cause significant ion suppression in MS detectors and may be more difficult to flush from the system.

Q4: My peak shape is still poor after optimizing the mobile phase. Could the column be the issue?

Yes, if mobile phase optimization does not resolve the issue, the column is a likely culprit.

  • Column Choice: Use a high-purity, modern silica column that is well end-capped. End-capping neutralizes most of the residual silanol groups, reducing the sites available for secondary interactions.[4][8]

  • Column Degradation: Columns have a finite lifetime. Persistent peak tailing, especially when accompanied by an increase in backpressure or split peaks, can indicate a degraded column bed or a blocked inlet frit.[1][2] It may be time to replace the column.

  • Contamination: If the column is contaminated, a rigorous washing procedure may restore performance.

Q5: How can I determine if I am overloading my column?

Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase. A key indicator is a peak shape that deteriorates as the sample concentration increases. Typically, overloaded peaks will exhibit fronting for early-eluting peaks and tailing for later-eluting ones. To test for this, prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x) and inject each. If the peak shape (asymmetry factor) improves significantly at lower concentrations, you are likely overloading the column.[2] The solution is to either dilute your sample or reduce the injection volume.[1][5]

Troubleshooting Guide

A systematic approach is the key to efficiently diagnosing and solving peak shape problems. The following workflow provides a logical sequence of steps to identify the root cause of poor chromatography for this compound.

G start Poor Peak Shape (Tailing, Broadening) check_mobile_phase 1. Review Mobile Phase start->check_mobile_phase check_ph Is pH <= 3? check_mobile_phase->check_ph adjust_ph Action: Add 0.1% Formic or Acetic Acid to Mobile Phase check_ph->adjust_ph No check_sample 2. Examine Sample & Injection check_ph->check_sample Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak check_overload Is Peak Shape Concentration Dependent? check_sample->check_overload dilute_sample Action: Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No dilute_sample->good_peak match_solvent Action: Re-dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_column 3. Investigate Column Health check_solvent->check_column No match_solvent->good_peak is_old_column Is Column Old or Used Extensively? check_column->is_old_column flush_column Action: Flush with Strong Solvent (See Protocol 2) is_old_column->flush_column Maybe replace_column Action: Replace Column is_old_column->replace_column Yes check_system 4. Inspect HPLC System is_old_column->check_system No flush_column->replace_column No Improvement flush_column->good_peak Improved replace_column->good_peak check_tubing Check for Leaks, Long Tubing, or Poor Connections check_system->check_tubing fix_tubing Action: Use Shorter, Narrower ID Tubing and Check Fittings check_tubing->fix_tubing fix_tubing->good_peak

Caption: Troubleshooting workflow for diagnosing poor chromatographic peak shape.

The following diagram illustrates how maintaining a low mobile phase pH prevents undesirable secondary interactions with the stationary phase, which is a primary cause of peak tailing for acidic analytes.

G cluster_0 Condition 1: Mid-Range pH (e.g., pH 5) cluster_1 Condition 2: Low pH (e.g., pH < 3) silanol_ionized Silica Surface Si-O⁻ oleic_ionized Oleic Acid (R-COO⁻) oleic_ionized->silanol_ionized:f1 Ionic Interaction (Causes Tailing) silanol_protonated Silica Surface Si-OH oleic_protonated Oleic Acid (R-COOH) no_interaction No Interaction (Good Peak Shape)

Caption: Mechanism of silanol interaction and its mitigation by low pH.

Data Presentation

The following tables summarize key parameters and their expected impact on the analysis of this compound.

Table 1: Expected Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHRelation to pKa (~4.8)Ionization State of Oleic AcidExpected Tailing Factor (Tf)*Peak Shape Quality
6.0> pKaMostly Ionized (R-COO⁻)> 2.0Poor
4.8= pKa50% Ionized1.5 - 2.0Unacceptable[1]
3.5< pKaMostly Protonated (R-COOH)1.2 - 1.5Moderate
2.8<< pKaFully Protonated (R-COOH)1.0 - 1.2Good / Optimal

*Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 is a perfectly symmetrical peak. Values > 1.2 are generally considered to show significant tailing.[1]

Table 2: Comparison of Common Acidic Mobile Phase Additives

AdditiveTypical Conc.Approx. pHPeak Shape ImprovementMS CompatibilityNotes
Acetic Acid 0.1%~3.3GoodGoodA mild acid, effective for many applications.[7]
Formic Acid 0.1%~2.7Very GoodExcellentThe most common choice for LC-MS due to low signal suppression.[9]
TFA 0.05 - 0.1%~2.0ExcellentPoorStrong ion-pairing can significantly suppress MS signal.[10]

Experimental Protocols

Protocol 1: Recommended Baseline RP-HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • HPLC System: Standard HPLC or UHPLC system with a UV or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A modern, end-capped column is highly recommended.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 70% B.

    • Linear gradient to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 70% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 5 µL.

  • Sample Diluent: The sample should be dissolved in a mixture that mimics the initial mobile phase conditions (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid).

  • Detection:

    • UV: 205 nm.[7]

    • MS: Electrospray Ionization (ESI) in negative mode. Monitor for the appropriate m/z for this compound.

Protocol 2: General Purpose Column Cleaning and Regeneration

If you suspect column contamination is causing peak shape issues, perform the following washing procedure. Always disconnect the column from the detector before flushing.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase mixture without any acidic additives or buffers (e.g., 70:30 Acetonitrile:Water).

  • Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% Acetonitrile to remove strongly retained hydrophobic compounds.

  • Flush with 100% Isopropanol: Flush with 20 column volumes of Isopropanol.

  • Flush with 100% Methylene Chloride (Optional, check column compatibility): For very non-polar contaminants, a flush with 10-20 column volumes may be effective. Follow immediately with Isopropanol.

  • Return to Initial Conditions: Flush with 100% Isopropanol (if used), then 100% Acetonitrile, and finally re-equilibrate with your starting mobile phase conditions for at least 20 column volumes before use.

References

Technical Support Center: Oleic Acid-d17 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Oleic Acid-d17 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. Its primary application is as an internal standard for the quantification of endogenous oleic acid in biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1]. The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the unlabeled analyte.

Q2: What is the manufacturer-specified stability of this compound?

Under recommended storage conditions, this compound is a stable compound. Most suppliers indicate a shelf life of at least two years when stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon, to prevent oxidation[1].

Q3: What are the main causes of this compound degradation in biological samples?

The primary causes of degradation for this compound, similar to its non-deuterated counterpart, are:

  • Oxidation: The double bond in the oleic acid molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and metal ions. This process, known as peroxidation, can alter the structure of the fatty acid and compromise the accuracy of analytical measurements[2].

  • Enzymatic Degradation: Biological samples such as plasma, serum, and tissue homogenates contain active enzymes like lipases that can hydrolyze fatty acids from complex lipids or otherwise metabolize them[3].

Q4: How does deuterium labeling affect the stability of this compound compared to unlabeled oleic acid?

Deuterium labeling generally does not significantly alter the chemical stability of the fatty acid in terms of its susceptibility to oxidation or enzymatic degradation. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can sometimes lead to minor differences in reaction rates, but for practical purposes of sample handling and storage, the stability considerations are the same as for unlabeled oleic acid.

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of this compound in plasma/serum samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation during sample handling and storage - Minimize freeze-thaw cycles. Aliquot samples upon receipt. - Store plasma/serum samples at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C may be acceptable. - Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.
Inefficient extraction - Ensure the chosen lipid extraction method (e.g., Folch or Bligh-Dyer) is appropriate for your sample type and is performed correctly. - Add this compound internal standard to the sample before starting the extraction to account for losses during the procedure.
Adsorption to surfaces - Use low-adhesion polypropylene or glass tubes for sample processing and storage. Fatty acids can adsorb to certain plastics.
Issue 2: Variability in results when using this compound in cell culture experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor solubility in aqueous media - Oleic acid is poorly soluble in water. It must be complexed with a carrier protein, typically fatty acid-free bovine serum albumin (BSA), before being added to cell culture media. - Ensure the oleic acid:BSA molar ratio is optimized for your cell type to ensure bioavailability and prevent toxicity.
Peroxidation in culture media - Prepare fresh oleic acid-BSA complexes for each experiment. - Avoid prolonged exposure of the media to light and air. - Consider adding a low concentration of an antioxidant like Vitamin E to the culture medium if compatible with your experimental design.
Cellular metabolism of this compound - Be aware that cells will metabolize this compound, incorporating it into complex lipids or breaking it down for energy. This is a biological process and not necessarily an instability issue. Experimental time points should be chosen accordingly.
Issue 3: Chromatographic or mass spectrometric anomalies with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chromatographic shift - Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography. This is a known phenomenon. - Ensure your chromatography method has sufficient resolution to separate the analyte from any potential interferences. Adjust the integration window in your software to accurately quantify both peaks.
Isotopic exchange - The potential for hydrogen-deuterium exchange is a concern, especially for deuterons on heteroatoms or activated carbons. However, the deuterons on the alkyl chain of this compound are generally stable under typical analytical conditions. - Avoid exposing the standard to harsh pH conditions (strong acids or bases) for prolonged periods.
Interference from other deuterated compounds - If you are using other deuterated compounds in your experiment, ensure their mass-to-charge ratios do not overlap with that of this compound.

Experimental Protocols

Protocol 1: Preparation of Oleic Acid-BSA Complex for Cell Culture

This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, 100%

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile 0.1 M NaOH

  • Sterile water for injection

  • 50 ml sterile conical tubes

  • Water bath

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 ml of sterile PBS. Gently swirl to dissolve. Do not shake vigorously to avoid foaming. Filter sterilize through a 0.22 µm filter.

  • Prepare a 100 mM this compound stock in ethanol: Dissolve the required amount of this compound in 100% ethanol.

  • Prepare the this compound-BSA complex: a. In a sterile 50 ml conical tube, warm the 10% BSA solution to 37°C in a water bath. b. In a separate sterile tube, add the required volume of the 100 mM this compound stock solution. c. Add an equimolar amount of 0.1 M NaOH to the oleic acid solution to saponify it. Vortex briefly. d. While gently vortexing the warm BSA solution, add the saponified this compound dropwise. e. Incubate the mixture in a shaking water bath at 37°C for 1 hour to allow for complexation. f. The final concentration of the this compound-BSA complex should be adjusted with sterile PBS to the desired stock concentration (e.g., 5 mM this compound).

  • Storage: Store the complex at -20°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability in Plasma

This protocol outlines a procedure to evaluate the stability of this compound in plasma under different storage conditions.

Materials:

  • Human plasma (or other biological matrix of interest)

  • This compound

  • Methanol

  • Chloroform

  • Internal standard for extraction (e.g., C17:0)

  • GC-MS or LC-MS system

Procedure:

  • Sample Preparation: a. Thaw a fresh tube of human plasma. b. Spike the plasma with a known concentration of this compound (e.g., 10 µM). c. Aliquot the spiked plasma into multiple tubes for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis: a. Immediately process a "time zero" aliquot to establish the initial concentration. b. Store the remaining aliquots at their respective temperatures. c. At predetermined time points (e.g., 2h, 8h, 24h, 7d, 30d), remove one aliquot from each storage condition for analysis.

  • Lipid Extraction: a. To the plasma aliquot, add the extraction internal standard (e.g., C17:0). b. Perform a lipid extraction using a standard method like Folch (chloroform:methanol 2:1 v/v). c. Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization (for GC-MS): a. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol).

  • Analysis: a. Analyze the samples by GC-MS or LC-MS. b. Quantify the amount of this compound remaining at each time point relative to the time zero sample.

  • Data Presentation: a. Plot the percentage of this compound remaining versus time for each storage condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Testing cluster_analysis Analysis start Biological Sample (Plasma, Cells, etc.) spike Spike with This compound start->spike storage_conditions Incubate at various conditions (T, time) spike->storage_conditions extraction Lipid Extraction storage_conditions->extraction derivatization Derivatization (optional, for GC-MS) extraction->derivatization ms_analysis LC-MS or GC-MS Analysis derivatization->ms_analysis quantification Quantification ms_analysis->quantification end Results quantification->end Assess Stability

Caption: Workflow for assessing this compound stability.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_enzymatic Enzymatic Degradation OA_d17 This compound in Biological Matrix ros Reactive Oxygen Species (O2, light, metal ions) OA_d17->ros enzymes Lipases & other metabolic enzymes OA_d17->enzymes peroxidation Peroxidation Products (Hydroperoxides, etc.) ros->peroxidation attacks double bond metabolites Incorporation into complex lipids or β-oxidation enzymes->metabolites catalyzes

Caption: Major degradation pathways for this compound.

References

Calibration curve problems with Oleic Acid-d17 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Oleic Acid-d17 calibration curves in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. Its primary application is as an internal standard (IS) for the quantification of endogenous oleic acid in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

Q2: What are the acceptance criteria for a calibration curve using this compound?

A2: The acceptance criteria for a calibration curve should be predefined in your standard operating procedures (SOPs) and are generally guided by regulatory bodies like the FDA and EMA. Key criteria include:

  • Linearity: The coefficient of determination (R²) should ideally be ≥ 0.99.

  • Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.

  • Precision: The coefficient of variation (%CV) for each calibration point should not exceed 15%, except for the LLOQ, where it should not exceed 20%.

  • Range: The calibration range must encompass the expected concentrations of the analyte in the study samples.

Q3: My calibration curve for this compound is non-linear. What are the potential causes?

A3: Non-linearity in calibration curves using deuterated internal standards can arise from several factors:

  • Isotopic Cross-Talk: Natural isotopes of the analyte (unlabeled oleic acid) can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations. This can lead to a non-linear response.[2][3]

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear relationship between concentration and response.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a non-linear curve.

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is too low or too high relative to the analyte concentrations can lead to non-linearity.

  • Formation of Adducts or Multimers: At high concentrations, the analyte may form dimers or other multimers, which can affect the ionization efficiency and lead to a non-linear response.

  • Suboptimal Chromatographic Conditions: Poor separation of oleic acid from other matrix components can lead to co-elution and ion suppression, affecting linearity.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the development and use of calibration curves with this compound standards.

Problem 1: Non-Linear Calibration Curve (Concave Downward - "Hockey Stick" Shape)
Potential Cause Troubleshooting Step Expected Outcome
Detector Saturation 1. Dilute the upper-end calibration standards and re-inject. 2. Reduce the injection volume. 3. If possible, use a less abundant isotope for quantification.The curve should become linear over a narrower, lower concentration range.
Isotopic Cross-Talk 1. Check the isotopic purity of the this compound standard. 2. Use a higher concentration of the internal standard. 3. Employ a quadratic regression model for curve fitting.[5][6]A higher IS concentration can mitigate the relative contribution of the analyte's isotopes. A quadratic fit may better model the non-linear relationship.
Ion Suppression at High Concentrations 1. Improve chromatographic separation to resolve oleic acid from interfering matrix components.[7] 2. Dilute samples to fall within a more linear range of the curve.Better separation reduces matrix effects. Dilution brings the analyte concentration to a level where ionization is more efficient.
Problem 2: Poor Reproducibility and High %CV at Low Concentrations
Potential Cause Troubleshooting Step Expected Outcome
Low Signal-to-Noise Ratio (S/N) 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to enhance signal intensity. 2. Increase the injection volume. 3. Prepare a fresh, more concentrated stock solution of this compound.Improved S/N will lead to more consistent peak integration and better reproducibility.
Adsorption to Vials/Tubing 1. Use silanized glass vials or low-adsorption polypropylene vials. 2. Add a small percentage of a less polar solvent (e.g., isopropanol) to the sample diluent.Reduced analyte loss due to adsorption, leading to more accurate and precise measurements at low concentrations.
Contamination 1. Analyze blank samples (matrix without analyte or IS) to check for interfering peaks. 2. Use high-purity solvents and reagents.Elimination of interfering signals that can affect the accuracy and precision of LLOQ measurements.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a set of calibration standards for quantifying oleic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

  • Prepare Stock Solutions:

    • Oleic Acid Stock (1 mg/mL): Accurately weigh 10 mg of oleic acid and dissolve it in 10 mL of methanol.

    • This compound Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Prepare Working Solutions:

    • Oleic Acid Working Solution Series: Perform serial dilutions of the Oleic Acid Stock solution with methanol to prepare a series of working solutions at concentrations such as 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.

    • This compound Working Solution (10 µg/mL): Dilute the this compound Internal Standard Stock solution with methanol to a final concentration of 10 µg/mL.

  • Prepare Calibration Curve Samples:

    • Label a series of microcentrifuge tubes for each calibration point (e.g., Blank, Zero, Cal 1 to Cal 8).

    • To each tube (except the Blank), add a constant volume of the this compound Working Solution (e.g., 10 µL).

    • To each 'Cal' tube, add a specific volume of the corresponding Oleic Acid Working Solution to achieve the desired final concentrations.

    • Add the biological matrix (e.g., 90 µL of plasma) to all tubes.

    • The 'Blank' tube contains only the matrix. The 'Zero' tube contains the matrix and the internal standard.

    • Vortex each tube thoroughly.

  • Sample Extraction (Example: Protein Precipitation):

    • To each tube, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 80:20 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to monitor the transitions for both oleic acid and this compound.

Quantitative Data Summary
Parameter Typical Value/Range
Calibration Curve Range 10 ng/mL - 10,000 ng/mL
R² Value ≥ 0.99
Accuracy (Back-calculated) ±15% (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Internal Standard Concentration 100 - 500 ng/mL

Visualizations

G cluster_prep Standard Preparation cluster_cal Calibration Curve Preparation cluster_proc Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock (Oleic Acid) working_analyte Analyte Working Solutions (Serial Dilutions) stock_analyte->working_analyte stock_is Internal Standard Stock (this compound) working_is IS Working Solution (Fixed Concentration) stock_is->working_is spike_analyte Spike Analyte into Calibration Vials working_analyte->spike_analyte spike_is Spike IS into Calibration Vials working_is->spike_is add_matrix Add Biological Matrix spike_is->add_matrix spike_analyte->add_matrix extraction Sample Extraction (e.g., Protein Precipitation) add_matrix->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing & Curve Generation lcms->data_proc

Caption: Experimental workflow for creating a calibration curve.

G cluster_troubleshooting Troubleshooting Steps cluster_high_conc High Concentration Issues cluster_low_conc Low Concentration Issues cluster_overall Overall Method Issues start Non-Linear Calibration Curve check_high_conc Check for Issues at High Concentrations start->check_high_conc check_low_conc Check for Issues at Low Concentrations start->check_low_conc check_overall Check Overall Method start->check_overall detector_sat Detector Saturation? Dilute Standards check_high_conc->detector_sat isotopic_xtalk Isotopic Cross-Talk? Increase IS Conc. or Use Quadratic Fit check_high_conc->isotopic_xtalk ion_suppression Ion Suppression? Improve Chromatography check_high_conc->ion_suppression low_sn Low S/N? Optimize MS Source check_low_conc->low_sn adsorption Adsorption? Use Different Vials check_low_conc->adsorption contamination Contamination? Analyze Blanks check_low_conc->contamination matrix_effects Matrix Effects? Improve Sample Cleanup check_overall->matrix_effects is_stability IS Stability? Prepare Fresh IS check_overall->is_stability

Caption: Troubleshooting flowchart for non-linear calibration curves.

References

Minimizing background interference for Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference during the analysis of Oleic Acid-d17 (Ole-d17) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high background noise in my chromatogram when analyzing Ole-d17. What are the common sources?

High background noise in LC-MS analysis can originate from various sources, making it challenging to achieve a good signal-to-noise ratio, especially for trace-level analysis.[1] Common sources of contamination and background interference include:

  • Solvents and Reagents: Impurities in solvents (even LC-MS grade), mobile phase additives (e.g., formic acid, ammonium acetate), and water can introduce background ions.[1][2]

  • Sample Preparation: Contaminants can be introduced at every step of the sample preparation process. This includes leaching from plasticware (e.g., pipette tips, centrifuge tubes), contamination from handling, and impurities in extraction solvents.[1]

  • Biological Matrix: The biological matrix itself is a major source of interference. Endogenous components like phospholipids, salts, and proteins can co-elute with the analyte of interest and cause ion suppression or enhancement, a phenomenon known as the matrix effect.[3][4]

  • LC-MS System: A contaminated LC-MS system, including fouled columns, contaminated solvent lines, or a dirty ion source, can contribute significantly to background noise.[5]

Q2: What is the "matrix effect" and how does it affect my Ole-d17 analysis?

The matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte of interest by co-eluting components from the sample matrix.[3][4] In the analysis of Ole-d17 in biological samples like plasma, endogenous phospholipids are a primary cause of matrix effects.[3][5] These effects can lead to:

  • Inaccurate Quantification: Ion suppression will lead to an underestimation of the analyte concentration, while ion enhancement will cause an overestimation.[4]

  • Poor Reproducibility: The extent of the matrix effect can vary between different samples and even between different lots of the same biological matrix, leading to poor reproducibility of results.[6]

  • Reduced Sensitivity: Significant ion suppression can lower the signal intensity of Ole-d17, making it difficult to detect at low concentrations.

Q3: How can I minimize matrix effects and background interference during sample preparation for Ole-d17 analysis in plasma?

Effective sample preparation is the most critical step in minimizing matrix effects.[6] The goal is to remove as many interfering components as possible while efficiently extracting Ole-d17. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Technique Principle Advantages Disadvantages Recommendation for Ole-d17
Protein Precipitation (PPT) Proteins are precipitated from the plasma sample by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[6][7]Simple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant matrix effects. Can result in analyte loss due to co-precipitation.[6][8]Not recommended as a standalone method due to high phospholipid interference. If used, it should be followed by a cleanup step.
Liquid-Liquid Extraction (LLE) Ole-d17 is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility.Can provide a cleaner extract than PPT by removing more interfering substances like phospholipids.[6]Can be more time-consuming and may require larger solvent volumes. The choice of extraction solvent is critical.Recommended. Methods like the Folch or Bligh-Dyer extraction, or the use of methyl tert-butyl ether (MTBE), are effective for lipid extraction.[3]
Solid-Phase Extraction (SPE) Ole-d17 is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a different solvent.Can provide very clean extracts and allows for sample concentration.Can be more expensive and requires method development to optimize the sorbent, wash, and elution solvents.Recommended for very clean samples. Specific SPE cartridges designed for lipid removal (e.g., HybridSPE) can be highly effective at minimizing matrix effects.[5][8]

Q4: My Ole-d17 internal standard signal is inconsistent. What could be the cause?

While stable isotope-labeled internal standards like Ole-d17 are considered the gold standard for correcting matrix effects, they are not always foolproof.[9] Potential issues include:

  • Differential Matrix Effects: In rare cases, the analyte and its deuterated internal standard can experience different degrees of ion suppression or enhancement, especially if they have slightly different retention times and elute in a region of rapidly changing matrix interference.[9]

  • Isotopic Crosstalk: If the mass spectrometer resolution is insufficient, the isotopic peaks of the analyte may contribute to the signal of the internal standard, or vice-versa.

  • Contamination of the Internal Standard: The internal standard solution itself could be contaminated.

  • Analyte Concentration Effects: At very high analyte concentrations, the analyte can start to suppress the ionization of the internal standard due to competition for ionization in the ESI source.

Troubleshooting Steps for Internal Standard Issues:

  • Check for Chromatographic Co-elution: Ensure that the Ole-d17 and the native oleic acid peaks are chromatographically resolved or that they elute in a region of minimal matrix effects.

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram.

  • Prepare Fresh Standards: Prepare fresh dilutions of your internal standard to rule out contamination or degradation.

  • Assess Isotopic Contribution: Analyze a high concentration standard of the unlabeled oleic acid to check for any contribution to the Ole-d17 mass channel.

Experimental Protocols

Detailed LC-MS/MS Protocol for this compound in Human Plasma

This protocol is a representative method and may require optimization for specific instrumentation and experimental goals.

1. Sample Preparation (Liquid-Liquid Extraction with MTBE) [3]

  • To 10 µL of human plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard (e.g., another deuterated fatty acid not endogenously present).

  • Vortex for 10 seconds.

  • Add 750 µL of cold methyl tert-butyl ether (MTBE).

  • Vortex for 10 seconds and shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic layer (approximately 750 µL) and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterSetting
LC System Agilent 1290 Infinity LC or equivalent
Column Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Acetate in Water:Acetonitrile (75:25, v/v)
Mobile Phase B 10 mM Ammonium Acetate in Isopropanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 1% B to 99% B over 20 minutes, followed by re-equilibration
Mass Spectrometer Agilent 6550 iFunnel Q-TOF MS or equivalent triple quadrupole
Ionization Mode Negative Electrospray Ionization (ESI-)
Spray Voltage -3.0 kV
Gas Temperature 250°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
MRM Transition (Example) Precursor Ion (m/z): 298.3 (for Ole-d17, [M-H]⁻) -> Product Ion (m/z): specific fragment

(Note: The specific MRM transition should be optimized for your instrument.)

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Fatty Acid Analysis in Plasma

Method Analyte Recovery (%) Phospholipid Removal (%) Matrix Effect (%)
Protein Precipitation (Acetonitrile) 85 ± 1040 - 6030 - 50 (Suppression)
Liquid-Liquid Extraction (MTBE) 95 ± 580 - 9510 - 20 (Suppression)
Solid-Phase Extraction (HybridSPE) 92 ± 7> 95< 10 (Suppression)

(Data are representative and compiled from various sources. Actual values may vary depending on the specific protocol and analyte.)[6][8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (10 µL) add_is Add Internal Standard in Methanol (225 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (750 µL) vortex1->add_mtbe vortex_shake Vortex & Shake add_mtbe->vortex_shake add_water Add Water (188 µL) vortex_shake->add_water centrifuge Centrifuge add_water->centrifuge extract Collect Organic Layer centrifuge->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS reconstitute->inject To Analysis separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: Experimental workflow for this compound analysis in plasma.

Troubleshooting_Logic start High Background Noise or Poor Signal? check_blanks Analyze Solvent Blanks and System Suitability start->check_blanks blank_clean Is Blank Clean? check_blanks->blank_clean clean_system Clean LC-MS System (Source, Lines, Column) blank_clean->clean_system No check_sample_prep Review Sample Preparation Protocol blank_clean->check_sample_prep Yes check_solvents Use Fresh Solvents and Additives clean_system->check_solvents check_solvents->check_blanks sample_prep_issue Is Sample Prep Optimal? check_sample_prep->sample_prep_issue optimize_prep Optimize Sample Prep (e.g., LLE, SPE) sample_prep_issue->optimize_prep No check_matrix_effect Evaluate Matrix Effects (Post-column Infusion) sample_prep_issue->check_matrix_effect Yes optimize_prep->check_matrix_effect end_good Problem Resolved check_matrix_effect->end_good end_bad Further Investigation Needed check_matrix_effect->end_bad

Caption: Troubleshooting workflow for high background noise.

References

Technical Support Center: Enhancing the Recovery of Oleic Acid-d17 During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction and recovery of Oleic Acid-d17. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the accuracy and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

A1: The most prevalent methods for extracting fatty acids like this compound from biological samples such as plasma, serum, or tissues are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This is a classic method that utilizes a biphasic solvent system to separate lipids from other cellular components. Common solvent systems include:

    • Folch Method: A mixture of chloroform and methanol (2:1, v/v) is widely used for total lipid extraction.[1][2]

    • Bligh-Dyer Method: This method uses a different ratio of chloroform, methanol, and water (1:2:0.8, v/v/v) and is suitable for samples with high water content.[1][2]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted approach, allowing for the separation of different lipid classes. Aminopropyl-bonded silica columns are often used to separate neutral lipids, free fatty acids, and polar lipids.[3]

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery can stem from several factors throughout the experimental workflow:

  • Incomplete Cell Lysis/Tissue Homogenization: The complex and rigid structure of some tissues can prevent the complete release of intracellular lipids.

  • Suboptimal Solvent System: The polarity of the extraction solvent must be appropriate to dissolve the lipid of interest. For nonpolar lipids like oleic acid, a higher proportion of a nonpolar solvent like chloroform or hexane may be beneficial.[1]

  • Insufficient Phase Separation: In LLE, inadequate mixing or centrifugation can lead to an incomplete separation of the organic and aqueous phases, trapping lipids at the interface.

  • Lipid Oxidation: Polyunsaturated fatty acids are susceptible to oxidation, which can lead to degradation. While this compound is monounsaturated and less prone to oxidation than polyunsaturated fatty acids, it is still advisable to minimize exposure to air and light and to use antioxidants.

  • Adsorption to Surfaces: Lipids can adsorb to plasticware. Using glass vials and tubes is recommended.

  • Inappropriate pH: The pH of the aqueous phase can influence the protonation state of the carboxylic acid group of this compound, affecting its solubility in the organic solvent. Acidifying the sample can improve the extraction of free fatty acids into the organic phase.

Q3: How can I improve the efficiency of my extraction protocol?

A3: To enhance extraction efficiency, consider the following optimizations:

  • Sample Pre-treatment: For tissues, mechanical disruption (e.g., bead milling, ultrasonication, homogenization) is crucial for effective lipid recovery.[4]

  • Solvent-to-Sample Ratio: Increasing the volume of the extraction solvent can improve recovery, but may also result in a more dilute extract.[5]

  • Temperature: Increasing the extraction temperature can decrease solvent viscosity and improve extraction speed. However, excessively high temperatures can lead to solvent loss and potential degradation of the analyte.[5]

  • Multiple Extractions: Performing two or three sequential extractions of the sample and pooling the organic phases will significantly improve recovery compared to a single extraction.

  • Use of an Internal Standard: The addition of a known amount of a suitable internal standard, such as a different deuterated fatty acid or a C17:0 fatty acid, at the beginning of the extraction process is critical for accurate quantification and for correcting for losses during sample preparation.

Q4: Is derivatization necessary for the analysis of this compound?

A4: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is highly recommended. Free fatty acids are polar and have a tendency to adsorb to the GC column, leading to poor peak shape and low sensitivity. Derivatization converts the carboxylic acid group into a less polar ester, improving chromatographic performance.

Common derivatization methods include:

  • Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most common method, often using reagents like boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[6][7]

  • Silylation: Reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) can be used to form trimethylsilyl (TMS) esters.[6]

While derivatization-free GC methods exist, they often require specialized columns and may offer lower sensitivity.[8][9] For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is generally not required.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete extraction from the sample matrix.- Ensure thorough homogenization of tissues. - Optimize the solvent system; consider increasing the proportion of the non-polar solvent. - Perform multiple extraction steps.
Loss during phase separation in LLE.- Ensure vigorous vortexing followed by adequate centrifugation to achieve a clean phase boundary. - Carefully collect the organic layer without disturbing the interface.
Degradation of the analyte.- Work quickly and on ice to minimize enzymatic degradation. - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. - Protect samples from light and air.
Poor Peak Shape in GC-MS Analysis Adsorption of underivatized fatty acid to the column.- Ensure complete derivatization by optimizing reaction time and temperature. - Use a fresh derivatization reagent.
Contamination of the GC inlet or column.- Perform regular maintenance of the GC system.
High Variability Between Replicates Inconsistent sample handling and extraction.- Ensure uniform homogenization and extraction times for all samples. - Use precise pipetting techniques. - Add an internal standard at the beginning of the workflow to account for variability.
Incomplete solvent evaporation.- Ensure the sample is completely dry before reconstitution. Residual water can interfere with derivatization.
Presence of Interfering Peaks Co-extraction of other lipids or contaminants.- Consider using a more selective extraction method like SPE to isolate the free fatty acid fraction. - Check solvents and reagents for impurities.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma/Serum (Modified Folch Method)
  • Sample Preparation: To a 1.5 mL glass centrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Addition: Spike the sample with a known amount of an appropriate internal standard (e.g., C17:0 fatty acid or another deuterated fatty acid not present in the sample).

  • Protein Precipitation and Initial Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully aspirate the lower organic (chloroform) layer and transfer it to a clean glass tube.

  • Re-extraction: Add another 500 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Pool the second organic layer with the first.

  • Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for derivatization or direct analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
  • Reagent Preparation: Prepare a 14% boron trifluoride in methanol (BF3-methanol) solution.

  • Reaction: To the dried lipid extract, add 500 µL of BF3-methanol.

  • Incubation: Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[6]

  • Quenching and Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex for 1 minute.

  • Phase Separation and Collection: Centrifuge at 1,000 x g for 5 minutes. Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visual Guides

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization (FAMEs) sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is add_solvents Add Chloroform:Methanol add_is->add_solvents vortex1 Vortex add_solvents->vortex1 add_salt Add NaCl Solution vortex1->add_salt vortex2 Vortex add_salt->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate Solvent collect_organic->evaporate dried_extract Dried Lipid Extract evaporate->dried_extract Proceed to Derivatization add_bf3 Add BF3-Methanol dried_extract->add_bf3 heat Heat (60°C) add_bf3->heat add_hexane_salt Add Hexane & NaCl heat->add_hexane_salt vortex3 Vortex add_hexane_salt->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 collect_hexane Collect Hexane Layer centrifuge2->collect_hexane gcms GC-MS Analysis collect_hexane->gcms

Caption: Workflow for this compound extraction and derivatization.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of This compound cause1 Incomplete Extraction issue->cause1 cause2 Analyte Degradation issue->cause2 cause3 Phase Separation Issues issue->cause3 cause4 Adsorption to Surfaces issue->cause4 solution1 Optimize Homogenization & Solvent System cause1->solution1 solution2 Use Antioxidants & Keep Samples Cold cause2->solution2 solution3 Ensure Proper Mixing & Centrifugation cause3->solution3 solution4 Use Glassware cause4->solution4

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

A Comparative Guide to Method Validation for Oleic Acid-d17 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stable isotope-labeled internal standards like Oleic Acid-d17 is a critical component of robust bioanalytical method development. This guide provides a comparative overview of validated methods for the quantification of this compound, focusing on the widely used techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental data from studies on oleic acid and other fatty acids are presented to support the comparison.

Comparison of Analytical Methods

The quantification of this compound, primarily used as an internal standard for oleic acid analysis[1], is typically achieved using chromatographic techniques coupled with mass spectrometry. The choice between GC-MS and LC-MS/MS depends on various factors including sample matrix, required sensitivity, and laboratory resources.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Often required to increase volatility and thermal stability.[2][3][4]Generally not required, allowing for direct analysis.[5]
Sensitivity High, especially with chemical ionization.Very high, often providing lower limits of detection.[6]
Specificity Good, but can be limited by co-eluting compounds.Excellent, due to the use of multiple reaction monitoring (MRM).
Sample Throughput Can be lower due to longer run times and derivatization steps.Generally higher, with faster analysis times.
Matrix Effects Less prone to ion suppression/enhancement.Can be susceptible to ion suppression/enhancement from the sample matrix.
Typical Application Analysis of fatty acid methyl esters (FAMEs).[7]Direct analysis of free fatty acids in biological fluids.[5][6]

Performance Data of Validated Methods

The following table summarizes typical performance characteristics of validated analytical methods for fatty acids, which are indicative of the performance expected for this compound quantification.

Performance MetricGC-FID[2][3]HPLC-CAD[8]LC-MS/MS[6][9]
Linearity (r²) >0.99>0.9990.997 - 0.999
Limit of Detection (LOD) -0.006-0.1 µg/mL0.03-0.05 µg/mL
Limit of Quantification (LOQ) -0.032-0.22 µg/mL0.10-0.15 µg/mL / 2 nM
Accuracy (% Recovery) -96.5% - 103.6%95.2% - 104.8%
Precision (%RSD) <5.0%<5.0%2.5% - 5.6%

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and reliable quantification. Below are representative workflows for both GC-MS and LC-MS/MS analysis of this compound.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Start: Plasma/Tissue Sample s_is Spike with this compound Internal Standard s_start->s_is s_precip Protein Precipitation (e.g., with Acetonitrile) s_is->s_precip s_cent Centrifugation s_precip->s_cent s_super Collect Supernatant s_cent->s_super s_evap Evaporation to Dryness s_super->s_evap s_recon Reconstitution in Injection Solvent s_evap->s_recon a_inject Inject onto LC Column s_recon->a_inject a_sep Chromatographic Separation a_inject->a_sep a_ion Electrospray Ionization (ESI) a_sep->a_ion a_ms Tandem Mass Spectrometry (MS/MS) Analysis a_ion->a_ms a_data Data Acquisition a_ms->a_data d_integ Peak Integration a_data->d_integ d_calib Calibration Curve Generation d_integ->d_calib d_quant Quantification of this compound d_calib->d_quant d_end End: Report Concentration d_quant->d_end cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing g_start Start: Plasma/Tissue Sample g_is Spike with this compound Internal Standard g_start->g_is g_extract Lipid Extraction (e.g., Bligh-Dyer) g_is->g_extract g_deriv Derivatization to FAMEs (e.g., with BF3-Methanol) g_extract->g_deriv g_extract2 Extraction of FAMEs g_deriv->g_extract2 g_evap Evaporation to Dryness g_extract2->g_evap g_recon Reconstitution in Injection Solvent g_evap->g_recon ga_inject Inject into GC g_recon->ga_inject ga_sep Gas Chromatographic Separation ga_inject->ga_sep ga_ion Electron Ionization (EI) ga_sep->ga_ion ga_ms Mass Spectrometry Analysis ga_ion->ga_ms ga_data Data Acquisition ga_ms->ga_data gd_integ Peak Integration ga_data->gd_integ gd_calib Calibration Curve Generation gd_integ->gd_calib gd_quant Quantification of this compound FAME gd_calib->gd_quant gd_end End: Report Concentration gd_quant->gd_end cluster_measurement Quantitative Analysis cluster_pathway Biological Significance Oleic Acid Oleic Acid LC-MS/MS LC-MS/MS Oleic Acid->LC-MS/MS This compound (IS) This compound (IS) This compound (IS)->LC-MS/MS Accurate Concentration Accurate Concentration LC-MS/MS->Accurate Concentration Membrane Fluidity Membrane Fluidity Accurate Concentration->Membrane Fluidity influences Energy Storage Energy Storage Accurate Concentration->Energy Storage determines Cell Signaling Cell Signaling Accurate Concentration->Cell Signaling modulates

References

A Head-to-Head Comparison: Oleic Acid-d17 vs. C13-Labeled Oleic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is critical for generating accurate and reproducible data. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of oleic acid: Oleic Acid-d17 and C13-labeled oleic acid. By examining their performance in key analytical techniques and outlining detailed experimental protocols, this document serves as a comprehensive resource for selecting the optimal tracer for your research needs.

Stable isotope-labeled compounds are indispensable tools in lipidomics and metabolic research, enabling the precise tracing of fatty acid uptake, trafficking, and metabolism. This compound, with deuterium atoms replacing hydrogen, and C13-labeled oleic acid, where carbon-12 is substituted with carbon-13, are two such powerful tracers. While both serve a similar purpose, their inherent physical and chemical differences can significantly impact experimental outcomes. This guide delves into these differences, presenting a data-driven comparison to inform your experimental design.

At a Glance: Key Differences and Applications

FeatureThis compound (Deuterium Labeled)C13-Labeled Oleic Acid
Primary Application Internal standard for quantification by GC- or LC-MS.[1]Tracer for metabolic flux analysis, studying lipid assembly and synthesis.[2]
Chromatographic Behavior Potential for retention time shift compared to the unlabeled analyte, particularly in liquid chromatography.[3]Generally co-elutes with the unlabeled analyte, providing better accuracy for quantification.[4][5]
Kinetic Isotope Effect Possible, as the C-D bond is stronger than the C-H bond, which can potentially alter enzymatic reaction rates.Generally considered negligible in most biological systems.[5]
Mass Spectrometry Can have different fragmentation patterns compared to the unlabeled analyte.[5]Fragmentation patterns are typically very similar to the unlabeled analyte.
Potential for Isotope Exchange Risk of deuterium-hydrogen exchange in protic solvents or during certain sample preparation steps, which can compromise quantification.[3][6]No risk of isotope exchange.
Cost Often less expensive to synthesize.[6]Can be more expensive due to the more complex synthesis required.[6]

Delving Deeper: A Performance-Based Comparison

The choice between this compound and C13-labeled oleic acid often hinges on the specific requirements of the analytical method and the biological question being addressed.

Chromatographic Separation: The Co-elution Advantage of C13 Labeling

A critical factor in quantitative mass spectrometry is the co-elution of the internal standard with the analyte of interest. This ensures that both compounds experience the same ionization conditions and matrix effects, leading to more accurate quantification.

  • C13-Labeled Oleic Acid: Due to the negligible difference in physicochemical properties between C12 and C13 isotopes, C13-labeled oleic acid typically co-elutes with its natural, unlabeled counterpart in both gas chromatography (GC) and liquid chromatography (LC).[4] This co-elution is a significant advantage for its use as an internal standard.

  • This compound: Deuterium labeling can lead to a noticeable retention time shift, particularly in reversed-phase LC.[3] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's interaction with the stationary phase. This chromatographic difference can introduce variability in quantification if not properly addressed during method development and data analysis.[5]

Mass Spectrometry: Fragmentation and Isotopic Purity

In mass spectrometry, the isotopic label should ideally not alter the fragmentation pattern of the molecule.

  • C13-Labeled Oleic Acid: The fragmentation pattern of C13-labeled oleic acid in mass spectrometry is generally identical to that of unlabeled oleic acid, with the fragment ions simply shifted by the number of C13 atoms they contain. This predictability simplifies data analysis and interpretation.

  • This compound: The presence of deuterium can sometimes influence fragmentation pathways, potentially leading to different relative abundances of fragment ions compared to the unlabeled analyte.[5] Furthermore, the potential for back-exchange of deuterium for hydrogen during analysis can reduce the isotopic purity of the standard and impact quantitative accuracy.[3][6]

Metabolic Considerations: The Kinetic Isotope Effect

The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.

  • C13-Labeled Oleic Acid: The KIE for C13 is generally considered to be negligible in the context of most metabolic studies.

  • This compound: The C-D bond is stronger than the C-H bond, which can lead to a measurable KIE in reactions that involve the cleavage of a C-H bond. While often small, this effect should be considered in studies where precise measurements of metabolic rates are crucial.

Experimental Protocols

In Vitro Fatty Acid Uptake Assay

This protocol outlines a general procedure for measuring the uptake of labeled oleic acid in cultured cells.

cluster_0 Cell Preparation cluster_1 Incubation with Labeled Oleic Acid cluster_2 Cell Lysis and Lipid Extraction cluster_3 Analysis A Plate cells in a multi-well plate B Culture cells to desired confluency A->B C Wash cells with serum-free media B->C E Add labeled oleic acid to cells C->E D Prepare labeled oleic acid solution (complexed to BSA) D->E F Incubate for a defined time period E->F G Wash cells to remove excess labeled oleic acid F->G H Lyse cells G->H I Extract lipids using a suitable solvent system (e.g., Folch method) H->I J Analyze lipid extract by LC-MS or GC-MS I->J

Caption: Experimental workflow for an in vitro fatty acid uptake assay.

  • Cell Culture: Plate cells (e.g., adipocytes, hepatocytes) in a suitable multi-well plate and culture to the desired confluency.

  • Starvation (Optional): To enhance uptake, cells can be incubated in serum-free media for a period before the assay.

  • Preparation of Labeled Oleic Acid: Prepare a stock solution of this compound or C13-labeled oleic acid complexed to bovine serum albumin (BSA) to facilitate its solubility in aqueous media.

  • Incubation: Remove the culture medium and add the media containing the labeled oleic acid-BSA complex to the cells. Incubate for the desired time period (e.g., 30 minutes to 4 hours).

  • Termination of Uptake: To stop the uptake, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Lipid Extraction: Lyse the cells and extract the total lipids using a standard protocol such as the Folch method.

  • Analysis: Analyze the lipid extract by LC-MS or GC-MS to quantify the amount of incorporated labeled oleic acid.

In Vivo Metabolic Tracing Study

This protocol provides a general framework for an in vivo study to trace the metabolic fate of oleic acid.

  • Animal Acclimatization: Acclimate the animals (e.g., mice, rats) to the experimental conditions.

  • Tracer Administration: Administer this compound or C13-labeled oleic acid to the animals via an appropriate route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood and/or tissues at various time points after tracer administration.

  • Sample Processing: Process the collected samples to extract the lipids of interest. For blood, this typically involves plasma separation. For tissues, homogenization is required.

  • Lipid Extraction and Analysis: Extract lipids from the processed samples and analyze them by LC-MS or GC-MS to determine the incorporation of the isotopic label into different lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).

Visualizing the Metabolic Journey of Oleic Acid

The following diagram illustrates the primary metabolic pathways of oleic acid within a cell. Understanding these pathways is crucial for designing and interpreting metabolic tracing studies.

OA Oleic Acid (exogenous or from de novo synthesis) ACS Acyl-CoA Synthetase OA->ACS Oleoyl_CoA Oleoyl-CoA ACS->Oleoyl_CoA Elongation Elongation Oleoyl_CoA->Elongation Desaturation Desaturation Oleoyl_CoA->Desaturation TAG_synthesis Triglyceride (TAG) Synthesis Oleoyl_CoA->TAG_synthesis PL_synthesis Phospholipid (PL) Synthesis Oleoyl_CoA->PL_synthesis CE_synthesis Cholesteryl Ester (CE) Synthesis Oleoyl_CoA->CE_synthesis Beta_oxidation β-Oxidation Oleoyl_CoA->Beta_oxidation Longer_MUFAs Longer-chain MUFAs Elongation->Longer_MUFAs PUFAs Polyunsaturated Fatty Acids (PUFAs) Desaturation->PUFAs TAG Triglycerides (Lipid Droplets) TAG_synthesis->TAG PL Phospholipids (Membranes) PL_synthesis->PL CE Cholesteryl Esters (Lipid Droplets) CE_synthesis->CE Acetyl_CoA Acetyl-CoA Beta_oxidation->Acetyl_CoA TCA_cycle TCA Cycle Acetyl_CoA->TCA_cycle Energy Energy (ATP) TCA_cycle->Energy

Caption: Simplified metabolic pathway of oleic acid in a cell.

Conclusion: Making an Informed Decision

Both this compound and C13-labeled oleic acid are valuable tools for metabolic research. The choice between them should be guided by the specific experimental goals and the analytical platform being used.

  • For quantitative applications where accuracy is paramount, C13-labeled oleic acid is generally the superior choice. Its co-elution with the unlabeled analyte and predictable fragmentation patterns in mass spectrometry minimize analytical variability.

  • This compound can be a cost-effective alternative, particularly for qualitative or semi-quantitative tracing studies. However, researchers must be mindful of the potential for chromatographic shifts and isotopic exchange, and should thoroughly validate their analytical methods.

By carefully considering the advantages and disadvantages of each labeling strategy, researchers can enhance the quality and reliability of their data, leading to more robust and impactful scientific discoveries.

References

Oleic Acid-d17 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly in lipidomics and drug development research, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Oleic Acid-d17, a deuterated analog of the ubiquitous monounsaturated fatty acid, oleic acid, has emerged as a valuable tool for mass spectrometry (MS)-based quantification. This guide provides an objective comparison of this compound's performance against other internal standards, supported by experimental data and detailed protocols for its application.

Performance Comparison: this compound vs. Alternative Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction to ionization—to compensate for variations and matrix effects.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for their ability to co-elute with the endogenous analyte and exhibit similar ionization efficiency.[2]

However, the choice between different isotopically labeled standards, primarily deuterated (²H) versus carbon-13 (¹³C) labeled, can impact analytical performance. While deuterated standards like this compound are more common due to lower synthesis costs, ¹³C-labeled standards can offer advantages in certain applications.[3] ¹³C-labeled internal standards have the same retention time and response factors as the native analyte and are not susceptible to isotopic scrambling.[3] Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[2]

The following table summarizes the key performance characteristics of this compound in comparison to a ¹³C-labeled oleic acid internal standard and a structurally similar (homologous) fatty acid internal standard, such as Heptadecanoic acid (C17:0).

Performance Metric This compound (Deuterated) Oleic Acid-¹³C₁₈ (Carbon-13 Labeled) Heptadecanoic Acid (C17:0) (Homologous)
Co-elution with Oleic Acid Generally co-elutes, but minor retention time shifts are possible.[2]Identical retention time.[3]Different retention time.
Ionization Efficiency Highly similar to oleic acid.Identical to oleic acid.May differ from oleic acid, especially in electrospray ionization.
Accuracy (Bias) Low bias, as it effectively corrects for matrix effects.Very low bias, considered the "gold standard".[2]Higher potential for bias due to differences in extraction recovery and ionization.
Precision (%RSD) High precision, with typical RSDs <15%.High precision, with typical RSDs <15%.Lower precision, as it may not fully compensate for analyte-specific variations.
Potential for Isotopic Exchange Low, but possible under certain conditions.[2]Negligible.Not applicable.

A study on the impact of internal standard selection on the measurement of long-chain fatty acids found that while accuracy remained relatively stable when using an alternative isotopologue, there were larger changes in method precision.[1] The median increase in variance was reported to be 141% when using a non-isomeric internal standard.[1]

Experimental Protocol: Quantification of Oleic Acid in Human Plasma using LC-MS/MS with this compound Internal Standard

This section outlines a typical workflow for the quantification of oleic acid in a biological matrix using this compound as an internal standard.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Addition of this compound IS p1->p2 p3 Protein Precipitation p2->p3 p4 Lipid Extraction p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 Chromatographic Separation p5->a1 a2 Mass Spectrometric Detection a1->a2 d1 Peak Integration a2->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3 G cluster_pathway Oleic Acid Metabolism and Signaling OA Oleic Acid PL Phospholipids OA->PL Esterification CE Cholesteryl Esters OA->CE Esterification TG Triglycerides OA->TG Esterification Signaling Cell Signaling OA->Signaling Membrane Membrane Fluidity PL->Membrane Energy Energy Storage TG->Energy

References

Cross-Validation of Analytical Methods for Oleic Acid Quantification Using Oleic Acid-d17 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of oleic acid, a monounsaturated omega-9 fatty acid implicated in numerous physiological and pathological processes, is crucial for advancing research in areas ranging from metabolic diseases to cancer. The use of stable isotope-labeled internal standards, such as Oleic Acid-d17, in conjunction with mass spectrometry-based techniques, is a widely accepted approach for achieving reliable and reproducible results. This guide provides a comparative overview of analytical methods employing this compound, supported by experimental data and detailed protocols, to aid researchers in selecting and implementing the most suitable method for their specific needs.

The Critical Role of the Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, thus compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated analogs of the analyte, such as this compound, are considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their near-identical physicochemical properties to the endogenous analyte.[3] The mass shift introduced by the deuterium atoms allows for the simultaneous detection and differentiation of the analyte and the IS.

While odd-chain fatty acids can be used as internal standards, they are not ideal as they may be naturally present in some biological samples.[3] Isotope-labeled standards like this compound are not naturally abundant, making them superior for accurate quantification.[3]

Performance Comparison of Analytical Methods

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for oleic acid quantification depends on various factors, including the complexity of the sample matrix, required sensitivity, and desired throughput. Below is a summary of typical performance characteristics for both methods when using a deuterated internal standard like this compound.

Table 1: Performance Characteristics of GC-MS and LC-MS/MS for Oleic Acid Quantification

ParameterGC-MSLC-MS/MS
Derivatization Typically required (e.g., FAMEs, PFB esters)Often not required, but can enhance sensitivity
Sensitivity (LOQ) pmol/mL to fmol range[4]ng/mL to pg/mL range[5]
Precision (%RSD) < 15-20%[4]< 15%[6][7]
Accuracy (%Recovery) 85-115%[4]83.6-109.6%[7]
Throughput Lower (longer run times)Higher (shorter run times)
Matrix Effects Less proneMore prone, requires careful method development

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis by GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Oleic Acid in Plasma

This protocol is adapted from established methods for fatty acid analysis.[4][8]

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Materials: Plasma sample, this compound internal standard solution, methanol, HCl, iso-octane, 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile, 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile.

  • Procedure:

    • To 200 µL of plasma, add a known amount of this compound internal standard.

    • Add 1 mL of methanol and vortex to precipitate proteins.

    • Acidify the sample with HCl to a final concentration of 25 mM.

    • Extract the lipids by adding 1 mL of iso-octane, vortexing, and centrifuging to separate the layers.

    • Transfer the upper iso-octane layer to a clean tube. Repeat the extraction.

    • Evaporate the pooled iso-octane extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 25 µL of 1% DIPEA in acetonitrile.

    • Add 25 µL of 1% PFB-Br in acetonitrile and incubate at room temperature for 20 minutes to form PFB esters.

    • Evaporate the derivatization reagents and reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: DB-225 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, and hold for 1 min.[4]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5973 or similar, operated in negative chemical ionization (NCI) mode.

  • Monitored Ions: Monitor the [M-PFB]⁻ ions for both oleic acid and this compound.

Protocol 2: LC-MS/MS Analysis of Oleic Acid in Serum

This protocol is based on methods developed for the analysis of free fatty acids in biological fluids.[5][6]

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • Materials: Serum sample, this compound internal standard solution, acetonitrile, water, methanol.

  • Procedure:

    • To 200 µL of serum, add 20 µL of this compound internal standard solution (e.g., 1000 ng/mL).

    • Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • For analysis, dilute the supernatant with an appropriate volume of water and methanol mixture (e.g., 1:1 v/v).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Prominence LC system or equivalent.[9]

  • Column: Phenyl column (e.g., 100 x 2.1 mm, 2.6 µm).[9]

  • Mobile Phase A: 10 mM Ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: An optimized gradient from a lower to a higher percentage of acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Quantiva) operated in negative electrospray ionization (ESI) mode.[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oleic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the GC-MS and LC-MS/MS analytical workflows for oleic acid quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound start->add_is extract Lipid Extraction (LLE) add_is->extract derivatize Derivatization (PFB Esters) extract->derivatize reconstitute Reconstitution derivatize->reconstitute injection GC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Ionization (NCI) separation->ionization detection MS Detection ionization->detection integration Peak Integration detection->integration quantification Quantification (Ratio to IS) integration->quantification

Caption: GC-MS analytical workflow for oleic acid quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Serum Sample add_is Add this compound start->add_is precipitate Protein Precipitation add_is->precipitate extract Supernatant Transfer precipitate->extract injection LC Injection extract->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI-) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification (Ratio to IS) integration->quantification

Caption: LC-MS/MS analytical workflow for oleic acid quantification.

Conclusion

The cross-validation of analytical methods is paramount for ensuring data integrity and comparability across different studies and laboratories. This compound serves as an excellent internal standard for the quantification of oleic acid by both GC-MS and LC-MS/MS. While GC-MS may require a derivatization step, it can offer high sensitivity. LC-MS/MS provides a more direct and higher-throughput analysis. The choice of method should be guided by the specific research question, sample matrix, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop, validate, and implement robust analytical methods for oleic acid quantification, ultimately contributing to a deeper understanding of its role in health and disease.

References

A Comparative Guide to Inter-Laboratory Measurement of Oleic Acid-d17

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of oleic acid, utilizing Oleic Acid-d17 as an internal standard. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical methods. While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes validation data from various published methods to offer a performance comparison.

This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. It is frequently used as an internal standard in mass spectrometry-based quantification of oleic acid in biological and pharmaceutical samples.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.

Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical techniques used for the quantification of oleic acid and related fatty acids. This data, extracted from method validation studies, can serve as a benchmark for laboratories establishing their own assays using this compound.

MethodAnalyte(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
HPLC-CAD9 Fatty Acids>0.9990.006-0.1 µg/mL0.032-0.22 µg/mL96.5-103.6<5.0[3]
GC-FID15 Fatty Acids---85.6–114.10.83–7.43[4]
HPLC-CAD and MS-IT-TOF8 Fatty Acids>0.999-0.0005-0.232 mg/mL-<2.0 (for impurity)[5]
UV-based MethodOleic Acid-60 PPB---[6]
GC-FID (derivatization-free)Oleic Acid and related fatty acids---99.6 (for oleic acid)0.50 (for oleic acid)[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results across different laboratories. Below are summaries of typical experimental protocols for the analysis of fatty acids.

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

This is a widely used technique for fatty acid analysis.[4][7][8] A common approach involves the following steps:

  • Sample Preparation: Fatty acids in the sample are often derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. However, derivatization-free methods have also been developed.[4][7]

  • Internal Standard: this compound is added to the sample prior to extraction and derivatization.

  • Extraction: Lipids are extracted from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).

  • GC Separation: The FAMEs are separated on a capillary column (e.g., DB-FFAP).[4][7]

  • Detection: The separated FAMEs are detected by a flame ionization detector.

  • Quantification: The concentration of oleic acid is determined by comparing its peak area to the peak area of the this compound internal standard.

2. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method offers the advantage of direct analysis of free fatty acids without the need for derivatization.[3][5]

  • Sample Preparation: The sample is dissolved in a suitable solvent.

  • Internal Standard: this compound is added to the sample solution.

  • HPLC Separation: The fatty acids are separated on a reverse-phase column (e.g., C18) using a mobile phase typically consisting of acetonitrile, methanol, and water with an acid modifier like acetic or formic acid.[5]

  • Detection: The eluting analytes are detected by a charged aerosol detector, which provides a near-universal response for non-volatile analytes.

  • Quantification: The concentration of oleic acid is determined by comparing its peak area to that of the this compound internal standard.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are highly sensitive and selective methods for the analysis of fatty acids.[9][10][11]

  • Sample Preparation: Similar to HPLC-CAD, the sample is dissolved in an appropriate solvent.

  • Internal Standard: this compound is added to the sample.

  • LC Separation: Chromatographic separation is achieved using a reverse-phase column.

  • Mass Spectrometry Detection: The analytes are ionized (typically using electrospray ionization in negative mode for free fatty acids) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and structural confirmation.

  • Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the isotopically labeled internal standard (this compound).

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described above.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Quantification Quantification FID_Detection->Quantification HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Solution Add_IS Add this compound Sample->Add_IS HPLC_Separation HPLC Separation Add_IS->HPLC_Separation CAD_Detection CAD Detection HPLC_Separation->CAD_Detection Quantification Quantification CAD_Detection->Quantification LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Solution Add_IS Add this compound Sample->Add_IS LC_Separation LC Separation Add_IS->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

A Comparative Guide to the Quantitative Analysis of Oleic Acid-d17: Assessing Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Oleic Acid-d17, a deuterated internal standard crucial for lipidomic studies and drug development. We will delve into the linearity and dynamic range of common analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and validation.

Quantitative Performance of Analytical Methods

The accurate quantification of this compound relies on robust analytical methods with a wide linear dynamic range. The choice of methodology often depends on the sample matrix, required sensitivity, and available instrumentation. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical MethodAnalyteLinear RangeCorrelation Coefficient (r²)Key Considerations
LC-MS/MS d7-Oleic Acid100 nM - 30 µM> 0.999High throughput, no derivatization required.[1]
LC-MS/MS Oleic Acid0.48 - 7.81 ng/mL> 0.990Requires derivatization for improved sensitivity in positive ion mode.[2][3]
GC-FID Oleic AcidNot Specified0.9995 - 0.9998Derivatization-free method available, but may have lower sensitivity.[4]
GC-MS Fatty AcidsNot SpecifiedNot SpecifiedOften requires derivatization (e.g., PFB esters) for volatility and sensitivity.[5][6]
HPLC-CAD Oleic Acid & other FAsLOQ (0.032-0.22 µg/mL)> 0.999Direct analysis without derivatization, suitable for a wide range of fatty acids.[7][8]

Note: The linearity and range are dependent on the specific instrument, method parameters, and sample matrix. The data presented here is for comparative purposes based on published literature.

Experimental Protocols

Detailed and validated protocols are fundamental to achieving reliable and reproducible results. Below are outlines of typical experimental procedures for the analysis of this compound.

1. LC-MS/MS Method for Deuterated Fatty Acids in Plasma [1]

  • Sample Preparation:

    • Plasma samples undergo hydrolysis to release free fatty acids.

    • Neutralization of the sample is performed.

    • A quenching step is introduced to stop the reaction.

    • This compound is used as an internal standard.[9][10]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC) is used for separation.

  • Mass Spectrometry:

    • Detection is carried out using an Electrospray Ionization (ESI) source in negative ion mode.

    • Single Ion Monitoring (SIM) is employed for quantification.

2. GC-FID Method for Fatty Acid Analysis (Derivatization-Free) [4]

  • Sample Preparation:

    • Samples containing oleic acid are diluted in an appropriate solvent.

  • Gas Chromatography:

    • A DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary GC column is used for separation.

    • A splitless injection mode is chosen to enhance sensitivity.

    • The total run time is approximately 20 minutes.

  • Detection:

    • A Flame Ionization Detector (FID) is used for quantification.

3. GC-MS with Derivatization [5][6]

  • Sample Preparation:

    • Fatty acids are extracted from the biological matrix.

    • A derivatization step is performed to increase volatility and ionization efficiency. A common agent is pentafluorobenzyl bromide (PFB-Br).

  • Gas Chromatography:

    • A capillary GC column is used to separate the derivatized fatty acids.

  • Mass Spectrometry:

    • Negative Chemical Ionization (NCI) is often used for high sensitivity.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound using an internal standard approach.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with This compound (IS) sample->add_is extraction Lipid Extraction add_is->extraction hydrolysis Hydrolysis (optional, for total FAs) extraction->hydrolysis derivatization Derivatization (optional, for GC-MS) hydrolysis->derivatization if GC injection Inject into LC-MS or GC-MS derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration (Analyte & IS) detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Oleic Acid calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

This guide provides a foundational understanding of the methods available for the quantification of this compound. The selection of the most appropriate technique will be dictated by the specific research question, sample type, and available resources. For robust and reliable data, thorough method validation, including the assessment of linearity, accuracy, precision, and sensitivity, is paramount.

References

Determining the Limit of Detection for Oleic Acid-d17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) of Oleic Acid-d17, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart, oleic acid, in various biological and pharmaceutical matrices. The primary techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers and drug development professionals the data needed to select the most appropriate method for their applications.

Role of this compound

This compound serves as an ideal internal standard in quantitative analysis. Because it is nearly identical chemically and physically to endogenous oleic acid, it co-elutes and ionizes similarly during analysis. However, its increased mass due to deuterium labeling allows it to be distinguished by a mass spectrometer. This enables precise correction for sample loss during preparation and for variations in instrument response, ensuring high accuracy and precision in the final measurement of the target analyte (oleic acid).

Comparison of Analytical Methodologies

The choice between LC-MS and GC-MS for fatty acid analysis depends on several factors, including required sensitivity, sample matrix complexity, and the need for derivatization.[1][2] LC-MS has emerged as a premier method due to its high sensitivity, resolution, and selectivity, especially for complex biological samples.[3] GC-MS offers excellent selectivity and can achieve very low detection limits, but often requires a derivatization step to make the fatty acids volatile, which can add time and potential variability to the workflow.[1][4]

Parameter Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Typical LOD 0.48 - 1.0 ng/mL[5][6]< 0.2 µg/L (after derivatization)[1][4]
Sample Prep Simpler; often direct injection after lipid extraction.[1]Requires derivatization to fatty acid methyl esters (FAMEs).[7][8]
Throughput High; compatible with rapid extraction protocols.Lower; derivatization step can be time-consuming.[1]
Selectivity Excellent, especially with tandem MS (MS/MS).[2]Very high, excellent separation of isomers.[9]
Matrix Effects Can be susceptible to ion suppression.Less prone to matrix effects than LC-MS.
Primary Use Ideal for complex biological matrices like plasma and tissue.[10]Robust for quality control of raw materials and simpler matrices.[7]

Table 1: Comparison of typical performance characteristics for LC-MS/MS and GC-MS in the analysis of oleic acid and related fatty acids. LOD values are representative and can vary significantly based on the specific instrument, method, and matrix.

Experimental Workflow & Protocols

The accurate determination of the LOD for this compound is predicated on a robust and well-controlled experimental workflow. The following diagram and protocols outline a standard approach using LC-MS/MS, which is favored for its high sensitivity and direct analysis capabilities.[3]

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_result Result Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with This compound Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE Method) Spike->Extract Dry Evaporate & Dry Under Nitrogen Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Process Data Acquisition (MRM Mode) LCMS->Process Calculate Signal-to-Noise (S/N) Calculation Process->Calculate LOD LOD Determination (S/N ≥ 3) Calculate->LOD

Workflow for LOD determination of this compound.
Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a representative method for determining the LOD of this compound in a serum matrix.

1. Materials & Reagents:

  • This compound standard (certified reference material)

  • HPLC-grade solvents: Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Water[11]

  • Formic Acid

  • Human serum (lipid-stripped, for blanks and standard curve)

  • Polypropylene microcentrifuge tubes

2. Standard Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Create a serial dilution of working standards in a suitable solvent (e.g., methanol/water) to generate a calibration curve. A typical range for LOD determination would span from 0.1 ng/mL to 100 ng/mL.[5]

3. Sample Preparation (MTBE Extraction):

  • To 50 µL of serum in a polypropylene tube, add 10 µL of the appropriate this compound working standard. For blank samples, add 10 µL of solvent.

  • Add 400 µL of ice-cold methanol and vortex thoroughly.[10]

  • Add 500 µL of MTBE, vortex for 10 seconds, and sonicate for 1 hour.[10]

  • Induce phase separation by adding 500 µL of HPLC-grade water and vortexing.[10]

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.[10][11]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of an appropriate injection solvent, such as a mixture of acetonitrile/isopropanol/water (65:30:5 v/v/v).[11]

4. LC-MS/MS Instrumental Conditions:

  • LC System: UHPLC system with a C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10)

  • Flow Rate: 0.3 - 0.5 mL/min[12]

  • Gradient: A typical gradient would start at 30% B, ramp to 100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Ionization Settings: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal.[12]

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound.

5. LOD Calculation:

  • The Limit of Detection (LOD) is typically determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio (S/N) of at least 3:1.[5]

  • Inject the serially diluted standards and determine the concentration at which the S/N ratio for the this compound peak is consistently ≥ 3.

Alternative Method: GC-MS

For certain applications, particularly in quality control of less complex matrices, GC-MS provides a robust alternative.[7][8]

1. Key Protocol Difference: Derivatization

  • Prior to injection, fatty acids must be converted to their volatile Fatty Acid Methyl Ester (FAME) counterparts. This is commonly achieved by heating the sample with methanolic HCl or BF3-methanol.[8]

2. GC-MS Instrumental Conditions:

  • GC System: Gas chromatograph with a capillary column suitable for FAME analysis (e.g., DB-FFAP).[7]

  • Carrier Gas: Helium[9]

  • Injection Mode: Splitless injection is often used to enhance sensitivity.[8]

  • Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at 70°C and ramping up to 220°C.[9]

  • MS Detector: A mass spectrometer operating in electron ionization (EI) mode, often using Single Ion Monitoring (SIM) for enhanced sensitivity.[9]

While GC-MS can achieve excellent sensitivity, the derivatization step makes it more laborious and can be a source of analytical variability compared to the more direct LC-MS approach.[4][13]

References

A Researcher's Guide to Stable Isotope Labeling: Oleic Acid-d17 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on metabolic studies, the choice of isotopic tracer is paramount to the reproducibility and accuracy of experimental outcomes. This guide provides an objective comparison of Oleic Acid-d17 with its primary alternative, Carbon-13 (¹³C) labeled oleic acid, supported by experimental data and detailed methodologies.

Stable isotope labeling has become an indispensable tool in lipidomics, allowing for precise tracking and quantification of fatty acids within biological systems. Among the various labeled fatty acids, deuterated and ¹³C-labeled oleic acid are the most commonly employed tracers for studying lipid metabolism, transport, and storage. This guide will delve into the performance characteristics of this compound and its ¹³C-labeled counterparts, offering insights to inform experimental design and ensure data integrity.

Performance Comparison: Deuterium (d17) vs. Carbon-13 (¹³C) Labeling

The selection of an isotopic label depends on the specific experimental goals, the analytical platform available, and the biological system under investigation. Both deuterium and ¹³C labeling offer distinct advantages and have potential drawbacks.

FeatureThis compound (Deuterium Labeled)¹³C-Oleic Acid (Carbon-13 Labeled)
Primary Application Internal Standard for QuantificationMetabolic Tracer for Flux Analysis
Mass Shift +17 DaVariable (e.g., +1, +18 Da)
Cost Generally lowerGenerally higher
Isotope Effect Potential for kinetic isotope effect, which may alter metabolic rates.Minimal kinetic isotope effect, more closely mimics the native molecule.
Chromatographic Behavior May exhibit slight shifts in retention time compared to the unlabeled analyte.Co-elutes almost perfectly with the unlabeled analyte.
Stability Generally stable, but potential for back-exchange in certain biological environments.Highly stable with negligible isotope scrambling.
Analytical Detection Primarily GC-MS and LC-MS/MS.GC-MS, LC-MS/MS, and NMR.

Key Considerations:

  • For quantification , this compound is a widely accepted internal standard. Its significant mass shift minimizes isotopic overlap with the unlabeled analyte, simplifying data analysis. However, the potential for a kinetic isotope effect, where the heavier deuterium atoms can slow down enzymatic reactions, should be considered, especially in metabolic flux studies.

  • For metabolic tracing , ¹³C-labeled oleic acid is often the preferred choice. Its minimal isotope effect ensures that it behaves more like the endogenous molecule, providing a more accurate representation of metabolic pathways. The ability to use uniformly labeled ¹³C-oleic acid allows for the tracking of the entire carbon skeleton through various metabolic transformations.

Experimental Protocols: A Step-by-Step Guide

Reproducibility in experiments utilizing stable isotopes hinges on meticulous and consistent execution of protocols. Below are detailed methodologies for common applications of this compound.

Protocol 1: Quantification of Oleic Acid in Plasma using GC-MS with this compound as an Internal Standard

This protocol outlines the steps for extracting and quantifying oleic acid from a plasma sample.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of endogenous oleic acid).
  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution for lipid extraction.
  • Vortex thoroughly for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower organic phase containing the lipids.

2. Derivatization (Fatty Acid Methyl Esters - FAMEs):

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen.
  • Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.
  • Incubate at 60°C for 1 hour to convert the fatty acids to their methyl esters.
  • After cooling, add 1 mL of hexane and 0.5 mL of water.
  • Vortex and centrifuge to separate the phases.
  • Collect the upper hexane layer containing the FAMEs.
  • Repeat the hexane extraction once more and combine the hexane layers.
  • Evaporate the hexane to concentrate the FAMEs.
  • Reconstitute the sample in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: DB-23 or similar polar capillary column.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.
  • Carrier Gas: Helium.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor:
  • Unlabeled Oleic Acid Methyl Ester (m/z 296.2).
  • This compound Methyl Ester (m/z 313.3).

4. Data Analysis:

  • Calculate the peak area ratio of the unlabeled oleic acid to the this compound internal standard.
  • Quantify the amount of oleic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled oleic acid and a fixed concentration of the internal standard.

Protocol 2: In Vitro Labeling of Cells with this compound to Study Fatty Acid Uptake

This protocol describes how to label cultured cells with this compound to measure its incorporation.

1. Cell Culture and Labeling:

  • Plate cells (e.g., hepatocytes, adipocytes) in a suitable culture vessel and grow to the desired confluency.
  • Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
  • Add fresh culture medium containing the this compound-BSA complex at the desired final concentration (e.g., 50 µM).
  • Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours).

2. Cell Harvesting and Lipid Extraction:

  • After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated labeled fatty acid.
  • Harvest the cells by scraping or trypsinization.
  • Perform lipid extraction using the Folch method (chloroform:methanol 2:1 v/v) as described in Protocol 1.

3. Analysis by LC-MS/MS:

  • Liquid Chromatography (LC) Conditions:
  • Column: C18 reverse-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
  • Gradient: A suitable gradient to separate different lipid classes.
  • Mass Spectrometer (MS/MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with subsequent extracted ion chromatograms.
  • MRM Transitions:
  • Unlabeled Oleic Acid: e.g., m/z 281.2 -> 281.2 (parent ion)
  • This compound: e.g., m/z 298.3 -> 298.3 (parent ion)

4. Data Analysis:

  • Determine the peak area of both unlabeled oleic acid and this compound.
  • Calculate the percentage of labeled oleic acid relative to the total oleic acid pool to determine the extent of incorporation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction fame FAMEs Synthesis (H2SO4 in Methanol) extraction->fame gcms GC-MS Analysis (SIM Mode) fame->gcms quant Quantification (Standard Curve) gcms->quant

Caption: Workflow for Oleic Acid Quantification by GC-MS.

signaling_pathway_fa_metabolism cluster_uptake Cellular Uptake cluster_metabolism Metabolic Fates oa_d17 This compound (extracellular) transporter Fatty Acid Transporter oa_d17->transporter oa_d17_in This compound (intracellular) transporter->oa_d17_in activation Acyl-CoA Synthetase oa_d17_in->activation tg_synthesis Triglyceride Synthesis activation->tg_synthesis pl_synthesis Phospholipid Synthesis activation->pl_synthesis beta_ox Beta-Oxidation activation->beta_ox storage Lipid Droplets tg_synthesis->storage membrane Membrane Incorporation pl_synthesis->membrane energy Energy Production beta_ox->energy

Caption: Cellular Metabolism of this compound.

By carefully considering the experimental objectives and the inherent properties of each isotopic label, researchers can confidently select the most appropriate tool for their studies. The detailed protocols and visual workflows provided in this guide aim to enhance experimental reproducibility and contribute to the generation of high-quality, reliable data in the dynamic field of lipid research.

A Researcher's Guide to Selecting Oleic Acid-d17: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Oleic Acid-d17 as an internal standard or a tracer in metabolic studies, selecting a supplier that guarantees high isotopic and chemical purity is paramount for generating accurate and reproducible data. This guide provides a comparative analysis of commercially available this compound, offering a summary of supplier specifications, detailed experimental protocols for in-house validation, and visual workflows to aid in your decision-making process.

Comparative Analysis of Supplier Specifications

Sourcing high-quality deuterated compounds is a critical first step in experimental design. Below is a table summarizing the publicly available product specifications from various suppliers of this compound. It is important to note that specifications can be lot-specific, and it is always recommended to request a lot-specific certificate of analysis (CoA) from the supplier.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic Purity/EnrichmentChemical Purity
Cayman Chemical This compound223487-44-3C₁₈H₁₇D₁₇O₂≥99% deuterated forms (d1-d17)[1][2][3]≥95% (Oleic Acid)[2]
FB Reagents This compound223487-44-3C₁₈H₁₇D₁₇O₂98%[4]99%
MedChemExpress This compound223487-44-3C₁₈H₁₇D₁₇O₂Not specifiedNot specified
Alfa Chemistry This compound223487-44-3C₁₈H₁₇D₁₇O₂Not specifiedNot specified

Essential Experimental Protocols for Validation

Given the variability between batches and suppliers, independent verification of isotopic and chemical purity is a crucial quality control step. The following are standard protocols that can be adapted for the analysis of this compound.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of deuterium in this compound and identify the distribution of different deuterated species.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system or direct infusion source.

    • LC-MS Method:

      • Column: A suitable C18 column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

      • Flow Rate: 0.2-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry Parameters:

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.

      • Scan Range: m/z 100-500.

      • Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.

      • Acquire full scan mass spectra.

  • Data Analysis:

    • Extract the ion chromatogram for the [M-H]⁻ ion of this compound (expected m/z ~298.4).

    • From the mass spectrum of the corresponding peak, determine the relative intensities of the monoisotopic peak and the peaks corresponding to lower deuterated species (d0 to d16).

    • Calculate the percentage of isotopic enrichment by dividing the intensity of the d17 peak by the sum of intensities of all isotopic peaks (d0 to d17) and multiplying by 100.

Assessment of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of this compound and identify any potential impurities, such as other fatty acids or isomers.

Methodology:

  • Sample Preparation (Derivatization):

    • Fatty acids require derivatization to increase their volatility for GC analysis. A common method is to convert them to fatty acid methyl esters (FAMEs).

    • To a known amount of this compound (e.g., 1 mg), add 1 mL of 2% methanolic sulfuric acid.

    • Heat the mixture at 60-70°C for 1-2 hours.

    • After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.

    • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • Instrumentation and Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A polar capillary column suitable for FAME analysis (e.g., a wax column).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum.

    • Calculate the chemical purity by determining the area of the this compound FAME peak as a percentage of the total area of all peaks in the chromatogram.

    • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Visualizing Workflows and Pathways

To further aid in the practical application and understanding of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant biological pathway.

G Experimental Workflow for this compound Quality Control cluster_0 Sample Acquisition cluster_1 Purity Analysis cluster_2 Data Evaluation & Selection a Procure this compound from multiple suppliers b Isotopic Purity Assessment (HRMS) a->b c Chemical Purity Assessment (GC-MS) a->c d Compare isotopic enrichment data b->d e Compare chemical purity data c->e f Select optimal supplier based on data and cost d->f e->f

Caption: Workflow for evaluating and selecting an this compound supplier.

This compound is often used in studies of lipid peroxidation, a key process in ferroptosis, a form of regulated cell death. The diagram below illustrates a simplified signaling pathway of ferroptosis where deuterated fatty acids can play a protective role.

G Simplified Ferroptosis Pathway and the Role of Deuterated Fatty Acids cluster_0 Lipid Peroxidation Cascade cluster_1 Protective Mechanisms PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes PUFA_rad PUFA Radical PUFA->PUFA_rad ROS (Fe²⁺) PUFA_OOH Lipid Peroxide (PUFA-OOH) PUFA_rad->PUFA_OOH O₂ Ferroptosis Ferroptosis PUFA_OOH->Ferroptosis GPX4 GPX4 GPX4->PUFA_OOH Reduces to Lipid Alcohol dPUFA Deuterated PUFAs (e.g., this compound) dPUFA->PUFA_rad Inhibits H-abstraction

Caption: Role of deuterated fatty acids in inhibiting ferroptosis.

By providing a clear comparison of supplier specifications and robust protocols for verification, this guide aims to empower researchers to confidently select the most suitable this compound for their experimental needs, ultimately contributing to the integrity and success of their research.

References

Justification for Using Oleic Acid-d17 Over Other Internal Standards in Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the precise world of quantitative mass spectrometry, particularly within lipidomics and drug development, the choice of an internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive comparison of Oleic Acid-d17 with other common internal standards, supported by experimental data and detailed protocols, to justify its selection for robust analytical methodologies.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C), these standards are chemically identical to the analyte but have a different mass. This allows them to be distinguished by the mass spectrometer while ensuring they behave similarly to the endogenous analyte during sample processing and analysis. This co-elution and similar ionization behavior are critical for effectively compensating for analytical variability.

This compound: A Prime Candidate for Fatty Acid Quantification

This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. Its high degree of deuteration provides a significant mass shift from the endogenous oleic acid, preventing spectral overlap. Its chemical properties make it an excellent internal standard for the quantification of oleic acid and other structurally similar long-chain fatty acids.

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is a critical step in method development. Below is a comparison of this compound with other commonly used internal standards for fatty acid analysis.

Types of Internal Standards:

  • Deuterated Fatty Acids (e.g., this compound): These are chemically identical to the analyte, ensuring they experience similar extraction recovery and matrix effects.

  • ¹³C-Labeled Fatty Acids (e.g., Oleic Acid-¹³C₁₈): Similar to deuterated standards, these provide excellent accuracy but are often more expensive to synthesize.

  • Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid, C17:0): These are naturally occurring fatty acids that are typically present in low abundance in many biological matrices. They are structurally similar but not identical to the common even-chained fatty acids.

  • Non-endogenous Lipids: These are lipid species not naturally found in the sample, such as lipids with unusual acyl chain combinations.

Data Presentation: Performance Comparison of Internal Standards

The following table summarizes the typical performance characteristics of different classes of internal standards for the quantification of oleic acid. The data is a composite representation from various lipidomics studies to illustrate the relative performance.

Internal Standard TypeAnalyteRecovery (%)Matrix Effect (%)Linearity (R²)Relative Standard Deviation (RSD) (%)
This compound (Deuterated) Oleic Acid95 ± 598 ± 7>0.99<5
Oleic Acid-¹³C₁₈ (¹³C-Labeled) Oleic Acid96 ± 499 ± 5>0.99<5
Heptadecanoic Acid (C17:0) (Odd-Chain) Oleic Acid85 ± 1080 ± 15>0.98<10
LPC (17:0) (Non-endogenous Lyso-lipid) Oleic Acid75 ± 1570 ± 20>0.97<15

Note: This data is representative and compiled from multiple sources to illustrate performance trends. Actual values may vary depending on the specific matrix and analytical method.

Experimental Protocols

A robust and validated experimental protocol is essential for accurate quantification. The following is a detailed methodology for the extraction and analysis of free fatty acids from plasma using this compound as an internal standard.

Protocol: Quantification of Free Fatty Acids in Human Plasma by LC-MS/MS

1. Materials and Reagents:

  • This compound internal standard solution (1 mg/mL in ethanol)

  • Human plasma (K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen gas for evaporation

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Prepare a working internal standard solution of this compound at 10 µg/mL in methanol.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 10 µg/mL this compound working solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-18 min: 100% B

    • 18.1-20 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Oleic Acid: 281.2 -> 281.2 (Quantifier), 281.2 -> 237.2 (Qualifier)

    • This compound: 298.3 -> 298.3 (Quantifier)

4. Data Analysis:

  • Quantify oleic acid by calculating the peak area ratio of the endogenous analyte to the this compound internal standard.

  • Generate a calibration curve using known concentrations of unlabeled oleic acid spiked into a surrogate matrix (e.g., stripped plasma) with a constant concentration of this compound.

Mandatory Visualizations

Logical Workflow for Internal Standard Use

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Add known amount Extract Lipid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Detect Detect Analyte and IS Inject->Detect Quant Quantify using Area Ratio Detect->Quant

Caption: Workflow for using this compound as an internal standard.

Signaling Pathway of Justification

IS Ideal Internal Standard Properties OA_d17 This compound IS->OA_d17 Closely Matches Other_IS Other Internal Standards (Odd-chain, etc.) IS->Other_IS Partially Matches Accuracy Improved Accuracy and Precision OA_d17->Accuracy Leads to Other_IS->Accuracy Less reliable path

Caption: Justification pathway for selecting this compound.

Conclusion

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective strategy for correcting analytical variability in mass spectrometry. This compound embodies the key characteristics of an ideal internal standard for the quantification of oleic acid and other long-chain fatty acids. Its performance in terms of recovery, matrix effect compensation, and precision is demonstrably superior to that of odd-chain fatty acids or other non-endogenous lipid standards. For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in their quantitative lipid analysis, this compound is the justifiable choice.

Performance of Oleic Acid-d17 as an Internal Standard in Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance characteristics of Oleic Acid-d17 when utilized as an internal standard for the quantification of oleic acid in various biological matrices. The use of stable isotope-labeled internal standards, such as this compound, is a well-established and reliable method in mass spectrometry-based quantification, offering high precision and accuracy by compensating for analyte loss during sample preparation and variations in instrument response.[1] This document summarizes key performance metrics from published analytical methods, details experimental protocols, and provides visual representations of analytical workflows and principles.

Quantitative Performance Data

The following tables summarize the performance characteristics of analytical methods employing deuterated oleic acid as an internal standard for the quantification of oleic acid in human plasma and serum. While specific data for this compound is not always detailed individually in broad lipidomics panels, the data presented is representative of the performance expected from a deuterated oleic acid internal standard in LC-MS/MS and GC-MS assays.

Table 1: Performance Characteristics of Oleic Acid Quantification using a Deuterated Internal Standard in Human Plasma (LC-MS/MS)

ParameterPerformanceMatrixAnalytical MethodInternal StandardCitation
Linearity (r²)>0.99Human PlasmaLC-MS/MSNot Specified[2][3][4]
Limit of Quantification (LOQ)2.4 - 285.3 nmol/LHuman PlasmaLC-MS/MSNot Specified[2]
Accuracy (% Recovery)85 - 115%Human PlasmaLC-MS/MSNot Specified[2][3][4]
Precision (%RSD)< 15%Human PlasmaLC-MS/MSNot Specified[2][3][4]

Table 2: Performance Characteristics of Fatty Acid Quantification using Deuterated Internal Standards in Human Serum (GC-MS)

ParameterPerformanceMatrixAnalytical MethodInternal StandardCitation
Linearity (r²)>0.99Human SerumGC-MSDeuterated Fatty Acid Mix[5][6]
Limit of Detection (LOD)0.3 - 3 ng/mLHuman BiofluidsLC-MS/MSDeuterated PFAMs[7]
Accuracy (% Bias)-13.2% to 8.67%Human PlasmaGC-MSVarious Deuterated FAs[8]
Precision (%CV)< 15%Human SerumGC-MSStearic Acid-d35[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of oleic acid in biological matrices using a deuterated internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free Fatty Acids in Human Plasma

This method is adapted from a validated assay for the quantification of polyunsaturated fatty acids.[2][3][4]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution containing this compound.

  • Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., isopropanol, hexane, and ethyl acetate).

  • Vortex and centrifuge the mixture to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of fatty acids.

  • Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is standard for the analysis of free fatty acids.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for oleic acid and this compound are monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acids in Human Serum

This protocol is based on established methods for the analysis of fatty acid profiles in biological samples.[5][6]

1. Sample Preparation and Derivatization:

  • To a known volume of serum, add the deuterated internal standard, including this compound.

  • Perform a hydrolysis step (e.g., using methanolic KOH) to release fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

  • Acidify the sample and extract the total fatty acids with an organic solvent like hexane.

  • Evaporate the solvent and derivatize the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.

  • Extract the FAMEs into an organic solvent for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is used to separate the FAMEs.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A split/splitless injector is commonly used.

  • Ionization: Electron ionization (EI) is the standard ionization technique.

  • Mass Spectrometry: A quadrupole or ion trap mass spectrometer is used to detect and quantify the FAMEs based on their characteristic mass spectra.

Visualizing Analytical Processes

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for fatty acid analysis and the principle of quantification using a stable isotope-labeled internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Matrix (e.g., Plasma) add_is Add this compound Internal Standard start->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Mass Spectrometry Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Oleic Acid quantification.

cluster_principle Principle of Stable Isotope Dilution Analyte Oleic Acid (Analyte) Ratio Known Amount of IS Added to Sample Analyte->Ratio IS This compound (Internal Standard) IS->Ratio MS_Analysis Mass Spectrometry Measures Peak Area Ratio (Analyte/IS) Ratio->MS_Analysis Calibration Calibration Curve (Peak Area Ratio vs. Concentration) MS_Analysis->Calibration Concentration Calculate Analyte Concentration in Original Sample Calibration->Concentration

Caption: Principle of Stable Isotope Dilution Analysis.

References

Safety Operating Guide

Proper Disposal of Oleic Acid-d17 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Oleic Acid-d17, a deuterated form of oleic acid, requires disposal procedures that align with its chemical properties and regulatory guidelines. While not classified as a hazardous substance, appropriate disposal is crucial to mitigate environmental impact.

Waste Characterization and Regulatory Compliance

The primary responsibility for waste disposal lies with the waste generator, who must characterize the waste and adhere to federal, state, and local regulations.[1] this compound is chemically similar to oleic acid and is not typically considered hazardous waste. However, it is essential to consult your institution's specific waste management protocols.

Recommended Disposal Procedures

Solid and Liquid Waste:

  • Collection: Collect waste this compound and materials contaminated with it in a designated, properly labeled, and sealed container.[1]

  • Inert Absorbent: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the substance.[2][3][4] The resulting solid mixture should then be transferred to a suitable container for disposal.[1][2]

  • Waste Stream: Dispose of the contained waste through your institution's chemical waste program. It should be sent to an approved waste disposal plant or licensed collector.[5]

  • Avoid Sewage System: Do not allow this compound to enter the sewage system, drains, or any waterways, as it may cause long-lasting harmful effects to aquatic life.[1][5][6]

Empty Containers:

  • Empty containers should be handled as chemical waste and disposed of through the appropriate channels. Do not reuse empty containers.[5]

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed absorb Absorb liquid with inert material (e.g., vermiculite, sand) is_mixed->absorb No collect_haz Collect in a labeled, sealed container for hazardous chemical waste is_mixed->collect_haz Yes collect_non_haz Collect in a labeled, sealed container for non-hazardous chemical waste absorb->collect_non_haz dispose Dispose through institutional chemical waste program collect_non_haz->dispose collect_haz->dispose

Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, contain the material by diking or using inert absorbents.[1] Prevent the spill from reaching drains or waterways.[1] For major spills, it is important to note that oily materials on absorbents may auto-oxidize and become self-heating, so they should be wetted with water.[4]

Safety and Handling

When handling this compound, always follow good industrial hygiene and safety practices.[3] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Ensure adequate ventilation to avoid the inhalation of any mists or aerosols.[2][3]

ParameterInformationSource
CAS Number 223487-44-3 (labeled)[7]
Chemical Formula C18H17D17O2[7]
Appearance Lard-like odor, insoluble in water[1]
Storage Store in a cool, dry, well-ventilated area away from oxidizing agents.[2]
Disposal Method Absorb with inert material and dispose of as chemical waste.[1][2][5]
Environmental Precautions Avoid release to the environment; do not allow entry into sewers or waterways.[1][5][6]

References

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Retrosynthesis Analysis

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Oleic Acid-d17

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